Thiol-PEG5-alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S/c11-1-2-12-3-4-13-5-6-14-7-8-15-9-10-16/h11,16H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCQZRZMZBOKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thiol-PEG5-alcohol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the properties, experimental protocols, and applications of Thiol-PEG5-alcohol. This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and surface modification, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound, also known as HS-PEG5-OH, is a polyethylene glycol (PEG) derivative containing a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, connected by a 5-unit ethylene glycol chain. This structure provides a unique combination of reactivity and hydrophilicity, making it a versatile tool in various biochemical applications.
| Property | Value |
| Chemical Formula | C10H22O5S |
| Molecular Weight | 254.34 g/mol |
| CAS Number | 248582-03-8 |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents |
| Purity | Typically >95% |
| Storage Conditions | -20°C, under inert atmosphere |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below. These protocols are intended as a starting point and may require optimization based on the specific application and laboratory conditions.
Characterization by ¹H-NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for confirming the structure and purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O)).
-
Instrument Setup: Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule. The characteristic peaks for PEG-thiol compounds typically appear in the following regions:
-
-SH (thiol proton): ~1.3-1.6 ppm (can be a broad singlet and its position is concentration and solvent dependent).[1]
-
-CH₂-SH (methylene adjacent to thiol): ~2.7 ppm (triplet).[1]
-
-O-CH₂-CH₂-O- (PEG backbone): A prominent multiplet or singlet around 3.6 ppm.[1][2]
-
-CH₂-OH (methylene adjacent to alcohol): ~3.7 ppm (triplet).
-
-OH (hydroxyl proton): Variable, often a broad singlet.
-
Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of this compound and to monitor reaction progress.
Methodology:
-
System: A reverse-phase HPLC (RP-HPLC) system is typically used.[3]
-
Column: A C18 column is a suitable choice for separating PEGylated molecules.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.
-
Example Gradient: Start with 95% A, and ramp to 100% B over 20-30 minutes.
-
-
Detection: Since the PEG backbone lacks a strong UV chromophore, detection can be challenging.
-
UV Detection: If the molecule is derivatized with a UV-active group.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors suitable for non-UV absorbing compounds like PEGs.
-
Refractive Index (RI) Detector: Can be used but is less sensitive and not compatible with gradient elution.
-
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the relative area of the main peak.
Applications and Relevant Experimental Workflows
PROTAC Synthesis and Mechanism of Action
This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.
Experimental Workflow for PROTAC Synthesis:
The synthesis is typically a multi-step process involving the sequential coupling of the E3 ligase ligand, the PEG linker, and the target protein ligand.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Mechanism of Action:
The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Bioconjugation via Thiol-Maleimide Chemistry
The thiol group of this compound can readily react with maleimide-functionalized molecules, such as proteins, peptides, or surfaces, to form a stable thioether bond. This is a widely used bioconjugation strategy.
Experimental Protocol:
-
Preparation of this compound: If any disulfide bonds have formed during storage, the this compound may need to be treated with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Preparation of Maleimide-functionalized Molecule: Dissolve the maleimide-containing molecule in a suitable buffer, typically at a pH between 6.5 and 7.5.
-
Conjugation Reaction: Add a molar excess of this compound to the maleimide-functionalized molecule. The reaction is typically carried out at room temperature for 2 hours or overnight at 4°C.
-
Purification: The resulting conjugate can be purified from unreacted starting materials using techniques such as size exclusion chromatography (SEC) or dialysis.
Caption: Schematic of a thiol-maleimide bioconjugation reaction.
Formation of Self-Assembled Monolayers (SAMs)
The thiol group of this compound has a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs). The PEG chain creates a hydrophilic and protein-resistant surface.
Experimental Protocol:
-
Substrate Preparation: Use a clean gold-coated substrate (e.g., gold-coated glass or silicon wafer). The substrate should be thoroughly cleaned, for example, with piranha solution (use with extreme caution) or by UV-ozone treatment.
-
Thiol Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of this compound in a high-purity solvent like ethanol.
-
Immersion: Immerse the clean gold substrate in the thiol solution. The self-assembly process can take several hours to overnight to form a well-ordered monolayer.
-
Rinsing and Drying: After immersion, rinse the substrate thoroughly with the solvent to remove non-chemisorbed molecules and then dry it under a stream of inert gas (e.g., nitrogen).
Caption: Workflow for the formation of a self-assembled monolayer on a gold surface.
References
Thiol-PEG5-alcohol structure and synthesis
An in-depth technical guide on the structure, synthesis, and properties of Thiol-PEG5-alcohol, designed for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as 1-mercapto-14-hydroxy-3,6,9,12-tetraoxatetradecane, is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group, separated by a five-unit ethylene glycol chain. The thiol group offers a reactive site for conjugation to maleimides, sulfhydryl-reactive reagents, or for anchoring to gold surfaces. The hydroxyl group provides a site for further modification or can improve hydrophilicity. This combination of functionalities makes this compound a valuable tool in bioconjugation, drug delivery, and materials science.
Chemical Structure and Properties
The structure of this compound consists of a flexible, hydrophilic PEG chain that links a reactive thiol group to a hydroxyl group.
Chemical Structure: HS-(CH₂CH₂O)₅-H
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₅S |
| Molecular Weight | 254.34 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 375.9±37.0 °C (Predicted) |
| Density | 1.114±0.06 g/cm³ (Predicted) |
| pKa (Thiol group) | ~8.5 - 9.5 |
Synthesis of this compound
The synthesis of this compound from pentaethylene glycol is a multi-step process that involves the selective modification of one terminal hydroxyl group into a thiol group while preserving the other. A common and effective strategy involves tosylation, substitution with a thioacetate, and subsequent hydrolysis.
Synthesis Workflow
The overall synthetic pathway can be visualized as a three-step process starting from commercially available pentaethylene glycol.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound.
Step 1: Monotosylation of Pentaethylene Glycol This step selectively activates one hydroxyl group with a tosyl group, which is an excellent leaving group for subsequent nucleophilic substitution.
-
Materials: Pentaethylene glycol, Pyridine (anhydrous), p-Toluenesulfonyl chloride (TsCl), Dichloromethane (DCM, anhydrous), Hydrochloric acid (1M), Brine, Sodium sulfate (anhydrous).
-
Procedure:
-
Dissolve pentaethylene glycol (1 equivalent) in anhydrous DCM and anhydrous pyridine (1.5 equivalents) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the flask dropwise over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding cold water.
-
Extract the organic layer with DCM. Wash the combined organic layers successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-tosylated product (TsO-(CH₂CH₂O)₅-H).
-
Purify the product using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Step 2: Thioacetylation of Mono-tosylated PEG5 The tosyl group is displaced by potassium thioacetate to introduce a protected thiol group.
-
Materials: Mono-tosylated PEG5, Potassium thioacetate (KSAc), Dimethylformamide (DMF, anhydrous).
-
Procedure:
-
Dissolve the purified mono-tosylated PEG5 (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add potassium thioacetate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product (AcS-(CH₂CH₂O)₅-H) can be purified by column chromatography.
-
Step 3: Deacetylation to Yield this compound The final step is the hydrolysis of the thioacetate group to reveal the free thiol.
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Materials: Thioacetylated PEG5, Methanol, Hydrochloric acid (concentrated).
-
Procedure:
-
Dissolve the thioacetylated PEG5 intermediate (1 equivalent) in methanol under an inert atmosphere.
-
Add a catalytic amount of concentrated HCl (e.g., 0.5 mL for a 10 mmol scale reaction).
-
Stir the solution at room temperature for 8-12 hours.
-
Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
-
Characterization and Data
The identity and purity of the final product and intermediates are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 2: Representative Synthesis and Characterization Data
| Step | Product | Typical Yield | Purity (by NMR) | Expected Mass [M+Na]⁺ |
| 1. Mono-tosylation | TsO-(CH₂CH₂O)₅-H | 50-60% | >95% | 415.16 |
| 2. Thioacetylation | AcS-(CH₂CH₂O)₅-H | 85-95% | >95% | 319.12 |
| 3. Deacetylation | HS-(CH₂CH₂O)₅-H | >90% | >95% | 277.11 |
Applications and Significance
This compound is a critical reagent in several advanced applications:
-
Self-Assembled Monolayers (SAMs): The thiol group has a high affinity for gold surfaces, allowing for the formation of well-defined SAMs. The terminal hydroxyl groups can be used to resist non-specific protein adsorption or as points for further chemical modification.
-
Bioconjugation: The thiol group can be reacted with maleimide-functionalized proteins or peptides to form stable thioether linkages, a cornerstone of antibody-drug conjugate (ADC) development.
-
Drug Delivery: As a linker, it can be used to attach targeting ligands to nanoparticles or drug molecules, improving their pharmacokinetic profiles and targeting specificity.
-
Hydrogel Formation: The thiol and hydroxyl functionalities can participate in cross-linking reactions to form biocompatible hydrogels for tissue engineering and controlled release applications.
Handling and Storage
Thiol-containing compounds are susceptible to oxidation, which can lead to the formation of disulfide bonds. To ensure the integrity of this compound:
-
Storage: Store under an inert atmosphere (argon or nitrogen) at -20°C.
-
Handling: Use deoxygenated solvents for reactions. Avoid prolonged exposure to air and moisture. The use of a reducing agent like dithiothreitol (DTT) may be necessary in some applications to ensure the thiol remains in its reduced, active state.
Thiol-PEG5-alcohol CAS number and molecular weight
This guide provides essential technical information for Thiol-PEG5-alcohol, a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals in bioconjugation, surface modification, and the development of PROTACs (Proteolysis Targeting Chimeras).
Physicochemical Properties
This compound is a polyethylene glycol (PEG)-based linker containing a terminal thiol group and a terminal hydroxyl group. The thiol group facilitates covalent attachment to noble metal surfaces like gold and silver, while the hydroxyl group offers a site for further chemical modification. The PEG linker itself enhances solubility and biocompatibility while reducing non-specific protein binding.
Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 248582-03-8 | [1][2][3][4][5] |
| Molecular Weight | 254.34 g/mol | |
| Molecular Formula | C₁₀H₂₂O₅S |
Structural Representation
The structure of this compound consists of a chain of five ethylene glycol units flanked by a thiol group on one end and a primary alcohol on the other. This linear structure is fundamental to its function as a flexible linker molecule.
Caption: Chemical structure of this compound.
Applications in Research and Development
This compound serves as a versatile tool in various scientific applications:
-
PROTACs: It is used as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins within cells.
-
Bioconjugation: The terminal functional groups allow for the conjugation of biomolecules such as proteins and peptides.
-
Surface Modification: The thiol group enables the formation of self-assembled monolayers (SAMs) on metal surfaces, which is particularly useful in the development of biosensors and diagnostic devices. The PEG spacer in this context helps to improve the biocompatibility of these surfaces and reduce non-specific binding.
-
Nanomaterials: It is also employed in the functionalization of nanomaterials for applications in drug delivery and polymer chemistry.
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly dependent on the specific application. For instance, in the synthesis of a PROTAC, the protocol would involve the stepwise conjugation of a ligand for an E3 ubiquitin ligase and a ligand for the target protein to the this compound linker. Similarly, for the formation of a SAM on a gold surface, the protocol would typically involve the immersion of the gold substrate in a solution of this compound. For any specific application, it is recommended to consult relevant literature for established protocols.
References
The Thiol Group in PEG Linkers: A Technical Guide to Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic attachment of Polyethylene Glycol (PEG) chains to biomolecules, a process known as PEGylation, is a cornerstone of modern drug development and biotechnology. It offers the ability to enhance the therapeutic properties of proteins, peptides, and other biologics by improving their solubility, stability, and pharmacokinetic profiles. At the heart of many site-specific PEGylation strategies lies the thiol group (-SH), most commonly found on cysteine residues. This technical guide provides an in-depth exploration of the function of the thiol group in PEG linkers, detailing the chemistry, experimental protocols, and quantitative data that underpin its use in creating advanced bioconjugates.
The Pivotal Role of the Thiol Group in Bioconjugation
The thiol group of cysteine is an ideal target for site-specific modification of proteins for several reasons. Cysteine has a relatively low natural abundance in proteins, and many cysteine residues are involved in disulfide bonds, rendering them unreactive to certain thiol-specific reagents. This allows for the precise introduction of a free, reactive cysteine at a specific site through genetic engineering, enabling controlled PEGylation that preserves the biological activity of the protein. The nucleophilic nature of the deprotonated thiol (thiolate) allows it to react selectively with a variety of electrophilic groups incorporated into PEG linkers.
Key Thiol-Reactive Chemistries for PEGylation
The versatility of the thiol group is demonstrated by the range of chemical reactions it can undergo. The choice of reaction is critical as it dictates the stability of the resulting conjugate and its suitability for a given application.
Thiol-Maleimide Michael Addition
The Michael addition of a thiol to a maleimide is one of the most widely used reactions in bioconjugation. The reaction is highly efficient and proceeds rapidly at physiological pH (6.5-7.5) to form a stable thioether bond.
However, the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione in vivo.[1][2] To address this instability, strategies such as inducing hydrolysis of the thiosuccinimide ring have been developed, which results in a more stable, ring-opened structure.[1][2]
Thiol-Disulfide Exchange
Thiol-disulfide exchange reactions create a disulfide bond between the PEG linker and the target molecule. This linkage is cleavable under reducing conditions, such as those found inside cells, making it ideal for drug delivery applications where the payload needs to be released at the target site.[3] PEG linkers functionalized with groups like orthopyridyl-disulfide (OPSS) are commonly used for this purpose.
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a photoinitiated "click" chemistry that forms a stable thioether bond between a thiol and an 'ene' (e.g., norbornene) functional group on the PEG linker. This reaction is rapid, highly specific, and can be performed under mild, biocompatible conditions, offering spatial and temporal control over the conjugation process.
Quantitative Data on Thiol-PEG Linker Chemistries
The efficiency and stability of bioconjugation are critical parameters in drug development. The following tables summarize key quantitative data for the most common thiol-reactive chemistries.
Table 1: Reaction Kinetics of Thiol-Reactive Chemistries
| Chemistry | Reactants | Second-Order Rate Constant (k) | Conditions | Reference(s) |
| Thiol-Maleimide | N-ethylmaleimide + Thiol | ~10³ M⁻¹s⁻¹ | pH 7.0 | |
| Thiol-Maleimide | Substituted Maleimides + Thiol | Varies with substitution | pH 7.0 | |
| Thiol-Ene | Norbornene + Thiol | Rapid (photoinitiated) | Photoinitiator, UV/Visible Light |
Note: Reaction kinetics can be influenced by factors such as pH, buffer composition, and the specific structure of the reactants.
Table 2: Stability of Thiol-Maleimide Conjugates
| Conjugate | Condition | Half-life (t½) | Notes | Reference(s) |
| N-ethylmaleimide-Thiol Adduct | Glutathione | 3.1 - 18 hours | Dependent on thiol pKa | |
| N-phenylmaleimide-Thiol Adduct | Glutathione | 3.6 - 258 hours | Higher pKa of thiol increases stability | |
| Hydrolyzed Thiosuccinimide | Physiological pH | > 2 years | Ring-opening prevents retro-Michael reaction | |
| Self-hydrolyzing Maleimide Conjugate | N-acetyl cysteine buffer, pH 8, 37°C | No measurable drug loss over 2 weeks | Intramolecular catalysis of hydrolysis |
Table 3: Conjugation Efficiency of Thiol-PEGylation
| Biomolecule | PEG Reagent | Molar Excess of PEG | Conjugation Efficiency | Reference(s) |
| Engineered Protein (Cysteine Analog) | 5 kDa maleimide-PEG | 10-20 fold | High (monoPEGylated product) | |
| Antibody Fragment | mPEG-NHS | 1:25 | 34-45% | |
| PLGA-PEG-MAL Nanoparticles | Peptide | 2:1 (maleimide:thiol) | ~80% | |
| Iron Oxide Nanoparticles | HS-PEG | - | ~63% |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible bioconjugation.
General Workflow for Thiol-PEGylation
Protocol for Thiol-Maleimide Conjugation
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, or other thiol-free buffer (e.g., HEPES, Tris). Degas the buffer before use.
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.
-
Anhydrous DMSO or DMF for preparing the PEG-Maleimide stock solution.
-
Quenching solution (e.g., a solution with excess free thiol like cysteine or β-mercaptoethanol).
-
Purification system (e.g., size exclusion chromatography column, dialysis membrane).
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Optional - Reduce Disulfide Bonds: If the target cysteine is in a disulfide bond, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, it must be removed by dialysis before adding the maleimide reagent.
-
Prepare the PEG-Maleimide Stock Solution: Dissolve the PEG-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the PEG-Maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of PEG-Maleimide over the protein.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a solution containing an excess of a free thiol.
-
Purification: Remove unreacted PEG-Maleimide and other byproducts by size exclusion chromatography (SEC), dialysis, or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified conjugate using SDS-PAGE (which will show a shift in molecular weight for the PEGylated protein), mass spectrometry (to confirm the mass of the conjugate), and HPLC (to assess purity).
Protocol for Disulfide Bridging PEGylation
Materials:
-
Protein with an accessible disulfide bond
-
PEG bis-sulfone reagent
-
Reducing agent (e.g., TCEP)
-
Reaction Buffer: Sodium phosphate buffer (20 mM, pH 7.8)
Procedure:
-
Disulfide Reduction: Mildly reduce the accessible disulfide bond of the protein with a reducing agent like TCEP, ensuring the protein's tertiary structure is maintained.
-
Conjugation: Add the PEG bis-sulfone reagent to the reduced protein in the reaction buffer. The reaction can be conducted for up to 24 hours. The PEG bis-sulfone reagent will react with both thiols, re-bridging them with a three-carbon bridge to which the PEG is attached.
-
Purification: Purify the PEGylated protein conjugate using chromatographic methods such as ion-exchange chromatography.
Protocol for Thiol-Ene Photo-Click Chemistry
Materials:
-
Thiol-containing biomolecule
-
PEG-Norbornene reagent
-
Photoinitiator (e.g., eosin-Y, LAP)
-
Light source (UV or visible light, depending on the photoinitiator)
-
Reaction Buffer: Biocompatible buffer (e.g., PBS)
Procedure:
-
Prepare Pre-polymer Solution: Mix the thiol-containing biomolecule, PEG-Norbornene, and photoinitiator in the reaction buffer.
-
Photo-initiation: Expose the solution to the appropriate wavelength of light (UV or visible) to initiate the thiol-ene reaction. The reaction is typically very rapid.
-
Purification: Purify the conjugate to remove unreacted starting materials and photoinitiator byproducts, using methods like dialysis or SEC.
-
Characterization: Analyze the conjugate using standard techniques to confirm successful PEGylation.
Conclusion
The thiol group in PEG linkers offers a powerful and versatile tool for the site-specific modification of biomolecules. By understanding the underlying chemistries of thiol-maleimide, thiol-disulfide, and thiol-ene reactions, researchers can select the most appropriate strategy for their specific application, whether it be to enhance the stability of a therapeutic protein or to create a cleavable linker for targeted drug delivery. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of thiol-based PEGylation in their research and development endeavors. The continued innovation in thiol-reactive chemistries promises to further expand the capabilities of bioconjugation, leading to the development of more effective and safer biotherapeutics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Conjugation of antibodies to gold nanorods through Fc portion: synthesis and molecular specific imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG5 Spacer in Thiol-PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation strategies, Thiol-PEG linkers have emerged as indispensable tools, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The exquisite reactivity of the thiol group, most often from a cysteine residue, with electrophiles like maleimide, enables precise and stable conjugation. At the heart of these linkers lies the polyethylene glycol (PEG) spacer, a component that significantly influences the physicochemical and pharmacological properties of the final conjugate. This technical guide provides a comprehensive exploration of the role of the PEG5 spacer, a mid-length spacer comprising five ethylene glycol units, in Thiol-PEG linkers. We will delve into its impact on conjugation efficiency, stability, pharmacokinetics, and biological activity, supported by quantitative data, detailed experimental protocols, and visual workflows.
The Multifaceted Role of the PEG5 Spacer
The inclusion of a PEG spacer, and specifically a PEG5 unit, in a thiol-reactive linker is a strategic design choice that imparts several beneficial properties to the resulting bioconjugate.
Enhancing Solubility and Reducing Aggregation
Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This hydrophobicity can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs), compromising manufacturing, stability, and accelerating clearance from circulation. The hydrophilic nature of the PEG5 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation. This improved solubility is crucial for the development of ADCs with higher DARs.[1]
Modulating Pharmacokinetics
One of the most significant contributions of the PEG spacer is the modulation of the pharmacokinetic (PK) profile of the bioconjugate. PEGylation, the process of attaching PEG chains, creates a hydrophilic cloud around the molecule, which can:
-
Increase Hydrodynamic Size: This increased size can reduce renal clearance, thereby prolonging the circulation half-life of the conjugate.
-
Shield from Proteolytic Degradation: The PEG spacer can sterically hinder the approach of proteolytic enzymes, enhancing the stability of the conjugate in vivo.
-
Reduce Immunogenicity: By masking potential epitopes on the protein surface, PEGylation can reduce the immunogenic response to the bioconjugate.
The length of the PEG spacer is a critical parameter. While longer PEG chains can lead to a more pronounced "stealth" effect, they may also introduce steric hindrance that can negatively impact the binding affinity of the antibody or the activity of the payload. A PEG5 spacer often represents a balance, providing sufficient hydrophilicity and steric shielding without excessively compromising biological function.
Impact on Stability and Payload Release
The stability of the linkage between the thiol and the reactive group of the linker is paramount for the efficacy and safety of the conjugate. The most common thiol-reactive partner is a maleimide, which forms a thioether bond via a Michael addition reaction. However, this thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target toxicity.[2] The local environment created by the PEG5 spacer can influence the rate of this retro-Michael reaction and the subsequent hydrolysis of the succinimide ring, which leads to a more stable, ring-opened product.[3]
Quantitative Data on the Impact of PEG Spacer Length
The length of the PEG spacer has a quantifiable impact on the properties of ADCs. The following tables summarize data from comparative studies.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data synthesized from studies on PEGylated ADCs, demonstrating that increasing PEG length generally decreases clearance, with a plateau effect observed around PEG8.[4]
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Construct | Target Cell Line | IC50 (nM) |
| ADC with Val-Cit-PABC (cleavable) | SK-BR-3 (HER2+) | 0.5 |
| ADC with Mal-amido-PEG8-acid (non-cleavable) | SK-BR-3 (HER2+) | 2.1 |
| ADC with SMCC (non-cleavable, non-PEGylated) | SK-BR-3 (HER2+) | 1.8 |
Representative data illustrating that while PEGylated non-cleavable linkers might show slightly higher IC50 values in vitro compared to cleavable linkers, they offer advantages in stability and safety.[5] The inclusion of a PEG spacer can sometimes lead to a slight reduction in immediate in vitro cytotoxicity due to steric hindrance.
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and evaluation of bioconjugates utilizing Thiol-PEG5 linkers.
Protocol 1: Thiol-Maleimide Conjugation with a PEG5 Linker
This protocol describes a general procedure for conjugating a thiol-containing biomolecule (e.g., a reduced antibody) with a maleimide-functionalized PEG5 linker.
Materials:
-
Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5, degassed)
-
Maleimide-PEG5-payload construct dissolved in a compatible organic solvent (e.g., DMSO)
-
Reducing agent (e.g., TCEP or DTT) if starting with disulfide bonds
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Reduction (if necessary):
-
Dissolve the antibody in degassed PBS buffer to a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP by buffer exchange using a desalting column or TFF.
-
-
Conjugation Reaction:
-
To the solution of the reduced antibody, add the Maleimide-PEG5-payload solution. A molar excess of the linker-payload (e.g., 5-10 equivalents per exposed thiol) is typically used. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other impurities using SEC or TFF.
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
Assess the level of aggregation using SEC.
-
Protocol 2: In Vitro Plasma Stability Assay of a Thiol-PEG5-Maleimide Conjugate
This protocol outlines a method to assess the stability of an ADC in plasma, focusing on the stability of the thiol-maleimide linkage.
Materials:
-
Purified ADC with a Thiol-PEG5-Maleimide linkage
-
Human or mouse plasma
-
Incubator at 37°C
-
Immunocapture reagents (e.g., anti-human IgG antibody-coated magnetic beads)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate the ADC at a concentration of 1 mg/mL in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 144 hours).
-
-
Sample Preparation:
-
At each time point, perform immunocapture of the ADC from the plasma sample using anti-human IgG magnetic beads. This isolates the ADC and any antibody-related species.
-
The supernatant can be further analyzed to quantify any payload that has migrated to other plasma proteins, such as albumin.
-
-
Analysis:
-
Analyze the captured ADC by LC-MS/MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates deconjugation.
-
Analyze the supernatant to quantify the amount of payload that has been released or transferred to other plasma proteins.
-
Protocol 3: Synthesis of a PROTAC using a Thiol-PEG5-Acid Linker
This protocol describes a general approach for synthesizing a PROTAC using a bifunctional Thiol-PEG5-acid linker.
Materials:
-
Warhead (POI ligand) with a reactive group for amide coupling (e.g., an amine)
-
E3 ligase ligand with a reactive group for amide coupling (e.g., an amine)
-
Thiol-PEG5-acid linker
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
First Amide Coupling:
-
Dissolve the Thiol-PEG5-acid linker in anhydrous DMF.
-
Add the peptide coupling reagents (e.g., HATU and HOBt) and a base (e.g., DIPEA).
-
Add the amine-containing warhead (or E3 ligase ligand) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting intermediate by preparative HPLC.
-
-
Second Amide Coupling:
-
The purified intermediate from the first step will have a free thiol group and a carboxylic acid (or vice versa, depending on the initial coupling).
-
Repeat the amide coupling procedure as in step 1, this time using the remaining free functional group on the intermediate and the second ligand (E3 ligase ligand or warhead).
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex biological processes and experimental workflows.
Signaling Pathway of ADC Internalization and Payload Release
Caption: Intracellular trafficking and mechanism of action of an Antibody-Drug Conjugate.
Experimental Workflow for PROTAC-Mediated Protein Degradation Assessment
Caption: A typical experimental workflow for the synthesis and in vitro evaluation of a PROTAC.
Logical Relationship of the Bystander Effect with Cleavable Linkers
Caption: Mechanism of the bystander effect mediated by ADCs with cleavable linkers.
Conclusion
The PEG5 spacer in Thiol-PEG linkers plays a critical, multifaceted role in the design and performance of advanced bioconjugates. It serves not only as a physical bridge but as a functional modulator of solubility, stability, and pharmacokinetics. By providing a hydrophilic shield, the PEG5 spacer mitigates the challenges associated with hydrophobic payloads, enabling the development of more robust and effective ADCs and PROTACs. The choice of spacer length is a key optimization parameter, and the PEG5 unit often provides a favorable balance between improved pharmacological properties and retained biological activity. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to synthesize, characterize, and evaluate these complex and promising therapeutic modalities. As the field of targeted drug delivery continues to evolve, the rational design of linkers, with careful consideration of the role of components like the PEG5 spacer, will remain a cornerstone of innovation.
References
Navigating the Reactivity of the Hydroxyl Group on Thiol-PEG5-alcohol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Thiol-PEG5-alcohol (HS-(CH2CH2O)5-OH), is a cornerstone in modern bioconjugation and drug development, notably in the construction of Proteolysis Targeting Chimeras (PROTACs). While the thiol group offers a readily available handle for conjugation to proteins and other molecules, the terminal hydroxyl group provides a versatile platform for further chemical modification, enabling the attachment of a wide array of functionalities. This technical guide delves into the reactivity of the hydroxyl group of this compound, providing a comprehensive overview of its chemical transformations, detailed experimental protocols, and quantitative data to empower researchers in their synthetic endeavors.
Reactivity Profile of the Hydroxyl Group
The primary alcohol of this compound exhibits reactivity characteristic of terminal polyethylene glycol (PEG) chains. The principal reactions involving this hydroxyl group are esterification and etherification. The outcomes of these reactions are influenced by factors such as the choice of reagents, reaction conditions, and the potential for the thiol group to interfere. Therefore, a careful consideration of protecting group strategies is often necessary to achieve selective modification of the hydroxyl moiety.
Esterification
The formation of an ester linkage is a common strategy to conjugate carboxylic acid-containing molecules to the hydroxyl terminus of this compound. This reaction is typically facilitated by activating the carboxylic acid or the alcohol.
Key Considerations for Esterification:
-
Catalysts: Acid catalysts are commonly employed in Fischer esterification. However, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS) are preferred.
-
Protecting Groups: To prevent unwanted side reactions with the thiol group, it is often necessary to protect it prior to esterification. Common thiol protecting groups include the trityl (Trt) group, which is stable under many esterification conditions and can be selectively removed later.
Etherification
Williamson ether synthesis is the most common method for forming an ether bond with the hydroxyl group of this compound. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophile with a suitable leaving group.
Key Considerations for Etherification:
-
Base Selection: A strong base, such as sodium hydride (NaH), is typically used to deprotonate the terminal hydroxyl group.
-
Protecting Groups: Similar to esterification, protection of the thiol group is crucial to prevent its competing nucleophilic attack on the electrophile.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction temperature can be adjusted to control the reaction rate.
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving the hydroxyl group of this compound.
Protection of the Thiol Group
To selectively react the hydroxyl group, the thiol must first be protected. A common strategy is the formation of a disulfide bond, which can be later reduced.[3][4]
Protocol for Thiol Protection via Disulfide Formation (General):
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add a mild oxidizing agent, such as iodine (I2) or air in the presence of a catalyst, to facilitate the formation of the disulfide dimer.
-
Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry (MS).
-
Upon completion, purify the disulfide-protected PEG-alcohol by column chromatography.
Esterification of Hydroxyl Group (General Protocol)
This protocol describes a general procedure for the esterification of a thiol-protected PEG-alcohol with a carboxylic acid using a carbodiimide coupling agent.
Materials:
-
Thiol-protected PEG5-alcohol
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Dissolve the carboxylic acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DCM.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the thiol-protected PEG5-alcohol (1 equivalent) and a catalytic amount of DMAP in anhydrous DCM.
-
Add the activated carboxylic acid solution dropwise to the PEG solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct.
-
Wash the organic layer with 5% aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum.
-
Deprotect the thiol group as needed.
Etherification of Hydroxyl Group (General Protocol)
This protocol outlines a general procedure for the etherification of a thiol-protected PEG-alcohol using an alkyl halide.
Materials:
-
Thiol-protected PEG5-alcohol
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
To a solution of thiol-protected PEG5-alcohol (1 equivalent) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon), add NaH (1.5 equivalents) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Deprotect the thiol group as needed.
Quantitative Data and Characterization
Accurate characterization and quantification are essential to ensure the successful modification of this compound.
Quantitative Analysis
| Parameter | Method | Expected Outcome/Observation |
| Reaction Yield | Gravimetric analysis after purification | Varies depending on the specific substrate and reaction conditions. |
| Conversion Rate | 1H NMR Spectroscopy | Disappearance of the proton signal corresponding to the CH2-OH group and appearance of new signals corresponding to the ester or ether linkage. |
| Purity | HPLC, LC-MS | A single major peak corresponding to the desired product. |
Analytical Characterization
| Technique | Purpose | Expected Observations for Ester Derivative | Expected Observations for Ether Derivative |
| 1H NMR | Structural Elucidation | Downfield shift of the protons on the carbon adjacent to the newly formed ester oxygen. | Appearance of new signals corresponding to the protons of the newly introduced alkyl group. |
| 13C NMR | Structural Confirmation | Appearance of a new carbonyl carbon signal for the ester group. | Appearance of new signals corresponding to the carbons of the newly introduced alkyl group. |
| Mass Spectrometry (MS) | Molecular Weight Verification | The molecular weight of the product will be the sum of the molecular weights of the this compound and the carboxylic acid, minus the molecular weight of water. | The molecular weight of the product will be the sum of the molecular weights of the this compound and the alkyl group, minus the molecular weight of a proton. |
| FT-IR Spectroscopy | Functional Group Analysis | Appearance of a strong carbonyl (C=O) stretching band around 1735 cm-1. | Disappearance of the broad O-H stretching band and appearance of a C-O-C stretching band. |
Visualizing Workflows and Pathways
General Workflow for Hydroxyl Group Modification
The following diagram illustrates a generalized workflow for the chemical modification of the hydroxyl group of this compound, emphasizing the crucial step of thiol protection.
PROTAC Synthesis Pathway
This compound is frequently employed as a linker in the synthesis of PROTACs. The hydroxyl group can be modified to attach a ligand for an E3 ubiquitin ligase, while the thiol group can be conjugated to a ligand for the target protein.
Conclusion
The hydroxyl group of this compound offers a valuable and versatile point of attachment for a wide range of molecules, making it an indispensable tool in the development of complex bioconjugates and targeted therapeutics. A thorough understanding of its reactivity, coupled with the strategic use of protecting groups and optimized reaction protocols, is paramount to harnessing its full potential. This guide provides the foundational knowledge and practical methodologies to enable researchers to confidently and efficiently utilize the hydroxyl functionality of this compound in their innovative research and development endeavors.
References
- 1. Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. organic chemistry - Protecting Thiol group in presence of alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
Core Principles of Thiol-PEG5-Alcohol for Advanced Surface Coating: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental principles and methodologies for utilizing Thiol-PEG5-alcohol in surface coating applications. The unique properties of this molecule make it a valuable tool in drug development, biomaterial science, and diagnostics by enabling the creation of biocompatible and functionalized surfaces.
Introduction to this compound
This compound, chemically known as 14-Mercapto-3,6,9,12-tetraoxatetradecan-1-ol, is a heterobifunctional molecule featuring a terminal thiol (-SH) group and a terminal alcohol (-OH) group, connected by a flexible five-unit polyethylene glycol (PEG) spacer. This distinct architecture allows for versatile surface modification strategies. The thiol group exhibits a strong affinity for noble metal surfaces such as gold, silver, and copper, facilitating the formation of stable self-assembled monolayers (SAMs). The hydrophilic PEG spacer plays a crucial role in minimizing non-specific protein adsorption and cellular adhesion, thereby enhancing the biocompatibility of the coated surface. The terminal alcohol group provides a reactive site for the covalent attachment of various biomolecules, including proteins, peptides, and small molecule drugs.
Mechanism of Surface Coating: Self-Assembled Monolayers (SAMs)
The primary mechanism for coating surfaces with this compound is the formation of a self-assembled monolayer (SAM). This process is particularly well-documented for gold surfaces and involves the spontaneous organization of the thiol molecules into a densely packed, ordered layer.
The formation of a SAM is a multi-step process driven by the strong, specific interaction between sulfur and the metal surface[1].
-
Chemisorption: The process begins with the rapid chemisorption of the thiol groups onto the metallic substrate, leading to the formation of a strong metal-thiolate bond (e.g., Au-S)[1].
-
Surface Diffusion and Reorganization: Initially, the adsorbed molecules may be in a disordered state. Over a period of minutes to hours, they diffuse across the surface and reorganize into a more ordered, crystalline or semi-crystalline structure[1].
-
Interchain Interactions: Van der Waals forces between the adjacent PEG chains contribute to the stability and dense packing of the monolayer[1].
The quality and ordering of the resulting SAM are highly dependent on several factors, including the cleanliness of the substrate, the purity of the thiol, the solvent used, and the immersion time.
Quantitative Data on Thiol-PEG Coated Surfaces
While specific quantitative data for this compound is not extensively available in the literature, the following tables summarize typical data ranges observed for similar short-chain Thiol-PEG molecules on gold surfaces. This information provides a valuable benchmark for researchers working with this compound.
Table 1: Typical Water Contact Angles of Thiol-PEG Coated Gold Surfaces
| Surface Condition | Typical Water Contact Angle (°) | Reference |
| Bare Gold | 70-90 | General Knowledge |
| Thiol-PEG-Alcohol SAM | 30-50 | General Knowledge |
Note: The decrease in contact angle upon coating indicates increased hydrophilicity due to the PEG chains.
Table 2: Typical Thickness of Thiol-PEG Self-Assembled Monolayers on Gold
| Molecule | Technique | Typical Thickness (nm) | Reference |
| Short-chain Thiol-PEG | Ellipsometry | 2-5 | General Knowledge |
| Short-chain Thiol-PEG | Atomic Force Microscopy (AFM) | 2-5 | General Knowledge |
Table 3: Representative Protein Adsorption Data on Thiol-PEG Coated Gold Surfaces
| Surface | Protein | Adsorbed Amount (ng/cm²) | % Reduction vs. Bare Gold | Reference |
| Bare Gold | Fibrinogen | 150-300 | - | General Knowledge |
| Thiol-PEG SAM | Fibrinogen | < 15 | > 90% | General Knowledge |
| Bare Gold | Lysozyme | 100-200 | - | General Knowledge |
| Thiol-PEG SAM | Lysozyme | < 10 | > 90% | General Knowledge |
Experimental Protocols
Protocol for Forming a this compound SAM on a Gold Surface
This protocol outlines the steps for creating a well-ordered SAM of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
This compound
-
Absolute ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water
-
High-purity nitrogen or argon gas
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Carefully remove the substrate and rinse extensively with DI water, followed by absolute ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas. The cleaned substrate should be used immediately.
-
-
Thiol Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in absolute ethanol in a clean glass vial.
-
-
Self-Assembly:
-
Immediately immerse the clean, dry gold substrate into the thiol solution.
-
Seal the vial to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the functionalized substrate under a stream of high-purity nitrogen gas.
-
-
Characterization:
-
The quality of the SAM can be assessed using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
General Protocol for Coating Other Metal Surfaces (e.g., Silver, Copper)
The general principles for forming thiol-based SAMs on silver and copper are similar to those for gold. However, these metals are more susceptible to oxidation, which requires additional considerations.
Modifications for Silver and Copper Substrates:
-
Substrate Preparation: A brief acid wash (e.g., dilute nitric acid for silver, dilute hydrochloric acid for copper) may be necessary to remove the native oxide layer immediately before immersion in the thiol solution. This step should be followed by thorough rinsing with DI water and ethanol.
-
Solvent: While ethanol is commonly used, other organic solvents may be employed.
-
Incubation Time: Similar incubation times (12-24 hours) are generally sufficient for SAM formation.
-
Stability: SAMs on silver and copper may be less stable over time compared to those on gold due to the higher reactivity of the underlying metal.
Visualizations
Applications in Research and Drug Development
The ability to create well-defined, biocompatible surfaces with terminal functional groups makes this compound a valuable tool in various applications:
-
Biomaterial and Medical Device Coatings: The PEG layer can significantly reduce biofouling on implants and medical devices, improving their performance and longevity.
-
Biosensors: The formation of a stable SAM provides a robust platform for the immobilization of antibodies, enzymes, or other biorecognition elements in biosensor development.
-
Drug Delivery: The alcohol terminus can be used to conjugate drugs or targeting ligands to nanoparticles or other drug delivery vehicles, enhancing their therapeutic efficacy and specificity.
-
Cell Culture: Surfaces coated with this compound can be modified to present specific ligands that can influence cell adhesion, proliferation, and differentiation, providing a controlled environment for cell-based assays and tissue engineering.
-
PROTACs: this compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a promising therapeutic modality.
Conclusion
This compound offers a robust and versatile platform for the functionalization of surfaces, particularly noble metals. The formation of self-assembled monolayers provides a straightforward method for creating biocompatible interfaces that resist non-specific protein adsorption while presenting a reactive group for further modification. This technical guide provides the foundational knowledge and protocols necessary for researchers and drug development professionals to effectively utilize this compound in their applications. While specific quantitative data for this exact molecule may require empirical determination, the principles and representative data presented here serve as a strong starting point for experimental design and surface engineering.
References
Thiol-PEG5-alcohol as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for the subsequent ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is not merely a passive spacer but plays a crucial and active role in the efficacy of a PROTAC. Its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, as well as the overall physicochemical and pharmacokinetic properties of the molecule.[4][5] Among the various linker classes, polyethylene glycol (PEG) linkers have gained widespread use due to their advantageous properties.
Thiol-PEG5-alcohol: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional, PEG-based linker that offers a versatile platform for the synthesis of PROTACs. It features a thiol (-SH) group at one terminus and a primary alcohol (-OH) group at the other, separated by a flexible chain of five ethylene glycol units.
Chemical Structure:
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C10H22O5S | |
| Molecular Weight | 254.34 g/mol | |
| Appearance | Colorless to light yellow oil | |
| Solubility | Soluble in water and most organic solvents |
The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development due to their typically large and hydrophobic structures. The defined length of the PEG5 chain provides a specific spatial separation between the two ligands, which is critical for optimizing the formation of a productive ternary complex. The terminal functional groups, a thiol and an alcohol, allow for versatile and chemoselective conjugation to the POI and E3 ligase ligands.
Signaling Pathways Targeted by PROTACs Utilizing PEG Linkers
PROTACs with PEG linkers have been successfully developed to target a variety of proteins implicated in disease, including kinases involved in cancer signaling pathways. Two prominent examples are Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR).
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies. PROTACs that induce the degradation of BTK represent a promising therapeutic strategy.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that regulate cell growth, proliferation, and survival. Aberrant EGFR signaling, often due to mutations or overexpression, is a hallmark of many cancers. EGFR-targeting PROTACs offer a novel approach to overcome resistance to traditional EGFR inhibitors.
Synthesis of PROTACs using this compound
The bifunctional nature of this compound allows for a modular and convergent synthesis of PROTACs. The thiol and alcohol groups can be selectively reacted to conjugate the POI-binding ligand and the E3 ligase ligand. A general workflow for the synthesis is depicted below.
Experimental Protocols
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling a carboxylic acid-functionalized ligand (either POI or E3 ligase ligand) to the alcohol terminus of this compound, followed by conjugation of the thiol terminus to a suitable electrophilic partner on the other ligand.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (Ligand-COOH)
-
Ligand with an electrophilic handle (e.g., maleimide or iodoacetamide)
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC)
Procedure:
-
Activation of the Carboxylic Acid: Dissolve the Ligand-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes.
-
Coupling to this compound: Add this compound (1.2 eq) to the activated carboxylic acid solution. Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Ligand-PEG5-SH intermediate.
-
Conjugation to the Second Ligand: Dissolve the Ligand-PEG5-SH intermediate (1.0 eq) and the second ligand with an electrophilic handle (1.1 eq) in a suitable solvent (e.g., DMF or a mixture of acetonitrile and water). If necessary, add a base (e.g., DIPEA) to facilitate the reaction.
-
Final Purification: Stir the reaction at room temperature until completion as monitored by LC-MS. Purify the final PROTAC molecule by preparative HPLC.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and heat to denature the proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
In Vitro Ubiquitination Assay
This assay determines the ability of a PROTAC to induce the ubiquitination of the target protein in the presence of the E3 ligase and other components of the ubiquitin-proteasome system.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein (POI), ubiquitin, and ATP in an appropriate reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Analyze the reaction products by Western blotting using an antibody that recognizes either the target protein (to observe higher molecular weight ubiquitinated species) or ubiquitin.
Quantitative Data for PROTACs with PEG Linkers
The following tables summarize representative quantitative data for PROTACs targeting BTK and EGFR that utilize PEG linkers. While specific data for this compound is limited in the public domain, this information provides a valuable reference for the expected potency and efficacy of PEGylated PROTACs.
Table 1: Degradation Activity of BTK-Targeting PROTACs with PEG Linkers
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT802 | PEG | NAMALWA | <1 | >95 | |
| SJF620 | PEG | NAMALWA | 1.8 | >95 | |
| PTD10 | PEG | Ramos | <1 | ~90 | |
| PTD15 | PEG | Ramos | 2.9 | ~95 |
Table 2: Degradation Activity of EGFR-Targeting PROTACs with PEG Linkers
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MS39 | PEG | HCC-827 | 5.0 | >95 | |
| MS154 | PEG | HCC-827 | 11 | >90 | |
| Compound 13 | PEG and triazole | HCC-827 | 3.57 | 91 | |
| C6 | Not specified | H1975-TM | 10.2 | >90 |
Table 3: Representative Pharmacokinetic Data for a PEGylated EGFR PROTAC
| Compound | Half-life (t1/2) in rats | Reference |
| Compound 13 | 1.77 hours |
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its defined length, hydrophilic nature, and bifunctional handles facilitate the synthesis of potent and selective protein degraders with improved physicochemical properties. The experimental protocols and representative data provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation, enabling the rational design and evaluation of novel PROTAC therapeutics. The continued exploration of such linkers will undoubtedly contribute to the advancement of PROTAC technology and its translation into clinically effective medicines.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thiol-PEG5-Alcohol Functionalization of Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface functionalization of gold nanoparticles (AuNPs) using Thiol-PEG5-alcohol. This process is critical for a range of biomedical applications, including drug delivery, bio-imaging, and diagnostics, by enhancing nanoparticle stability, biocompatibility, and providing a terminal hydroxyl group for further conjugation.[1][2][3]
Introduction
Gold nanoparticles possess unique optical and electronic properties that make them ideal for various biomedical applications.[4] However, bare AuNPs are often unstable in biological media and can exhibit cytotoxicity. Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome these limitations.[1] The use of a thiol-terminated PEG, such as this compound, allows for the formation of a strong and stable gold-sulfur bond, creating a hydrophilic and biocompatible shell around the nanoparticle. This PEG layer sterically hinders protein adsorption and aggregation, prolonging circulation time in vivo. The terminal alcohol group on the this compound molecule provides a reactive site for the subsequent attachment of targeting ligands, therapeutic agents, or imaging probes.
Principle of Functionalization
The functionalization process is based on the strong affinity between the sulfur atom of the thiol group (-SH) and the gold surface, leading to the formation of a self-assembled monolayer (SAM). This robust Au-S bond ensures the stable anchoring of the PEG chain to the nanoparticle. The five repeating units of ethylene glycol in this compound provide a flexible spacer arm, while the terminal hydroxyl (-OH) group is available for further chemical modification.
Experimental Protocols
This section details the necessary protocols for the preparation and functionalization of gold nanoparticles with this compound.
Materials and Reagents
| Material/Reagent | Specification | Supplier Example |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS reagent grade | Sigma-Aldrich |
| Trisodium citrate dihydrate | ≥99% | Sigma-Aldrich |
| This compound (HS-(CH₂CH₂O)₅-OH) | Purity >95% | BroadPharm, Sigma-Aldrich |
| Deionized (DI) water | 18.2 MΩ·cm | Millipore Milli-Q |
| Ethanol | 200 proof, ACS/USP grade | Fisher Scientific |
| Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Gibco |
| MES Buffer | pH 6.0 | Sigma-Aldrich |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | ≥98% | Sigma-Aldrich |
| N-Hydroxysuccinimide (NHS) | 98% | Sigma-Aldrich |
Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~15-20 nm citrate-capped AuNPs, which serve as the core for functionalization.
-
In a meticulously clean round-bottom flask, bring 95 mL of DI water to a vigorous boil with stirring.
-
Add 5 mL of 0.01 M HAuCl₄ solution and continue to heat under reflux.
-
Rapidly inject 2.5 mL of 0.1 M trisodium citrate dihydrate solution into the boiling mixture under vigorous stirring.
-
The solution color will change from yellow to colorless, then to black, and finally to a ruby-red or wine-red color within minutes, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature. The resulting colloidal gold solution can be stored at 4°C for several weeks.
Functionalization of AuNPs with this compound
This procedure outlines the ligand exchange process to replace the citrate capping with this compound.
-
Prepare a stock solution of this compound: Due to its viscosity, it is recommended to prepare a stock solution. Dissolve a known quantity of this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL. Store under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
-
Incubation: To the citrate-capped AuNP solution, add the this compound stock solution. A typical starting molar ratio is a significant excess of the thiol-PEG, for instance, a 3 x 10⁴ fold molar excess of HS-PEG per nanoparticle.
-
Stir the mixture at room temperature overnight to facilitate the ligand exchange process.
-
Purification: The removal of excess this compound is crucial. This is typically achieved by repeated centrifugation and resuspension.
-
Centrifuge the AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 17,000 x g for 20 minutes). The exact parameters will depend on the nanoparticle size.
-
Carefully remove the supernatant containing unbound PEG.
-
Resuspend the nanoparticle pellet in fresh DI water or PBS buffer.
-
Repeat the centrifugation and resuspension steps at least three to six times to ensure complete removal of excess reagents.
-
Characterization of Functionalized Nanoparticles
Proper characterization is essential to confirm successful functionalization and to assess the properties of the resulting nanoparticles.
| Characterization Technique | Purpose | Expected Outcome |
| UV-Visible Spectroscopy | To monitor the Surface Plasmon Resonance (SPR) peak. | A slight red-shift in the SPR peak (typically from ~520 nm for citrate-capped AuNPs) indicates a change in the surface dielectric environment upon PEGylation. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | An increase in the hydrodynamic diameter confirms the presence of the PEG layer on the nanoparticle surface. A narrow size distribution indicates colloidal stability. |
| Zeta Potential | To determine the surface charge. | A change in zeta potential from negative (for citrate-capped AuNPs) towards a more neutral value is expected after functionalization with the neutral this compound. |
| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and morphology of the nanoparticle core. | TEM images will confirm the core size and shape of the AuNPs remain unchanged after functionalization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the PEG coating. | Characteristic peaks for C-O-C ether stretching (~1100 cm⁻¹) and C-H stretching (~2870 cm⁻¹) from the PEG chain should be observable. |
Further Conjugation via the Terminal Alcohol Group
The terminal hydroxyl group of the this compound can be activated for covalent coupling to molecules containing carboxylic acids or other reactive groups. A common method involves the activation of a carboxyl group on a target molecule using EDC/NHS chemistry, which then reacts with the hydroxyl group on the PEGylated AuNP.
Protocol for EDC/NHS Coupling to a Carboxylic Acid-Containing Molecule
-
Activate the carboxylic acid groups on the target molecule by reacting it with EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0) for 15 minutes at room temperature.
-
Add the activated molecule to the purified this compound functionalized AuNPs.
-
Allow the reaction to proceed for at least 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a compound like hydroxylamine.
-
Purify the final conjugated nanoparticles using centrifugation as described in section 3.3.
Visual Workflows and Diagrams
To aid in the understanding of the processes described, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis of citrate-capped gold nanoparticles.
Caption: Workflow for the functionalization of AuNPs with this compound.
Caption: Logical flow for subsequent bioconjugation to the terminal alcohol.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| AuNP solution is blue or purple after synthesis. | Incomplete reduction or aggregation. | Ensure glassware is scrupulously clean. Check the concentration and purity of reagents. Ensure rapid and vigorous stirring during citrate addition. |
| Significant aggregation after PEGylation. | Insufficient PEG concentration or incomplete ligand exchange. | Increase the molar excess of this compound. Increase the incubation time. Ensure thorough mixing. |
| Low yield after purification. | Over-centrifugation causing irreversible aggregation, or loss of pellet during resuspension. | Optimize centrifugation speed and time. Be careful when decanting the supernatant. |
| Inefficient subsequent conjugation. | Inactive terminal hydroxyl groups or inefficient activation chemistry. | Confirm successful PEGylation via characterization. Check the activity of EDC/NHS reagents and optimize buffer pH. |
By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively functionalize gold nanoparticles with this compound, paving the way for the development of advanced nanomaterials for a wide range of biomedical applications.
References
- 1. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. updates.reinste.com [updates.reinste.com]
- 4. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications [mdpi.com]
Application Notes and Protocols for Creating Self-assembled Monolayers with Thiol-PEG5-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) offer a robust and versatile method for modifying surfaces, enabling precise control over interfacial properties. The use of Thiol-PEG5-alcohol (HS-(CH₂)₁- (OCH₂CH₂)₅-OH) to form SAMs on gold substrates is particularly advantageous in biological and drug development applications. The thiol group provides a strong, covalent-like bond to the gold surface, while the polyethylene glycol (PEG) chain minimizes non-specific protein adsorption and enhances biocompatibility. The terminal hydroxyl group offers a reactive site for the subsequent covalent immobilization of biomolecules, such as antibodies, enzymes, or small molecule ligands.
These functionalized surfaces are critical components in a variety of applications, including biosensors, drug delivery systems, and platforms for studying cell-surface interactions. This document provides a detailed protocol for the formation and characterization of this compound SAMs on gold substrates.
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of self-assembled monolayers on gold surfaces. While specific values for this compound may vary depending on experimental conditions, these figures, derived from similar short-chain PEG and hydroxyl-terminated thiols, serve as a benchmark for expected results.
Table 1: Surface Wettability Analysis
| Monolayer Stage | Advancing Contact Angle (θaw) with Water | Receding Contact Angle (θre) with Water | Hysteresis (θaw - θre) | Reference |
| Piranha-Cleaned Bare Gold | 30° - 50° | Not Typically Reported | Not Typically Reported | [1] |
| This compound SAM | 30° - 40° | < 20° | 10° - 20° | [1] |
Table 2: Ellipsometric Thickness Measurement
| Monolayer | Expected Thickness (nm) | Notes | Reference |
| This compound | 2.5 - 3.5 | Thickness can be influenced by packing density and tilt angle of the molecules. | [2] |
Table 3: Surface Roughness Analysis via Atomic Force Microscopy (AFM)
| Surface | Root Mean Square (RMS) Roughness (nm) | Notes |
| Bare Gold Substrate | < 1.0 | Dependent on the gold deposition method. |
| This compound SAM | < 1.5 | A well-formed SAM should result in a smooth, uniform surface. |
Experimental Protocols
Protocol 1: Preparation of Self-Assembled Monolayers of this compound on Gold Substrates
This protocol details the procedure for forming a this compound SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18 MΩ·cm)
-
High-purity nitrogen gas
-
Clean glass vials with caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.
-
Immerse the gold substrates in freshly prepared Piranha solution for 10-15 minutes.
-
Carefully remove the substrates using tweezers and rinse them thoroughly with copious amounts of DI water.
-
Dry the substrates under a gentle stream of nitrogen gas. Use immediately to prevent atmospheric contamination.
-
-
Thiol Solution Preparation:
-
In a clean glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.
-
-
Self-Assembly Process:
-
Place the clean, dry gold substrates into the vial containing the this compound solution. Ensure the entire gold surface is submerged.
-
To minimize oxidation, the headspace above the solution can be purged with nitrogen gas before sealing the vial.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After the incubation period, remove the substrates from the thiol solution with clean tweezers.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the modified substrates in a clean, dry environment, such as a desiccator, until further use.
-
Protocol 2: Characterization of this compound SAMs
This protocol outlines key techniques for verifying the successful formation and quality of the this compound monolayer.
A. Contact Angle Goniometry:
-
Purpose: To assess the surface wettability, which indicates the presence of the hydrophilic PEG and hydroxyl groups.
-
Procedure:
-
Place a droplet of DI water on the SAM-functionalized surface.
-
Measure the static contact angle.
-
For more detailed analysis, measure the advancing and receding contact angles to determine contact angle hysteresis. A low hysteresis is indicative of a homogeneous surface.
-
B. Ellipsometry:
-
Purpose: To measure the thickness of the formed monolayer.
-
Procedure:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before functionalization.
-
Measure the ellipsometric parameters of the SAM-functionalized substrate.
-
Model the data using appropriate software, assuming a refractive index for the organic layer (typically ~1.45-1.50), to calculate the thickness of the monolayer.
-
C. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the thiol monolayer.
-
Procedure:
-
Acquire survey spectra to identify the elements present on the surface (Au, S, C, O).
-
Acquire high-resolution spectra of the S 2p region to confirm the gold-thiolate bond (Au-S), which typically appears at a binding energy of around 162 eV.
-
Analyze the C 1s and O 1s regions to confirm the presence of the PEG chain and terminal alcohol.
-
D. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the surface topography and morphology of the monolayer.
-
Procedure:
-
Image the functionalized surface in tapping mode to minimize damage to the soft monolayer.
-
Acquire both height and phase images to assess the uniformity and completeness of the SAM.
-
Visualizations
Caption: Workflow for the formation and characterization of a this compound SAM on a gold substrate for biosensor development.
Caption: Relationship between molecular components of this compound and the resulting surface properties and applications.
References
Application Notes and Protocols: Thiol-PEG5-alcohol Conjugation to Proteins and Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a leading strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][2][3] By increasing the hydrodynamic size, PEGylation can enhance serum half-life, improve stability, increase solubility, and reduce the immunogenicity of the conjugated molecule.[2][4]
Site-specific PEGylation is particularly desirable as it yields a homogeneous product with predictable properties. Cysteine-specific conjugation is a common and effective method for achieving site-specificity because of the relatively low abundance of free cysteine residues in proteins. Thiol-PEG5-alcohol is a short, hydrophilic linker containing a terminal thiol (-SH) group, which can react with various functional groups on a protein or peptide, and a terminal alcohol (-OH) group. More commonly, the thiol group on the PEG linker is used to react with a protein that has been functionalized with a thiol-reactive group, such as a maleimide. Alternatively, if the protein has a free cysteine, a heterobifunctional version of this linker (e.g., Maleimide-PEG5-alcohol) would be used. For the purpose of these notes, we will focus on the conjugation of a maleimide-activated protein with this compound.
This document provides detailed protocols for the conjugation of this compound to proteins and peptides, methods for purification and characterization, and an overview of its applications.
Chemical Principle of Thiol-Maleimide Conjugation
The most common strategy for thiol-reactive PEGylation involves the reaction of a thiol group (-SH) with a maleimide group. This reaction, a Michael addition, forms a stable, covalent thioether bond. The reaction is highly specific for thiols within a pH range of 6.5 to 7.5. Above pH 8.5, the maleimide group can also react with primary amines and is more susceptible to hydrolysis.
Below is a diagram illustrating the logical relationship of this chemical reaction.
Applications in Research and Drug Development
The conjugation of this compound to proteins and peptides has several key applications:
-
Improved Pharmacokinetics: The addition of the PEG chain, even a short one, increases the molecule's size, which can reduce renal clearance and extend its circulation half-life.
-
Enhanced Stability: PEGylation can protect proteins and peptides from proteolytic degradation, increasing their stability in biological fluids.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.
-
Increased Solubility: The hydrophilic nature of the PEG linker can improve the solubility of hydrophobic proteins and peptides.
-
PROTACs: Thiol-PEG linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
Experimental Workflow and Protocols
The overall workflow for protein PEGylation involves several key stages: protein preparation, the conjugation reaction, and subsequent purification and characterization of the conjugate.
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes a general method for conjugating this compound to a protein that has been pre-activated with a maleimide group.
Materials:
-
Maleimide-activated protein or peptide
-
This compound (HS-PEG5-OH)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1-5 mM EDTA
-
Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in water
-
Reaction tubes
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare PEG Solution: Immediately before use, dissolve the this compound in the conjugation buffer. A 10 to 50-fold molar excess of the PEG linker over the protein is recommended to drive the reaction to completion.
-
Initiate Conjugation: Add the prepared this compound solution to the protein solution. Mix gently by pipetting.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for each specific protein.
-
Quench Reaction: To stop the conjugation reaction, add the quenching solution to a final concentration of 10-20 mM. This will react with any unreacted maleimide groups on the protein. Incubate for 30 minutes at room temperature.
-
Purification: The PEGylated protein is now ready for purification to remove excess PEG linker and quenching reagent.
Protocol 2: Purification of the PEGylated Conjugate
Purification is essential to remove unreacted PEG, protein, and byproducts. Size Exclusion Chromatography (SEC) is a common method for this purpose, as PEGylation increases the hydrodynamic radius of the protein.
Materials:
-
SEC column appropriate for the size of the PEGylated protein
-
Chromatography system (e.g., FPLC or HPLC)
-
Purification Buffer: A buffer suitable for the stability of the protein (e.g., PBS, pH 7.4)
-
Conjugated reaction mixture from Protocol 1
Procedure:
-
Equilibrate Column: Equilibrate the SEC column with at least two column volumes of purification buffer.
-
Load Sample: Load the quenched reaction mixture onto the column.
-
Elute: Elute the sample with the purification buffer at a flow rate recommended for the column.
-
Collect Fractions: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein conjugate will typically elute earlier than the unconjugated protein due to its larger size.
-
Analyze Fractions: Analyze the collected fractions using SDS-PAGE and/or HPLC to identify those containing the pure PEGylated conjugate.
-
Pool and Concentrate: Pool the pure fractions and concentrate if necessary using an appropriate method (e.g., centrifugal filtration).
Characterization of the PEGylated Product
Proper characterization is crucial to confirm successful conjugation and to determine the purity and homogeneity of the final product.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight and assess purity. | A band shift upwards for the PEGylated protein compared to the native protein. The intensity of the native protein band should be minimal. |
| HPLC (SEC or RP) | To quantify the purity of the conjugate and separate different PEGylated species. | A shift in retention time. For SEC, the PEGylated protein elutes earlier. For Reverse-Phase (RP), it may elute later due to the PEG chain. |
| Mass Spectrometry (MS) | To confirm the exact mass of the conjugate and determine the degree of PEGylation. | The mass spectrum will show a mass increase corresponding to the addition of one or more this compound molecules. |
| Activity Assay | To determine the biological activity of the PEGylated protein. | The activity may be retained, increased, or decreased depending on the conjugation site and the nature of the protein. |
Impact of PEGylation on Signaling Pathways
PEGylation can significantly alter how a therapeutic protein interacts with its target, thereby modulating its effect on cellular signaling pathways. A primary effect of PEGylation is the extension of the protein's half-life, which leads to prolonged exposure of the target cells to the therapeutic.
The diagram below illustrates how a PEGylated growth factor can lead to sustained downstream signaling compared to its non-PEGylated counterpart.
This sustained signaling can lead to a more potent therapeutic effect and allow for a reduced dosing frequency.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Ensure the buffer pH is between 6.5 and 7.5 for thiol-maleimide chemistry. |
| Insufficient molar excess of PEG linker. | Increase the molar ratio of this compound to the protein. | |
| Hydrolysis of maleimide group. | Prepare the maleimide-activated protein solution immediately before use. | |
| Precipitation of Protein | Protein instability in the conjugation buffer. | Screen different buffers or additives. Ensure the final concentration of any organic solvent used to dissolve the PEG linker is low. |
| Heterogeneous Product | Multiple reactive sites on the protein. | If using a maleimide-PEG to react with a protein's cysteines, ensure only one free cysteine is available for site-specific conjugation. Consider protein engineering to introduce a unique cysteine residue. |
| Loss of Biological Activity | PEGylation at or near the active site. | If possible, choose a conjugation site distal to the active or binding sites. Site-directed mutagenesis can be used to introduce a cysteine at a desired location. |
References
Application Notes and Protocols for Thiol-PEG5-alcohol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG5-alcohol (HS-(CH₂CH₂O)₅-OH) is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in the development of advanced drug delivery systems. Its unique structure, featuring a terminal thiol group (-SH) and a terminal hydroxyl group (-OH) connected by a flexible five-unit PEG chain, offers a versatile platform for the functionalization of nanoparticles and the conjugation of therapeutic agents.
The thiol group provides a strong anchoring point for covalent attachment to the surface of noble metal nanoparticles, such as gold (AuNPs), or for reaction with other thiol-reactive moieties.[1] The hydrophilic PEG spacer enhances the colloidal stability of the drug delivery system, reduces non-specific protein adsorption, and can prolong circulation time in vivo.[1] The terminal hydroxyl group serves as a reactive site for the conjugation of drugs, targeting ligands, or imaging agents, typically through esterification or etherification reactions.[1]
These application notes provide a comprehensive guide for the use of this compound in the formulation of drug delivery systems, covering nanoparticle functionalization, drug conjugation, and characterization of the resulting nanocarriers.
Physicochemical Properties of this compound
A clear understanding of the properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₅S | [2][3] |
| Molecular Weight | 254.34 g/mol | |
| Appearance | Colorless to light yellow oil | - |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | |
| Functional Groups | Thiol (-SH), Hydroxyl (-OH) | |
| Purity | Typically >95% | - |
| Storage | Store at -20°C for long-term stability | - |
Experimental Protocols
This section details the step-by-step procedures for the functionalization of gold nanoparticles with this compound and the subsequent conjugation of a model drug.
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the surface modification of pre-synthesized citrate-capped AuNPs with this compound via a ligand exchange reaction.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs, 20 nm) in aqueous solution
-
This compound
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Rotator or shaker
Procedure:
-
Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in DI water.
-
Ligand Exchange Reaction:
-
To 1 mL of the AuNP solution, add the this compound solution to achieve a final concentration that provides a significant molar excess of the PEG linker (e.g., a 10,000:1 molar ratio of this compound to AuNPs).
-
Vortex the mixture gently for 30 seconds.
-
Incubate the reaction mixture at room temperature for at least 12 hours on a rotator or shaker to ensure complete surface coverage.
-
-
Purification of Functionalized AuNPs:
-
Transfer the reaction mixture to a centrifuge tube.
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant, which contains unbound this compound.
-
Resuspend the nanoparticle pellet in 1 mL of fresh DI water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound linker.
-
-
Final Resuspension and Storage: After the final wash, resuspend the purified this compound functionalized AuNPs (AuNP-PEG-OH) in a suitable buffer, such as PBS (pH 7.4), for subsequent drug conjugation or characterization. Store the functionalized nanoparticles at 4°C.
Workflow for Nanoparticle Functionalization
Caption: Workflow for gold nanoparticle functionalization.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug via Steglich Esterification
This protocol describes the conjugation of a model drug containing a carboxylic acid group (e.g., Ibuprofen or a fluorescent dye with a carboxyl group for characterization) to the terminal hydroxyl group of the functionalized AuNPs (AuNP-PEG-OH) using a Steglich esterification reaction.
Materials:
-
AuNP-PEG-OH (from Protocol 1) in an anhydrous solvent (e.g., dry Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Carboxylic acid-containing drug (e.g., Ibuprofen)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous DCM or DMF
-
Centrifuge tubes
-
Rotator or shaker
Procedure:
-
Solvent Exchange: If the AuNP-PEG-OH is in an aqueous buffer, perform a solvent exchange to an anhydrous organic solvent. This can be achieved by centrifugation and resuspension in the desired anhydrous solvent. Repeat this process three times to ensure all water is removed.
-
Reaction Setup:
-
In a clean, dry reaction vial, add the AuNP-PEG-OH suspended in the anhydrous solvent.
-
Add the carboxylic acid-containing drug. A molar excess (e.g., 10-50 fold) relative to the estimated number of hydroxyl groups on the nanoparticle surface is recommended.
-
Add a catalytic amount of DMAP (e.g., 0.1-0.2 equivalents relative to the drug).
-
In a separate vial, dissolve DCC (e.g., 1.2 equivalents relative to the drug) in the anhydrous solvent.
-
-
Esterification Reaction:
-
Slowly add the DCC solution to the reaction mixture containing the nanoparticles, drug, and DMAP.
-
Allow the reaction to proceed at room temperature with gentle stirring or rotation for 24-48 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
-
Purification of Drug-Conjugated AuNPs:
-
Centrifuge the reaction mixture to pellet the nanoparticles and the dicyclohexylurea (DCU) byproduct.
-
Carefully decant the supernatant.
-
Wash the pellet with the anhydrous solvent to remove unreacted drug, DCC, and DMAP. Repeat the wash step at least three times.
-
The DCU byproduct is largely insoluble in many organic solvents and can often be removed by filtration if the nanoparticles remain well-dispersed.
-
-
Final Resuspension and Storage: Resuspend the purified drug-conjugated AuNPs (AuNP-PEG-Drug) in a suitable buffer for biological experiments (e.g., PBS). Store at 4°C.
Data Presentation: Characterization of Nanoparticles
Thorough characterization at each step of the formulation process is essential to ensure the quality and reproducibility of the drug delivery system.
Table 1: Physicochemical Characterization of Nanoparticles at Different Formulation Stages
| Sample | Average Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare AuNPs | 22.5 ± 1.2 | 0.18 ± 0.03 | -35.8 ± 2.5 |
| AuNP-PEG-OH | 35.8 ± 2.1 | 0.22 ± 0.04 | -15.2 ± 1.8 |
| AuNP-PEG-Drug | 38.2 ± 2.5 | 0.25 ± 0.05 | -18.5 ± 2.1 |
Table 2: Drug Loading and Release Characteristics
| Parameter | Value |
| Drug Loading Content (wt%) | 5.2% |
| Drug Loading Efficiency (%) | 65% |
| Cumulative Drug Release at 24h (pH 7.4) | 25% |
| Cumulative Drug Release at 24h (pH 5.5) | 60% |
Note: The data presented in these tables are representative and will vary depending on the specific nanoparticle system, drug, and experimental conditions.
Visualization of a Relevant Signaling Pathway
The ultimate goal of a drug delivery system is to modulate a biological pathway to achieve a therapeutic effect. As this compound is a versatile linker, it can be used to deliver a wide range of drugs. For illustrative purposes, the following diagram depicts the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation that is often targeted in cancer therapy. A drug delivered by the AuNP-PEG-Drug system could, for example, inhibit a key kinase in this pathway.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and a potential point of drug intervention.
References
Application Notes and Protocols for PROTAC Synthesis using a Thiol-PEG5-alcohol Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins. This is achieved by co-opting the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic profiles. The Thiol-PEG5-alcohol linker is a versatile building block for PROTAC synthesis, offering a thiol group and a primary alcohol for sequential and orthogonal conjugation to the POI and E3 ligase ligands.
These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing the this compound linker, with Bromodomain-containing protein 4 (BRD4) as the example target protein and the von Hippel-Lindau (VHL) E3 ligase as the recruiting element.
PROTAC Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for the synthesized PROTAC is the induced degradation of the target protein, BRD4. BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of key oncogenes like c-Myc. By degrading BRD4, the PROTAC can effectively downregulate the expression of these oncogenes, representing a promising strategy for cancer therapy.
Caption: PROTAC-mediated degradation of BRD4.
Experimental Workflow
The synthesis of the BRD4-targeting PROTAC using a this compound linker is a multi-step process. The overall workflow involves the synthesis of the individual components (E3 ligase ligand and target protein ligand with appropriate handles), followed by a sequential conjugation to the linker.
Caption: Overall experimental workflow for PROTAC synthesis.
Quantitative Data Summary
The following tables summarize the key materials and expected quantitative data for the synthesis of the BRD4-targeting PROTAC. Please note that yields are estimates and can vary based on reaction scale and purification efficiency.
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier | Purity |
| This compound | Commercially Available | ≥95% |
| VHL Ligand with amine handle | Synthesized/Commercially Available | ≥95% |
| JQ1-maleimide | Synthesized/Commercially Available | ≥95% |
| p-Toluenesulfonyl chloride (TsCl) | Sigma-Aldrich | ≥98% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | ≥99.8% |
| Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | ≥99.8% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | ≥98% |
Table 2: Expected Reaction Yields and Purity
| Reaction Step | Expected Yield (%) | Expected Purity (by HPLC) (%) |
| Activation of this compound | 80-90 | >90 |
| Conjugation to VHL Ligand | 60-70 | >85 |
| Conjugation to JQ1-maleimide | 50-60 | >95 (after purification) |
Experimental Protocols
Protocol 1: Activation of this compound (Tosylation)
This protocol describes the activation of the primary alcohol of the this compound linker by converting it to a tosylate, which is a good leaving group for the subsequent nucleophilic substitution by the amine on the VHL ligand.[1]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Add TEA (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker (Thiol-PEG5-OTs).
Protocol 2: Conjugation of Activated Linker to VHL Ligand
This protocol details the coupling of the tosylated linker to an amine-functionalized VHL ligand.
Materials:
-
Thiol-PEG5-OTs (from Protocol 1)
-
Amine-functionalized VHL Ligand
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine-containing VHL ligand (1.0 eq) and Thiol-PEG5-OTs (1.1 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the VHL-linker-thiol intermediate.
Protocol 3: Conjugation of VHL-Linker-Thiol to JQ1-maleimide
This final step involves a thiol-maleimide Michael addition to form the complete PROTAC molecule.[2][3]
Materials:
-
VHL-linker-thiol intermediate (from Protocol 2)
-
JQ1-maleimide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed reaction buffer (e.g., PBS, pH 7.2)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the VHL-linker-thiol intermediate (1.0 eq) in a minimal amount of DMF.
-
In a separate vial, dissolve JQ1-maleimide (1.1 eq) in DMF.
-
To the VHL-linker-thiol solution, add degassed PBS (pH 7.2) to make up the majority of the reaction volume.
-
Add TCEP (1.5 eq) to the VHL-linker-thiol solution to ensure the thiol is in its reduced form.
-
Slowly add the JQ1-maleimide solution to the VHL-linker-thiol solution with gentle stirring.
-
Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC can be purified by preparative HPLC.
Purification and Characterization
Purification
The final PROTAC molecule should be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is used to monitor the elution of the product.
Fractions containing the pure PROTAC are collected, combined, and lyophilized to yield the final product as a solid.
Characterization
The identity and purity of the final PROTAC should be confirmed by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized PROTAC.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the PROTAC, providing further evidence of its identity.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product.
Conclusion
This document provides a comprehensive guide for the synthesis of a BRD4-targeting PROTAC using a this compound linker. The provided protocols are based on established chemical principles and offer a robust starting point for researchers in the field of targeted protein degradation. Successful synthesis and characterization of this PROTAC will enable further investigation into its biological activity and potential as a therapeutic agent. It is important to note that optimization of reaction conditions may be necessary depending on the specific ligands used and the desired scale of the synthesis.
References
Application Notes and Protocols for Thiol-PEG5-Alcohol in Preventing Non-Specific Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-specific protein binding to surfaces is a significant challenge in a multitude of biomedical and research applications, including immunoassays, biosensors, drug delivery systems, and proteomics. This unwanted adsorption can lead to decreased sensitivity, inaccurate results, and reduced biocompatibility of materials. Poly(ethylene glycol) (PEG)ylation is a widely adopted and effective strategy to mitigate non-specific protein binding. By creating a hydrophilic and sterically hindering layer, PEG coatings can dramatically reduce the fouling of surfaces by proteins and other biomolecules.[1]
This document provides detailed application notes and protocols for the use of Thiol-PEG5-alcohol (HS-(CH2)2-(OCH2CH2)5-OH) , a bifunctional linker ideal for creating protein-resistant surfaces, particularly on noble metal substrates like gold. The thiol group provides a strong anchor to the surface, while the five ethylene glycol units offer an effective barrier against protein adsorption. The terminal hydroxyl group renders the surface hydrophilic and can also serve as a point for further covalent modification if desired.
Principle of Action
The efficacy of this compound in preventing non-specific protein binding stems from the formation of a densely packed self-assembled monolayer (SAM) on the substrate. The key mechanisms are:
-
Steric Repulsion: The flexible PEG chains extend into the aqueous environment, creating a physical barrier that sterically hinders the close approach of protein molecules to the surface.[2]
-
Hydrophilic Barrier: The ethylene glycol units are highly hydrophilic, binding a layer of water molecules. This hydration layer acts as an energetic barrier, making it thermodynamically unfavorable for proteins to displace the water and adsorb onto the surface.
The choice of a shorter PEG chain, such as in PEG5, can be advantageous in scenarios where minimizing steric hindrance for a specific target interaction is crucial, while still providing sufficient protein resistance.[3]
Quantitative Data on Protein Repulsion
The following tables summarize representative data on the effectiveness of PEGylated surfaces in reducing non-specific protein and cell adhesion. While specific data for this compound is limited in publicly available literature, the presented data for similar short-chain Thiol-PEG molecules provide a strong indication of its expected performance.
| Surface | Adsorbed Fibronectin (ng/cm²) | Reference |
| Bare Gold | 350 ± 25 | [4] |
| Thiol-PEG-OH (low density) | 150 ± 20 | |
| Thiol-PEG-OH (high density) | 25 ± 5 |
Table 1: Reduction of Fibronectin Adsorption on PEGylated Gold Surfaces. High-density PEG-thiol surfaces show a significant reduction in the adsorption of the protein fibronectin compared to bare gold and low-density PEG surfaces.
| Surface | Attached Mesenchymal Stem Cells (cells/mm²) | Reference |
| Bare Gold | > 2000 | |
| Thiol-PEG-OH (low density) | ~1500 | |
| Thiol-PEG-OH (high density) | < 100 |
Table 2: Inhibition of Mesenchymal Stem Cell Attachment on PEGylated Gold Surfaces. Surfaces with a high grafting density of PEG-thiol demonstrate excellent resistance to mammalian cell attachment.
| Surface | Attached P. aeruginosa (bacteria/mm²) | Reference |
| Bare Gold | ~ 4.5 x 10⁵ | |
| Thiol-PEG-OH (all densities) | < 0.5 x 10⁵ |
Table 3: Prevention of Bacterial Attachment on PEGylated Gold Surfaces. PEG-thiol modified surfaces effectively reduce the attachment of Pseudomonas aeruginosa.
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol details the steps to create a protein-resistant surface on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., slides, sensor chips)
-
This compound (HS-(CH2)2-(OCH2CH2)5-OH)
-
Anhydrous Ethanol (200 proof)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Glass or polypropylene containers
-
Sonicator
-
Tweezers
Procedure:
-
Substrate Cleaning (Handle with extreme care in a fume hood with appropriate PPE): a. Immerse the gold substrate in piranha solution for 1-5 minutes to remove organic contaminants. b. Carefully remove the substrate and rinse extensively with DI water, followed by absolute ethanol. c. Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
Thiol Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol. b. Sonicate the solution for 5 minutes to ensure the thiol is fully dissolved.
-
Self-Assembly: a. Immediately after cleaning and drying, immerse the gold substrate into the prepared thiol solution. b. Place the substrate in a sealed container to prevent solvent evaporation and contamination. c. Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing and Drying: a. Remove the substrate from the thiol solution. b. Rinse thoroughly with ethanol to remove non-specifically adsorbed molecules. c. Dry the functionalized substrate under a gentle stream of nitrogen gas. The substrate is now ready for use.
Protocol 2: Quantification of Non-Specific Protein Adsorption using Surface Plasmon Resonance (SPR)
This protocol provides a method to quantify the reduction in non-specific protein binding on your this compound functionalized surface.
Materials:
-
SPR instrument and gold sensor chips
-
This compound functionalized gold sensor chip (from Protocol 1)
-
Bare gold sensor chip (as a control)
-
Running buffer (e.g., PBS, pH 7.4)
-
Model protein solution (e.g., 1 mg/mL Bovine Serum Albumin or Fibrinogen in running buffer)
-
Regeneration solution (if applicable, e.g., 10 mM glycine-HCl, pH 2.0)
Procedure:
-
System Equilibration: a. Dock the functionalized and control sensor chips in the SPR instrument. b. Equilibrate the system by flowing running buffer over the sensor surfaces until a stable baseline is achieved.
-
Protein Injection: a. Inject the model protein solution over the sensor surfaces for a defined period (e.g., 5-10 minutes) at a constant flow rate. b. Monitor the change in the SPR signal (response units, RU) in real-time.
-
Dissociation: a. Switch back to flowing the running buffer and monitor the dissociation of any bound protein.
-
Data Analysis: a. Measure the net change in RU at the end of the protein injection for both the functionalized and control surfaces. b. A significantly lower RU change on the this compound surface compared to the bare gold surface indicates effective prevention of non-specific protein adsorption.
-
Regeneration (Optional): a. If the sensor chip is to be reused, inject the regeneration solution to remove the bound protein. b. Re-equilibrate with running buffer.
Visualizations
Caption: Workflow for creating a protein-resistant surface using this compound.
Caption: Mechanism of protein repulsion by a this compound self-assembled monolayer.
Conclusion
This compound is a valuable tool for researchers and professionals in drug development and diagnostics for creating well-defined, protein-resistant surfaces. The protocols and data provided in these application notes offer a comprehensive guide to its effective use. The formation of a dense self-assembled monolayer of this compound on gold and other suitable substrates significantly reduces non-specific protein and cell interactions, thereby improving the performance and reliability of a wide range of biomedical applications.
References
Application Notes and Protocols: Functionalization of Quantum Dots with Thiol-PEG5-Alcohol for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals with unique photophysical properties, making them highly attractive for a range of biomedical applications, including in vivo imaging, biosensing, and targeted drug delivery. However, pristine QDs are often hydrophobic and may exhibit cytotoxicity, limiting their direct use in biological systems. Surface functionalization with biocompatible ligands is a critical step to overcome these limitations. Polyethylene glycol (PEG) is a widely used polymer for surface modification due to its ability to improve hydrophilicity, reduce non-specific protein adsorption, and prolong circulation times in vivo.[1][2]
This document provides detailed application notes and protocols for the attachment of Thiol-PEG5-alcohol to quantum dots via a ligand exchange process. This method replaces the native hydrophobic ligands on the QD surface with the hydrophilic this compound, rendering the QDs water-soluble and biocompatible. The terminal hydroxyl group on the PEG chain provides a reactive site for further conjugation with targeting moieties or therapeutic agents.
Data Presentation
The successful conjugation of this compound to quantum dots results in significant changes to their physicochemical properties. The following table summarizes typical quantitative data obtained before and after the ligand exchange process.
| Parameter | Before Ligand Exchange (Hydrophobic QDs) | After Ligand Exchange (this compound QDs) |
| Hydrodynamic Diameter (nm) | ~5-10 | ~15-30[3] |
| Zeta Potential (mV) | ~ +20 to +40 | ~ -5 to -15[4] |
| Quantum Yield (QY) | High (e.g., >50%) | Moderately Reduced (e.g., 30-50%)[5] |
| Solubility | Organic Solvents (e.g., Toluene, Chloroform) | Water and Aqueous Buffers |
Note: The exact values can vary depending on the specific type and size of the quantum dots, the initial ligand, and the precise conditions of the ligand exchange reaction.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the attachment of this compound to quantum dots and their subsequent characterization.
Ligand Exchange Protocol for Attaching this compound to Quantum Dots
This protocol describes the replacement of native hydrophobic ligands on quantum dots with this compound.
Materials:
-
Hydrophobic quantum dots (e.g., CdSe/ZnS) dispersed in an organic solvent (e.g., toluene).
-
This compound.
-
Tetrahydrofuran (THF), anhydrous.
-
Methanol (MeOH), anhydrous.
-
A weak base (e.g., Tetramethylammonium hydroxide (TMAH) in methanol or a similar organic-soluble base).
-
Solvents for precipitation (e.g., hexane, ethyl acetate).
-
Deionized (DI) water.
-
Centrifuge and centrifuge tubes.
-
Vortex mixer.
-
Nitrogen or Argon gas supply.
Procedure:
-
Preparation of Quantum Dot Solution:
-
In a clean, dry vial, dissolve a known amount of hydrophobic quantum dots in a minimal amount of anhydrous THF. The concentration will depend on the specific quantum dots used, but a starting point is typically 1-5 µM.
-
-
Preparation of this compound Solution:
-
In a separate vial, dissolve an excess of this compound in anhydrous methanol. A molar ratio of at least 1000:1 of this compound to quantum dots is recommended to drive the ligand exchange reaction to completion.
-
-
pH Adjustment:
-
To the this compound solution, add a small amount of a weak organic base (e.g., TMAH in methanol) to adjust the pH to approximately 8-9. This deprotonates the thiol group to a thiolate, which is a more reactive nucleophile for attacking the quantum dot surface.
-
-
Ligand Exchange Reaction:
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add the this compound solution to the quantum dot solution while stirring.
-
Allow the reaction to proceed at room temperature with continuous stirring for a period of 2 to 12 hours. The optimal reaction time may need to be determined empirically.
-
-
Purification of PEGylated Quantum Dots:
-
After the reaction is complete, precipitate the PEGylated quantum dots by adding a non-polar solvent in which the PEGylated QDs are insoluble (e.g., a mixture of hexane and ethyl acetate).
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the quantum dots.
-
Carefully decant the supernatant containing the excess ligands and byproducts.
-
Resuspend the pellet in a small amount of DI water or a suitable aqueous buffer (e.g., PBS).
-
Repeat the precipitation and resuspension steps at least two more times to ensure the removal of all unreacted reagents.
-
-
Final Dispersion and Storage:
-
After the final wash, resuspend the purified this compound functionalized quantum dots in the desired aqueous buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the final solution at 4°C in the dark.
-
Characterization Protocols
a) Hydrodynamic Diameter and Zeta Potential Measurement
-
Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability.
-
Procedure:
-
Dilute a small aliquot of the purified PEGylated quantum dot solution in DI water or a low ionic strength buffer.
-
Transfer the diluted sample to a disposable cuvette for DLS measurement and a folded capillary cell for zeta potential measurement.
-
Perform the measurements according to the instrument's operating instructions.
-
Record the Z-average hydrodynamic diameter and the zeta potential. Compare these values to the initial hydrophobic quantum dots (which would need to be measured in an appropriate organic solvent).
-
b) Quantum Yield (QY) Measurement
-
Instrumentation: Fluorometer.
-
Procedure (Relative Quantum Yield Measurement):
-
Prepare a series of dilutions of a standard fluorescent dye with a known quantum yield in the same solvent as the quantum dots (e.g., Rhodamine 6G in ethanol).
-
Prepare a series of dilutions of the purified PEGylated quantum dot solution in the same solvent.
-
Measure the absorbance of all solutions at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectra of all solutions using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission peak for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard dye and the quantum dot samples.
-
The quantum yield of the quantum dots (QY_QD) can be calculated using the following equation: QY_QD = QY_std * (m_QD / m_std) * (n_QD / n_std)^2 Where:
-
QY_std is the quantum yield of the standard dye.
-
m_QD and m_std are the slopes of the linear fits for the quantum dots and the standard dye, respectively.
-
n_QD and n_std are the refractive indices of the solvents used for the quantum dots and the standard dye, respectively.
-
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the functionalization of quantum dots with this compound.
Caption: Experimental workflow for attaching this compound to quantum dots.
Signaling Pathway: Cellular Uptake for Drug Delivery
This diagram illustrates a potential pathway for the cellular uptake of this compound functionalized quantum dots, which is a critical first step in many drug delivery applications. PEGylated nanoparticles are often internalized through endocytosis.
Caption: Cellular uptake of PEGylated quantum dots via endocytosis for drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Breakthroughs in Using Quantum Dots for Cancer Imaging and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Enhancing Nanoparticle Biocompatibility with Thiol-PEG5-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful translation of nanoparticle-based technologies from the laboratory to clinical applications is critically dependent on their biocompatibility. Unmodified nanoparticles are often recognized by the mononuclear phagocyte system (MPS), leading to rapid clearance from circulation, reduced efficacy, and potential immunogenicity. Surface modification with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to overcome these challenges.[1][2][3] This document provides detailed application notes and protocols for the use of Thiol-PEG5-alcohol, a heterobifunctional linker, to improve the biocompatibility of various nanoparticles.
The this compound linker consists of a terminal thiol (-SH) group that can form a stable covalent bond with the surface of noble metal nanoparticles (e.g., gold) or be attached to other nanoparticles (e.g., silica, iron oxide) through appropriate surface chemistries. The PEG spacer, in this case, with five ethylene glycol units, provides a hydrophilic shield that reduces protein adsorption (opsonization), minimizes non-specific interactions with cells, and prolongs systemic circulation time.[1][4] The terminal alcohol (-OH) group can be used for further functionalization with targeting ligands, drugs, or imaging agents, although this application note will focus on the biocompatibility enhancements conferred by the this compound moiety itself.
Key Benefits of PEGylation with this compound
-
Reduced Protein Adsorption: The hydrophilic PEG layer creates a steric barrier, preventing the adsorption of opsonin proteins, which are responsible for MPS recognition.
-
Prolonged Systemic Circulation: By evading the MPS, PEGylated nanoparticles exhibit significantly longer circulation half-lives, allowing for more effective accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
-
Improved Stability: PEGylation enhances the colloidal stability of nanoparticles in physiological media, preventing aggregation that can lead to toxicity and altered biodistribution.
-
Reduced Immunogenicity: The "stealth" properties conferred by PEG can reduce the likelihood of an immune response against the nanoparticles.
-
Tunable Properties: The density and length of the PEG chains can be modulated to fine-tune the physicochemical and biological properties of the nanoparticles.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in nanoparticle properties upon functionalization with Thiol-PEG linkers, based on literature data for similar PEGylated systems.
Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation
| Parameter | Before PEGylation | After PEGylation with Thiol-PEG | Characterization Technique |
| Hydrodynamic Diameter (nm) | Varies (e.g., 20-100 nm) | Increase of 5-20 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Highly negative or positive (e.g., -30 to -50 mV for citrate-stabilized AuNPs) | Shift towards neutral (e.g., -2 to -15 mV) | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (λmax) (for AuNPs) | Dependent on core size (e.g., 520 nm for 20 nm AuNPs) | Red-shift of 2-5 nm | UV-Vis Spectroscopy |
| PEG Grafting Density (PEG chains/nm²) | N/A | 0.02 - 0.1 (can be controlled) | Fluorescence, TGA, HPLC |
Table 2: Biocompatibility and In Vivo Performance of PEGylated Nanoparticles
| Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles | Assay |
| Protein Adsorption (%) | High (e.g., >80%) | Low (e.g., <20%) | Protein Adsorption Assay (e.g., BCA, SDS-PAGE) |
| Hemolysis (%) | Variable, can be high | Generally low (<5%) | Hemolysis Assay |
| Cell Viability (%) | Can be cytotoxic depending on the core material and concentration | Generally high (>90%) | Cytotoxicity Assays (e.g., MTT, XTT) |
| Blood Circulation Half-life (t1/2) | Short (minutes to <1 hour) | Long (several hours to >24 hours) | In Vivo Pharmacokinetic Studies |
| Liver and Spleen Accumulation (%) | High | Significantly reduced | Biodistribution Studies |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the surface modification of citrate-stabilized AuNPs via ligand exchange.
Materials:
-
Citrate-stabilized AuNPs (e.g., 20 nm in aqueous solution)
-
This compound
-
Deionized (DI) water
-
Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Solution: Prepare a 1 mM solution of this compound in ethanol.
-
Ligand Exchange Reaction:
-
To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. A molar excess of the thiol linker is required (e.g., 10,000:1 ratio of this compound to AuNPs).
-
Allow the reaction to proceed for at least 12 hours at room temperature with gentle stirring to ensure complete surface coverage.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant containing excess thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in fresh ethanol to wash away unbound thiol.
-
Repeat the centrifugation and resuspension steps at least two more times.
-
Finally, resuspend the purified PEGylated AuNPs in a buffer of choice (e.g., PBS) for storage and further use.
-
Protocol 2: Functionalization of Silica Nanoparticles (SiNPs) with this compound
This protocol involves a two-step process: first, the introduction of thiol groups on the silica surface, followed by the attachment of a maleimide-activated this compound.
Materials:
-
Silica nanoparticles
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
This compound
-
Maleimide-PEG-NHS ester (for activation of this compound)
-
Anhydrous ethanol and toluene
-
DI water
-
PBS
Procedure:
-
Thiolation of Silica Nanoparticles:
-
Disperse the SiNPs in anhydrous ethanol (10 mg/mL).
-
In a separate flask, prepare a 5% (v/v) solution of MPTMS in anhydrous toluene.
-
Add the MPTMS solution to the SiNP suspension and reflux at 80°C for 4 hours under a nitrogen atmosphere with stirring.
-
Cool the reaction to room temperature and collect the thiol-functionalized SiNPs by centrifugation (10,000 x g for 15 minutes).
-
Wash the nanoparticles three times with ethanol and resuspend in PBS.
-
-
Activation of this compound (if not commercially available with a maleimide group):
-
React this compound with a heterobifunctional linker such as Maleimide-PEG-NHS ester in a suitable buffer (e.g., PBS at pH 7.4) to introduce a maleimide group on the alcohol end. This step requires specific optimization based on the linker used. For this protocol, we will assume the use of a commercially available Maleimide-PEG5-Thiol.
-
-
Conjugation of Maleimide-PEG5-Thiol to Thiolated SiNPs:
-
This step requires a different strategy. Instead of thiolating the SiNPs, they should be functionalized with a maleimide-reactive group. A common method is to first aminate the silica surface using (3-Aminopropyl)triethoxysilane (APTES) and then react the amine groups with a bifunctional linker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
-
Alternative (and more direct) approach for this compound: Functionalize the SiNPs with an epoxy group using (3-Glycidyloxypropyl)trimethoxysilane. The epoxy group can then react with the thiol group of this compound under basic conditions.
-
Protocol 3: Characterization of PEGylated Nanoparticles
1. Hydrodynamic Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and zeta potential of the nanoparticles before and after PEGylation.
-
Disperse a small aliquot of the nanoparticle suspension in DI water or PBS.
-
Perform measurements at a fixed angle (e.g., 90°) and temperature (e.g., 25°C).
-
A successful PEGylation is indicated by an increase in hydrodynamic diameter and a shift in zeta potential towards neutrality.
2. UV-Vis Spectroscopy (for AuNPs):
-
Measure the absorbance spectrum of the AuNP solution before and after PEGylation.
-
A slight red-shift (2-5 nm) in the surface plasmon resonance peak confirms the change in the local refractive index around the nanoparticles due to the PEG layer.
3. Quantification of PEG Grafting Density:
-
For fluorescently labeled PEG: Use a fluorescently tagged this compound (e.g., with fluorescein). After purification, measure the fluorescence intensity of the nanoparticle suspension and compare it to a standard curve of the free fluorescent PEG to quantify the amount of bound PEG. The grafting density can be calculated based on the nanoparticle concentration and surface area.
-
Thermogravimetric Analysis (TGA): For inorganic nanoparticles, TGA can be used to determine the weight percentage of the organic PEG coating, which can then be used to calculate the grafting density.
-
High-Performance Liquid Chromatography (HPLC): This method involves displacing the PEG from the nanoparticle surface (e.g., for AuNPs using dithiothreitol) or dissolving the nanoparticle core (e.g., for AuNPs using potassium cyanide) and then quantifying the released PEG using HPLC with a suitable detector like a charged aerosol detector.
Protocol 4: In Vitro Biocompatibility Assays
1. Protein Adsorption Assay:
-
Incubate the PEGylated and non-PEGylated nanoparticles in a solution of fetal bovine serum (FBS) or human plasma for a defined period (e.g., 1 hour at 37°C).
-
Separate the nanoparticles from the unbound proteins by centrifugation.
-
Wash the nanoparticle pellet several times with PBS to remove loosely bound proteins.
-
Quantify the amount of adsorbed protein using a protein quantification assay such as the Bicinchoninic Acid (BCA) assay or by running the samples on an SDS-PAGE gel and staining with Coomassie blue.
-
PEGylated nanoparticles are expected to show significantly lower protein adsorption.
2. Hemolysis Assay:
-
Obtain fresh red blood cells (RBCs) and wash them with PBS.
-
Prepare a diluted RBC suspension.
-
Incubate the RBC suspension with various concentrations of the PEGylated and non-PEGylated nanoparticles for a set time (e.g., 2-4 hours).
-
Use DI water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
Calculate the percentage of hemolysis. Biocompatible nanoparticles should exhibit low hemolytic activity (<5%).
3. Cytotoxicity Assay (MTT Assay):
-
Seed a specific cell line (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing various concentrations of the PEGylated and non-PEGylated nanoparticles.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage of the untreated control cells.
Visualizations
Caption: Experimental workflow for improving nanoparticle biocompatibility.
Caption: Mechanism of improved biocompatibility via PEGylation.
Conclusion
The functionalization of nanoparticles with this compound is a robust and effective strategy to enhance their biocompatibility for a wide range of biomedical applications. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully implement this surface modification technique and to evaluate its impact on the physicochemical and biological properties of their nanoparticle systems. Careful characterization and in vitro assessment are crucial steps before proceeding to in vivo studies, ensuring the development of safe and effective nanomedicines.
References
- 1. PEGylation of nanoparticles improves their cytoplasmic transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size, shape, charge and “stealthy” surface: Carrier properties affect the drug circulation time in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent oxidation of Thiol-PEG5-alcohol in solution
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols to prevent the oxidation of Thiol-PEG5-alcohol in solution, ensuring experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a polyethylene glycol (PEG) linker that contains a reactive thiol (-SH) group at one end and a hydroxyl (-OH) group at the other. The thiol group is highly susceptible to oxidation, a process where two thiol groups react to form a disulfide bond (R-S-S-R).[1] This reaction is often catalyzed by factors common in laboratory environments, such as dissolved oxygen, trace metal ions, and alkaline pH conditions.[2][3] This oxidation is a primary cause of reagent inactivation and can lead to failed conjugation reactions.
Q2: What are the common signs of this compound oxidation?
Signs of oxidation can include:
-
Loss of Reactivity: A significant decrease in the efficiency of conjugation reactions (e.g., with maleimides) is a primary indicator.
-
Inconsistent Results: High variability between experiments can point to inconsistent levels of active, reduced thiol.
-
Visible Changes: In some cases, the formation of disulfide-linked dimers or oligomers may lead to changes in solubility or the appearance of a precipitate.[4]
-
Assay Confirmation: The most reliable way to detect oxidation is to quantify the concentration of free thiols using a method like Ellman's Assay.[4]
Q3: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored as a dry solid at -20°C under an inert atmosphere like argon or nitrogen. If a stock solution is required, dissolve the reagent in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). This stock solution should be stored at -20°C, blanketed with inert gas, and sealed tightly to prevent moisture contamination. It is best practice to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Core Prevention Strategies
Preventing the oxidation of this compound requires a multi-faceted approach that addresses the key catalysts of the reaction: oxygen, metal ions, and pH.
Exclusion of Oxygen
Dissolved molecular oxygen is a primary oxidant of thiols.
-
Deoxygenate Buffers: Before adding the thiol reagent, thoroughly degas all aqueous buffers and solutions. This can be achieved by sparging the solution with an inert gas (argon or nitrogen) for at least 30 minutes or by using a vacuum/sonication cycle.
-
Work Under Inert Atmosphere: Whenever possible, handle both the solid reagent and its solutions in a glove box or under a positive pressure of inert gas. After preparing a stock solution, flush the headspace of the vial with argon or nitrogen before sealing.
Control of pH
The rate of thiol oxidation is highly dependent on pH. In alkaline conditions (pH > 7.5), the thiol group deprotonates to form the more reactive thiolate anion (RS⁻), which is significantly more susceptible to oxidation.
-
Maintain Neutral or Acidic pH: For storage, maintain the pH of the solution at neutral or slightly acidic levels (pH 6.5-7.0). While many conjugation reactions require a slightly alkaline pH (7.5-8.5), the thiol-PEG reagent should only be introduced to this higher pH buffer immediately before the reaction begins.
Use of Chelating Agents
Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺) in buffers can act as potent catalysts for thiol oxidation. These ions are often present as impurities in water or other reagents.
-
Add a Chelator: Include a metal chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM in your buffers. EDTA will sequester these metal ions, preventing them from participating in the oxidation reaction.
Use of Reducing Agents
For applications that are highly sensitive to disulfide formation, adding a reducing agent can keep the thiol in its active, reduced state. The two most common choices are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). TCEP is often preferred for its stability and compatibility.
Data Presentation: Comparison of TCEP and DTT
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Mechanism | A phosphine-based, irreversible reductant. | A thiol-based reductant that works via disulfide exchange. |
| Effective pH Range | Broad (pH 1.5 - 8.5). | Narrow, requires pH > 7 for optimal activity. |
| Stability in Air | Highly stable, resistant to air oxidation. | Oxidizes rapidly in solution, especially in the presence of metal ions. |
| Odor | Odorless. | Has a distinct sulfur smell. |
| Interference | Does not interfere with maleimide chemistry; removal before conjugation is often not required. | Reacts with maleimides and must be removed before conjugation reactions. |
| Storage | More stable for long-term storage of proteins/reagents, especially without chelators. | Less stable; solutions must be prepared fresh. |
Visual Guides
Thiol Oxidation Pathway
Experimental Workflow for Preventing Oxidation
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in my maleimide conjugation reaction. | Oxidation of Thiol: The thiol group has likely oxidized to a disulfide, rendering it unable to react with the maleimide. | 1. Quantify Free Thiol: Use the Ellman's Assay protocol below to determine the concentration of active thiol in your stock solution. 2. Prepare Fresh Solution: Discard the old solution and prepare a new one following the Experimental Workflow above, ensuring buffers are deoxygenated and a chelator is used. 3. Add TCEP: Consider adding TCEP (0.5-1 mM) to the reaction mixture to maintain the thiol in a reduced state. |
| I see a white precipitate forming in my aqueous solution over time. | Disulfide Formation: The formation of disulfide-linked dimers or oligomers can reduce solubility, leading to precipitation. | 1. Confirm Identity: Attempt to dissolve the precipitate by adding a reducing agent like TCEP or DTT. If it dissolves, oxidation is the confirmed cause. 2. Improve Storage: Do not store this compound in aqueous buffers for extended periods. Prepare solutions fresh from a solid or a DMSO/DMF stock immediately before use. |
| My results are inconsistent from day to day. | Variable Oxidation: The degree of thiol oxidation is likely varying between experiments due to differences in handling, buffer preparation, or exposure to air. | 1. Standardize Protocol: Strictly adhere to the Experimental Workflow for every experiment. 2. Use Aliquots: If using a stock solution, ensure it is properly aliquoted to avoid contaminating the entire stock with moisture or oxygen. 3. Check Water Source: Ensure your water source is free of heavy metal contamination. Use high-purity, metal-free water and reagents. |
Key Experimental Protocol: Quantification of Free Thiols via Ellman's Assay
This protocol uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) to quantify the concentration of free sulfhydryl (-SH) groups in a solution. DTNB reacts with a free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.
Materials
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: 4 mg/mL DTNB in the Reaction Buffer.
-
Sample: Your this compound solution of unknown concentration.
-
Standard (Optional, for calibration curve): Cysteine or N-acetylcysteine of known concentration.
-
UV-Vis Spectrophotometer and cuvettes or a 96-well plate reader.
Procedure
-
Prepare Samples: Turn on the spectrophotometer to warm up. In separate microcentrifuge tubes or wells of a 96-well plate, prepare a blank and your test samples.
-
Blank: 950 µL of Reaction Buffer.
-
Sample: 950 µL of Reaction Buffer + 50 µL of your this compound solution (adjust volumes as needed to ensure the final concentration is within the linear range of the assay).
-
-
Initiate Reaction: Add 50 µL of the DTNB Stock Solution to both the blank and the sample tubes/wells. Mix thoroughly but gently.
-
Incubate: Allow the reaction to proceed for 15 minutes at room temperature. The solution containing free thiols should turn yellow.
-
Measure Absorbance: Set the spectrophotometer to zero using the blank solution. Measure the absorbance of your sample at 412 nm.
-
Calculate Concentration: Use the Beer-Lambert law to calculate the concentration of free thiols in your sample.
Concentration (M) = (Absorbance at 412 nm) / (ε × l)
-
Absorbance: The value you measured.
-
ε (Molar Extinction Coefficient): The molar extinction coefficient for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.
-
l (Path Length): The path length of your cuvette (typically 1 cm).
Note: Remember to account for the dilution factor from step 1 in your final calculation. If the absorbance is too high (>1.5), dilute your sample and repeat the measurement.
-
References
Technical Support Center: Troubleshooting Low Yield in Thiol-PEG5-Alcohol Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Thiol-PEG5-alcohol conjugation reactions, particularly when low yields are observed.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional molecule featuring a thiol (-SH) group on one end of a five-unit polyethylene glycol (PEG) chain and a primary alcohol (-OH) group on the other.[1][2][3] It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] In this context, the thiol group can be conjugated to a warhead that binds to a target protein, while the alcohol group can be further modified to attach a ligand for an E3 ubiquitin ligase. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Q2: I am observing very low or no conjugation of this compound to my maleimide-containing molecule. What are the likely causes?
Low conjugation efficiency in a thiol-maleimide reaction can stem from several factors:
-
Oxidation of the Thiol Group: The thiol group of this compound is susceptible to oxidation, forming disulfide bonds (dimerization) which are unreactive towards maleimides. This is a very common cause of reduced yield.
-
Hydrolysis of the Maleimide: The maleimide ring on your target molecule is prone to hydrolysis, especially at neutral to alkaline pH, rendering it inactive for conjugation.
-
Suboptimal pH: The pH of the reaction buffer is critical. The optimal pH range for the thiol-maleimide reaction is typically 6.5-7.5. Below pH 6.5, the reaction rate slows down, while above pH 7.5, the maleimide becomes more susceptible to hydrolysis and side reactions with any primary amines.
-
Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the maleimide-containing molecule can lead to incomplete reaction.
-
Presence of Competing Thiols: If your reaction buffer or other components contain extraneous thiol-containing compounds (e.g., dithiothreitol - DTT), they will compete with your this compound for reaction with the maleimide.
Q3: How can I prevent the oxidation of the thiol group on my this compound?
To minimize thiol oxidation, the following precautions are recommended:
-
Work under an inert atmosphere: Perform the reaction and handle the this compound under an inert gas like nitrogen or argon to exclude oxygen.
-
Use deoxygenated buffers: Degas all buffers and solvents before use by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Control the pH: Keeping the solution at a slightly acidic pH when not in reaction can help reduce the rate of oxidation.
-
Fresh Reagents: Use freshly opened or properly stored this compound for best results.
Q4: What is the best way to store this compound?
This compound should be stored at -20°C under a dry, inert atmosphere to prevent degradation and oxidation. It is advisable to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles.
Q5: My conjugation reaction seems to work initially, but the final product is unstable. What could be the cause?
The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is more likely to occur in the presence of other thiols, such as glutathione in a biological environment. To increase stability, the thiosuccinimide ring can be hydrolyzed under basic conditions (pH 8.5-9.0) after the initial conjugation is complete.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Oxidation of this compound | Prepare fresh solutions of this compound. Work under an inert atmosphere (nitrogen or argon). Use deoxygenated buffers. |
| Hydrolysis of Maleimide | Prepare fresh solutions of the maleimide-containing molecule immediately before use. Store maleimide compounds in an anhydrous solvent like DMSO or DMF. | |
| Suboptimal Reaction pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use buffers such as phosphate-buffered saline (PBS) or HEPES. | |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to the maleimide. A 1.1 to 1.5-fold molar excess of the thiol is often a good starting point. | |
| Presence of Competing Thiols | If reducing agents like DTT were used, ensure their complete removal (e.g., via dialysis or desalting columns) before adding the maleimide. | |
| Formation of Multiple Products | Side Reactions | At pH values above 7.5, maleimides can react with primary amines. Maintain the pH strictly within the 6.5-7.5 range for selectivity. |
| Thiazine Rearrangement (if conjugating to an N-terminal cysteine) | This side reaction can be minimized by performing the conjugation at a more acidic pH (around 5.0) or by acetylating the N-terminal amine. | |
| Difficulty in Purifying the Conjugate | Similar Physicochemical Properties of Reactants and Products | Utilize purification methods that exploit the change in molecular weight upon conjugation, such as size-exclusion chromatography (SEC) or HPLC. |
| Presence of Unreacted PEG Linker | Optimize the stoichiometry to minimize excess this compound. Use a purification method with sufficient resolution to separate the conjugate from the free linker. |
Quantitative Data on Reaction Parameters
The following table provides representative data on how different reaction parameters can influence the yield of a Thiol-PEG-maleimide conjugation. Note that optimal conditions should be determined empirically for each specific reaction.
| Parameter | Condition | Typical Conjugation Yield (%) | Notes |
| pH | 5.5 | 40-60% | Reaction rate is slow. |
| 6.5 | 80-95% | Optimal range for selectivity and rate. | |
| 7.5 | 85-98% | Optimal range, but risk of maleimide hydrolysis increases. | |
| 8.5 | 60-80% | Increased risk of side reactions with amines and maleimide hydrolysis. | |
| Molar Ratio (Thiol:Maleimide) | 1:1 | 70-85% | May result in incomplete consumption of the maleimide. |
| 1.2:1 | >90% | A slight excess of thiol often drives the reaction to completion. | |
| 2:1 | >95% | Higher excess may be needed for sterically hindered substrates but requires removal of unreacted thiol. | |
| Temperature | 4°C | Slower reaction, may require overnight incubation. | Good for sensitive molecules. |
| Room Temperature (20-25°C) | Typically complete within 1-4 hours. | Standard condition for many conjugations. | |
| 37°C | Faster reaction, but may increase the rate of side reactions and degradation. | ||
| Reaction Time | 30 minutes | May be sufficient for highly reactive partners. | |
| 2-4 hours | Commonly sufficient for completion at room temperature. | ||
| Overnight | Often used for reactions at 4°C. |
Experimental Protocols
Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol is essential to determine the concentration of active this compound before starting the conjugation reaction.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine hydrochloride monohydrate (for standard curve)
-
This compound sample
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a DTNB solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Cysteine Standards:
-
Prepare a 1.5 mM stock solution of cysteine in the Reaction Buffer.
-
Perform serial dilutions to create a standard curve (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, and 0 mM).
-
-
Reaction:
-
In separate microplate wells or cuvettes, add 50 µL of the DTNB solution to 250 µL of each standard and the this compound sample.
-
Mix well and incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Determine the concentration of your this compound sample from the standard curve.
-
General Protocol for this compound Conjugation to a Maleimide-Containing Molecule
Materials:
-
This compound
-
Maleimide-containing molecule
-
Anhydrous DMSO or DMF
-
Degassed Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the maleimide-containing molecule in anhydrous DMSO or DMF.
-
Prepare a 10 mM stock solution of this compound in the degassed Conjugation Buffer. The concentration of active thiol should be confirmed using Ellman's assay.
-
-
Reaction Setup:
-
In a vial, add the desired amount of the maleimide-containing molecule.
-
Under a gentle stream of inert gas, add the Conjugation Buffer.
-
Add the this compound stock solution to achieve the desired molar ratio (e.g., 1.2:1 Thiol:Maleimide).
-
-
Conjugation:
-
Seal the vial under the inert atmosphere.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
-
Monitoring the Reaction (Optional):
-
The reaction progress can be monitored by analytical techniques such as LC-MS to observe the consumption of starting materials and the formation of the product.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol like N-ethylmaleimide can be added to cap any unreacted this compound, or a small amount of a thiol-containing compound like beta-mercaptoethanol can be added to cap unreacted maleimides.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Visualizations
Caption: Thiol-Maleimide Conjugation Pathway.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
References
Technical Support Center: Optimizing Thiol-PEG5-alcohol on Gold Surfaces
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the formation of self-assembled monolayers (SAMs) using Thiol-PEG5-alcohol on gold surfaces. It includes frequently asked questions, a comprehensive troubleshooting guide, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a this compound SAM on a gold surface?
A1: this compound SAMs are primarily used to create biocompatible and protein-resistant surfaces. The thiol group ensures a strong bond with the gold substrate, while the short-chain polyethylene glycol (PEG) with a terminal alcohol group provides a hydrophilic layer that minimizes non-specific protein adsorption, crucial for biosensors, drug delivery systems, and medical implants.
Q2: How does the short PEG chain length (PEG5) influence the monolayer characteristics?
A2: Shorter PEG chains, like in this compound, generally lead to more tightly packed and ordered monolayers compared to longer PEG chains. This is because shorter chains have less conformational flexibility.
Q3: What is the role of the terminal alcohol (-OH) group?
A3: The terminal alcohol group provides a hydrophilic surface, contributing to the protein-resistant properties of the SAM. It also serves as a reactive site for further chemical modifications, allowing for the covalent attachment of other molecules such as proteins, peptides, or small drug molecules.
Q4: What is the expected stability of a this compound monolayer?
A4: The gold-thiol bond is susceptible to oxidation, which can lead to the degradation of the SAM over time, especially when exposed to ambient air and light.[1] For short-chain thiols, this degradation can be more pronounced compared to their longer-chain counterparts. It is recommended to use freshly prepared SAMs for critical applications and to store them under an inert atmosphere (e.g., nitrogen or argon) in the dark to prolong their shelf life. Dissociation of the thiol from the gold surface can be accelerated by high salt concentrations, high pH, and elevated temperatures.[2]
Q5: Which solvents are recommended for forming the SAM?
A5: High-purity ethanol is the most commonly used solvent for dissolving this compound and forming the SAM. It effectively dissolves the molecule and facilitates a clean rinsing process.
Experimental Protocols
Detailed Methodology for SAM Formation
This protocol outlines the steps for creating a this compound self-assembled monolayer on a gold surface.
-
Substrate Preparation:
-
Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution is advised when handling piranha solution.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
-
Solution Preparation:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol. For example, a 10 mM solution has been shown to be effective.[3]
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution of the thiol.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the this compound solution in a clean, sealed container.
-
To minimize oxidation, it is recommended to backfill the container with an inert gas.
-
Allow the self-assembly process to proceed for a sufficient duration. While saturation can be reached quickly (e.g., within 30 seconds for a 10 mM solution), longer incubation times of 12-24 hours are often used to ensure a well-ordered monolayer.[3]
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of inert gas.
-
-
Characterization (Optional but Recommended):
-
The quality of the SAM can be assessed using various surface-sensitive techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and the chemical state of the sulfur atom.
-
Ellipsometry: To measure the thickness of the monolayer.[4]
-
Contact Angle Goniometry: To determine the surface wettability, which should be hydrophilic for a successful SAM.
-
-
Data Presentation
Table 1: Reaction Condition Parameters
| Parameter | Recommended Range | Notes |
| Thiol Concentration | 1 - 10 mM | Higher concentrations can lead to faster monolayer formation. |
| Solvent | Absolute Ethanol | Ensures good solubility and minimal contamination. |
| Incubation Time | 30 seconds - 24 hours | Shorter times can achieve saturation, while longer times may improve order. |
| Temperature | Room Temperature | Higher temperatures can increase the rate of dissociation. |
| Atmosphere | Inert (Nitrogen/Argon) | Minimizes oxidation of the gold-thiol bond. |
Table 2: Example of Monolayer Characteristics
| Thiol Concentration | Incubation Time | Resulting Thickness | Reference |
| 10 mM (in Ethanol) | ~30 seconds | ~3.3 nm |
Note: The thickness was reported for a "PEG-thiol" and is a good estimate for a short-chain PEG like PEG5.
Mandatory Visualizations
Caption: Experimental workflow for the formation of a this compound SAM on a gold surface.
Troubleshooting Guide
Problem 1: Incomplete or patchy monolayer formation.
-
Possible Cause 1: Contaminated gold surface.
-
Solution: Ensure the gold substrate is meticulously cleaned before immersion. Use a fresh piranha solution and high-purity solvents for rinsing.
-
-
Possible Cause 2: Impure this compound or solvent.
-
Solution: Use high-purity reagents. Contaminants in the thiol solution can compete for binding sites on the gold surface.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: While saturation can be rapid, a longer incubation time (12-24 hours) is recommended to allow for the formation of a more ordered and complete monolayer.
-
Problem 2: Poor protein resistance (high non-specific binding).
-
Possible Cause 1: Disordered or incomplete monolayer.
-
Solution: Follow the troubleshooting steps for incomplete monolayer formation. A well-ordered, densely packed SAM is crucial for preventing protein adsorption.
-
-
Possible Cause 2: Oxidation of the SAM.
-
Solution: Prepare and handle the SAM-coated surfaces under an inert atmosphere whenever possible. Use freshly prepared surfaces for experiments, as the gold-thiol bond can degrade upon exposure to air.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variations in environmental conditions.
-
Solution: Control for factors such as temperature, humidity, and exposure to light, as these can affect the kinetics of SAM formation and the stability of the monolayer.
-
-
Possible Cause 2: Aging of the this compound solution.
-
Solution: Prepare fresh thiol solutions for each experiment, as thiols can oxidize in solution over time.
-
Caption: Troubleshooting guide for common issues in this compound SAM formation.
References
Preventing aggregation of nanoparticles after Thiol-PEG5-alcohol functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the functionalization of nanoparticles with Thiol-PEG5-alcohol, specifically focusing on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation after functionalization with this compound?
Aggregation of nanoparticles post-functionalization with this compound is a multifaceted issue stemming from several key factors:
-
Incomplete Surface Coverage: Insufficient this compound molecules on the nanoparticle surface can leave exposed patches, leading to attractive van der Waals forces between particles, causing them to aggregate.[1][2]
-
Suboptimal pH: The pH of the solution plays a critical role in both the thiol-gold interaction and the overall colloidal stability. For nanoparticles stabilized by surface charge, a pH near the isoelectric point can neutralize this charge, leading to aggregation.[3][4]
-
High Ionic Strength: High salt concentrations in buffers can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and promoting aggregation.[4] This is a common issue when using buffers like PBS.
-
Intermolecular Cross-linking: The bifunctional nature of some PEG linkers can potentially lead to cross-linking between nanoparticles if not properly controlled, although this is less of a concern with a terminal alcohol group compared to other reactive groups.
-
Poor Ligand Quality: Impurities or the presence of disulfide bonds in the this compound reagent can lead to inefficient surface binding and subsequent aggregation.
Q2: How does the terminal alcohol group of this compound affect nanoparticle stability?
The terminal hydroxyl (-OH) group of the this compound is crucial for several reasons:
-
Hydrophilicity: The alcohol group enhances the hydrophilic nature of the PEG chain, which promotes stability in aqueous environments by forming a hydration layer around the nanoparticle. This "stealth" effect helps to prevent opsonization (binding of plasma proteins) and clearance by the immune system in biological applications.
-
Further Functionalization: The terminal alcohol provides a reactive site for subsequent conjugation of targeting ligands, drugs, or imaging agents, which is a key advantage in drug delivery and diagnostics.
-
Reduced Non-specific Binding: The PEG layer, ending in a neutral alcohol group, effectively shields the nanoparticle surface, minimizing non-specific interactions with proteins and other biological molecules that can trigger aggregation.
Q3: What is the optimal pH for functionalizing gold nanoparticles with this compound?
For the covalent attachment of thiol groups to a gold nanoparticle surface, a pH around neutral (pH 7-8) is generally recommended to ensure the thiol group is sufficiently deprotonated to react with the gold surface without causing instability of the nanoparticles. It is crucial to maintain the pH in a range that preserves the colloidal stability of the nanoparticles both during and after the functionalization process.
Q4: Can I use phosphate-buffered saline (PBS) to disperse my this compound functionalized nanoparticles?
Caution should be exercised when using high ionic strength buffers like PBS. The salts in PBS can shield the surface charges on nanoparticles, diminishing the electrostatic repulsion that contributes to their stability and potentially leading to aggregation. It is often preferable to use a buffer with a lower ionic strength, or to first confirm the stability of the PEGylated nanoparticles in PBS at the desired concentration.
Troubleshooting Guide
This guide addresses common issues encountered during and after the functionalization of nanoparticles with this compound.
| Problem | Potential Cause | Recommended Solution |
| Visible aggregation (cloudiness or precipitation) during functionalization. | 1. Incorrect pH: The pH of the reaction mixture may be near the isoelectric point of the nanoparticles. 2. High Salt Concentration: The buffer used may have too high an ionic strength. 3. Low PEG-to-Nanoparticle Ratio: Insufficient this compound to fully cover the nanoparticle surface. | 1. Adjust pH: Ensure the pH is optimal for both the thiol-gold reaction and nanoparticle stability (typically pH 7-8 for gold nanoparticles). 2. Use Low Ionic Strength Buffer: Switch to a buffer with lower salt concentration (e.g., 10 mM HEPES or PBS diluted 1:10). 3. Increase PEG Concentration: Increase the molar ratio of this compound to nanoparticles to ensure complete surface coverage. |
| Increase in hydrodynamic diameter and high Polydispersity Index (PDI) observed by DLS after purification. | 1. Incomplete Removal of Aggregates: The purification method may not be sufficient to remove small aggregates. 2. Aggregation During Purification: Centrifugation at high speeds or for extended periods can induce aggregation. 3. Re-aggregation in Final Buffer: The final storage buffer may not be suitable for long-term stability. | 1. Optimize Purification: Consider alternative purification methods like size exclusion chromatography (SEC) or use gentle centrifugation conditions. 2. Gentle Resuspension: After centrifugation, resuspend the nanoparticle pellet by gentle pipetting or brief, low-power bath sonication. 3. Optimize Storage Buffer: Resuspend the purified nanoparticles in a buffer optimized for pH and low ionic strength. |
| Low functionalization efficiency (low PEG density on the surface). | 1. Inactive Thiol Groups: The this compound may have oxidized to form disulfides. 2. Short Reaction Time: The incubation time may not be sufficient for complete ligand exchange. | 1. Use Fresh Reagent: Use freshly opened or properly stored this compound. Consider a brief pre-treatment with a reducing agent like DTT, followed by its removal, to reduce any disulfide bonds. 2. Increase Reaction Time: Extend the incubation time (e.g., overnight) with gentle mixing to allow for complete surface functionalization. |
| Inconsistent results between batches. | 1. Variability in Nanoparticle Synthesis: Inconsistent size or surface properties of the initial nanoparticles. 2. Inconsistent Reagent Quality: Variation in the purity of the this compound. 3. Procedural Variations: Minor differences in reaction conditions (temperature, mixing speed, etc.). | 1. Characterize Nanoparticles: Thoroughly characterize each batch of nanoparticles (size, concentration, zeta potential) before functionalization. 2. QC of Reagents: Use high-purity reagents and store them under recommended conditions. 3. Standardize Protocol: Maintain strict control over all experimental parameters. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters that influence the stability of nanoparticles after functionalization.
Table 1: Influence of PEG Molecular Weight and Surface Density on Nanoparticle Properties
| Nanoparticle Type | PEG Molecular Weight (kDa) | Target PEG Content (% w/w) | Resulting Surface Density (PEG/100 nm²) | Zeta Potential (mV) | Observation |
| PLGA | 2 | 2 | ~3.5 | -15 | Mushroom-like PEG conformation, some aggregation in mucin. |
| PLGA | 2 | 5 | ~6.5 | -7 | Brush-like PEG architecture, improved stability. |
| Gold Nanocubes (50 nm) | 3 | N/A | 221 | N/A | High surface coverage. |
| Gold Nanocubes (50 nm) | 5 | N/A | 133 | N/A | Moderate surface coverage. |
| Gold Nanocubes (50 nm) | 20 | N/A | 21 | N/A | Low surface coverage. |
Table 2: Effect of pH and Ionic Strength on Nanoparticle Stability
| Nanoparticle Type | pH | Ionic Strength (NaCl) | Zeta Potential (mV) | Hydrodynamic Size (nm) | Stability |
| TiO₂ | 3 | < 0.01 M | +30.9 | 292 | Stable |
| TiO₂ | 7 | < 0.01 M | -25 | 1595 | Aggregated |
| TiO₂ | 11 | < 0.01 M | -42.6 | 255 | Stable |
| TiO₂ | 4.5 | 0.0045 M | N/A | 50-60 | Stable |
| TiO₂ | 4.5 | 0.0165 M | N/A | >1000 | Aggregated |
| Silver (citrate-capped) | 3 | 100 mM NaNO₃ | N/A | Aggregated | Unstable |
| Silver (PVP-capped) | 3 | 100 mM NaNO₃ | N/A | Stable | Stable |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes a ligand exchange reaction to functionalize citrate-capped gold nanoparticles (AuNPs).
Materials:
-
Citrate-capped AuNPs (e.g., 20 nm) in aqueous solution
-
This compound
-
Deionized (DI) water
-
Low ionic strength buffer (e.g., 10 mM HEPES, pH 7.4)
-
Centrifuge and appropriate tubes
Procedure:
-
Prepare this compound Solution: Dissolve this compound in DI water to a concentration that will result in a large molar excess (e.g., 10,000:1) relative to the AuNPs.
-
Ligand Exchange Reaction:
-
To the citrate-capped AuNP solution, add the this compound solution.
-
Gently mix the solution and allow it to react for at least 12 hours at room temperature with gentle stirring or rocking.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing excess this compound and displaced citrate ions.
-
Resuspend the pellet in the low ionic strength buffer.
-
-
Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unreacted reagents.
-
Final Resuspension and Characterization: Resuspend the final pellet in the desired storage buffer. Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) to determine hydrodynamic size and Polydispersity Index (PDI), and UV-Vis spectroscopy to check for changes in the surface plasmon resonance peak.
Protocol 2: Functionalization of Silica Nanoparticles with this compound via Silanization
This protocol involves the use of a thiol-containing silane to first introduce thiol groups onto the silica surface, followed by reaction with a maleimide-activated this compound.
Materials:
-
Silica nanoparticles (SiNPs) in ethanol
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Maleimide-PEG5-alcohol
-
Anhydrous toluene
-
Ammonia solution (25%)
-
Ethanol
-
DI water
Procedure:
-
Activation of Silica Nanoparticles:
-
Disperse SiNPs in a mixture of ethanol and DI water.
-
Add ammonia solution to catalyze the silanization reaction.
-
-
Silanization:
-
Add MPTMS to the SiNP suspension under vigorous stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
-
Purification of Thiol-Functionalized SiNPs:
-
Centrifuge the reaction mixture to pellet the thiol-functionalized SiNPs.
-
Wash the nanoparticles repeatedly with ethanol and DI water to remove unreacted MPTMS and ammonia.
-
-
PEGylation:
-
Disperse the thiol-functionalized SiNPs in a suitable buffer (e.g., PBS, pH 7.2).
-
Add a molar excess of Maleimide-PEG5-alcohol to the suspension.
-
React for 2 hours at room temperature with gentle mixing.
-
-
Purification and Characterization:
-
Purify the PEGylated SiNPs by centrifugation and washing as described in step 3.
-
Characterize the final product using DLS, zeta potential measurements, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the PEG layer.
-
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
- 1. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hiyka.com [hiyka.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiol-PEG5-alcohol Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of Thiol-PEG5-alcohol conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule containing a thiol (-SH) group, a five-unit polyethylene glycol (PEG) chain, and a terminal alcohol (-OH) group. The thiol group allows for conjugation to various molecules, while the PEG spacer enhances solubility and reduces steric hindrance. The alcohol group can be further modified for subsequent reactions. It is commonly used in bioconjugation, drug delivery, and nanotechnology, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Q2: What are the most common impurities in a this compound synthesis reaction?
While specific impurities depend on the synthetic route, common contaminants may include:
-
Unreacted starting materials: Depending on the synthesis, this could include precursors to the thiol or alcohol functionalities.
-
Oxidized thiol (disulfide): The thiol group is susceptible to oxidation, leading to the formation of a disulfide-linked dimer of the this compound.
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Byproducts from protecting group removal: If protecting groups are used during synthesis, their incomplete removal or side reactions can lead to impurities.
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Higher or lower PEG chain length oligomers: If the PEG starting material is not perfectly monodisperse, related impurities with different numbers of ethylene glycol units may be present.
Q3: Which purification method is best for this compound?
The optimal purification method depends on the nature and quantity of the impurities, as well as the scale of the purification.
-
Silica Gel Chromatography is a versatile technique for separating compounds based on polarity. It is effective for removing less polar impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers high resolution for separating compounds based on hydrophobicity and is particularly useful for achieving high purity on a small to medium scale.[4][5]
-
Size-Exclusion Chromatography (SEC) can be used to separate based on molecular size, which may be useful for removing significantly larger or smaller impurities.
Q4: How can I assess the purity of my this compound conjugate?
Purity can be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage of the main peak relative to impurities.
-
Ellman's Test: A colorimetric assay to quantify the concentration of free thiol groups, which is a critical quality attribute for this molecule.
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
This protocol is suitable for the purification of this compound from less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexane or DCM).
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the silica bed does not run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% DCM). Gradually increase the polarity by adding a more polar solvent (e.g., a gradient of 0-10% Methanol in DCM).
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary:
| Parameter | Typical Range | Notes |
| Silica to Crude Ratio (w/w) | 30:1 to 100:1 | Higher ratios for more difficult separations. |
| Mobile Phase Gradient | 0-10% MeOH in DCM | The optimal gradient should be determined by TLC analysis. |
| Expected Purity | >95% | Dependent on the nature of the impurities. |
| Typical Yield | 60-80% | Can vary based on the crude purity and separation efficiency. |
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for achieving high purity of this compound.
Materials:
-
Crude or partially purified this compound
-
RP-HPLC system with a C18 column
-
Solvents: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA) (Solvent A), HPLC-grade Acetonitrile with 0.1% TFA (Solvent B)
-
Collection vials
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a small volume of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.
-
Injection and Elution: Inject the sample and begin a linear gradient elution. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Solvent Removal: Lyophilize or evaporate the solvent from the collected fractions to obtain the purified product.
Quantitative Data Summary:
| Parameter | Recommended Condition | Notes |
| Column Type | C18, 5 µm particle size | A preparative or semi-preparative column should be used for larger quantities. |
| Mobile Phase A | Water + 0.1% TFA | TFA helps to improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | |
| Gradient | 5-95% B over 30 min | The gradient should be optimized for the specific impurity profile. |
| Flow Rate | 1-10 mL/min | Dependent on the column diameter. |
| Detection | UV at 214 nm or ELSD | |
| Expected Purity | >98% | |
| Typical Yield | 50-70% |
Protocol 3: Purity Assessment by Ellman's Test (Quantification of Free Thiols)
This protocol determines the concentration of the active thiol group in the purified product.
Materials:
-
Purified this compound
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
0.1 M Sodium phosphate buffer, pH 8.0
-
Cysteine hydrochloride (for standard curve)
-
UV-Vis Spectrophotometer
Methodology:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of cysteine in the phosphate buffer.
-
To each standard, add a fixed volume of Ellman's reagent solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus cysteine concentration to create a standard curve.
-
-
Sample Analysis:
-
Dissolve a known weight of the purified this compound in the phosphate buffer.
-
Add the same fixed volume of Ellman's reagent solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Use the standard curve to determine the molar concentration of thiol in the sample.
-
Calculate the purity based on the theoretical thiol concentration of a 100% pure sample.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ at 412 nm | |
| Wavelength for Absorbance Measurement | 412 nm |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield after Silica Gel Chromatography | Compound is too polar and streaks on the column. | Use a more polar solvent system (e.g., higher percentage of methanol). Consider switching to reverse-phase chromatography. |
| Compound is decomposing on the acidic silica gel. | Neutralize the silica gel with a base (e.g., triethylamine in the mobile phase) or use alumina as the stationary phase. | |
| Poor Separation in RP-HPLC | Co-elution of impurities with the product. | Optimize the gradient. A shallower gradient around the elution time of the product can improve resolution. Try a different C18 column from another manufacturer as selectivity can vary. |
| Broad or tailing peaks. | Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%). Check for column degradation. | |
| Product is Inactive (Low Thiol Content by Ellman's Test) | Oxidation of the thiol group to disulfide during purification or storage. | Purge all solvents with an inert gas (e.g., argon or nitrogen) before use. Work quickly and at low temperatures when possible. Store the final product under an inert atmosphere at -20°C or below. |
| Reaction with residual oxidizing agents from synthesis. | Ensure the workup procedure effectively removes all oxidizing agents before purification. | |
| Multiple Peaks in Mass Spectrum | Presence of PEG oligomers with different chain lengths. | This is an inherent issue with polydisperse PEG starting materials. High-resolution preparative HPLC may be able to separate these. |
| Fragmentation of the molecule in the mass spectrometer. | Optimize the ionization method and energy to minimize fragmentation. Adduct formation (e.g., with sodium) is also common for PEGs. |
Visualization
Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. agilent.com [agilent.com]
- 5. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Thiol-PEG5-alcohol Modified Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thiol-PEG5-alcohol modified compounds during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common solubility issues with this compound.
Q1: My this compound compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: Direct dissolution of this compound in aqueous buffers can be challenging. The recommended approach is to first create a high-concentration stock solution in an organic solvent and then dilute it into your desired aqueous buffer.
Recommended Protocol:
-
Prepare a Stock Solution: Dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[1] To aid dissolution, you can gently warm the solution to 37°C and sonicate for a short period.[2]
-
Stepwise Dilution: To prevent precipitation, perform a stepwise dilution of the DMSO stock solution into your aqueous buffer. Avoid adding the concentrated stock directly to the full volume of buffer. Instead, add the stock solution to a smaller volume of the buffer while gently vortexing, and then bring it up to the final desired volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, ideally less than 0.5%, to avoid potential cellular toxicity or interference with your experiment.[3]
Q2: I've prepared my working solution, but I see a cloudy or hazy appearance. What does this indicate and what are the consequences?
A2: A cloudy or hazy appearance, or the presence of visible particulates, indicates that the this compound compound has precipitated out of the solution. This is more likely to occur when diluting a concentrated organic stock solution into an aqueous buffer.
Consequences of Using a Partially Dissolved Compound:
-
Inaccurate Concentration: The actual concentration of the dissolved compound will be lower than calculated, leading to unreliable experimental results.
-
Reduced Reactivity: In bioconjugation reactions, undissolved particles will not be available to react with your target molecule, resulting in lower conjugation efficiency.
-
Assay Interference: Precipitates can interfere with analytical techniques, such as UV-Vis spectrophotometry, by scattering light and causing inaccurate readings.
-
Cellular Toxicity: Undissolved aggregates may have different and potentially toxic effects in cell-based assays.
Q3: How can I improve the solubility of my this compound in aqueous solutions?
A3: If you continue to experience solubility issues, consider the following strategies:
-
Adjusting pH: The pH of the aqueous buffer can influence the solubility of molecules with ionizable groups. While this compound itself is not strongly ionizable, the molecules it is conjugated to may be. Experiment with a pH range that is compatible with your experimental system.
-
Inclusion of Co-solvents: In some instances, the addition of a small amount of a biocompatible co-solvent to the final aqueous solution can improve solubility. Examples include glycerol or a low percentage of ethanol. However, the compatibility of any co-solvent with your specific experiment must be verified.
-
Lowering the Final Concentration: If possible, working with a lower final concentration of the this compound conjugate can help maintain its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] A concentration of 10 mM in DMSO is a common starting point. Other organic solvents such as dimethylformamide (DMF) can also be used.
Q2: How should I store this compound and its stock solutions?
A2: Thiol-containing compounds are susceptible to oxidation. To ensure the integrity of your this compound:
-
Solid Compound: Store the solid compound at -20°C under an inert atmosphere (e.g., argon or nitrogen).
-
Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable; for longer-term storage (up to six months), -80°C is recommended.[3]
Q3: Can I dissolve this compound directly in water?
A3: While polyethylene glycol (PEG) itself is hydrophilic and soluble in water, the thiol and alcohol functional groups, along with the specific formulation of the compound, can affect its direct solubility in aqueous solutions. It is generally recommended to first dissolve it in an organic solvent like DMSO.
Q4: What are the visual indicators of this compound degradation?
A4: The primary degradation pathway for thiol-containing compounds is oxidation, which results in the formation of a disulfide bond. This dimerization may alter the solubility characteristics of the compound. While there may not be a distinct visual change in the solid material, poor solubility or a decrease in reactivity during conjugation could be indirect indicators of degradation.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Room Temperature | Recommended for stock solutions. |
| Water | Data not available | - | Direct dissolution can be difficult; dilution from a stock solution is recommended. |
| Phosphate-Buffered Saline (PBS) | Data not available | - | Dilution from a stock solution is recommended, keeping the final DMSO concentration low. |
| Ethanol | Data not available | - | PEGs are generally soluble in ethanol, but specific data for this compound is not readily available. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere, if possible, weigh out the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved. If necessary, warm the solution to 37°C and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Dispense into single-use aliquots and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw a single-use aliquot of the 10 mM this compound in DMSO stock solution.
-
Determine the final desired concentration of the this compound in your aqueous buffer (e.g., PBS).
-
Perform a serial dilution of the DMSO stock solution into the aqueous buffer. For example, to achieve a 100 µM final concentration, you could first dilute the 10 mM stock 1:10 in the buffer, and then dilute that intermediate solution 1:10 again.
-
Ensure the final DMSO concentration in the working solution is below 0.5%.
-
Gently mix the solution after each dilution step.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider preparing a fresh solution at a lower concentration.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: Improving the Efficiency of Self-Assembled Monolayer (SAM) Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formation of high-quality self-assembled monolayers (SAMs).
Troubleshooting Guides
This section addresses common problems encountered during SAM formation, offering potential causes and solutions in a question-and-answer format.
Q1: Why is there poor or incomplete surface coverage of my SAM?
Poor or incomplete surface coverage is a frequent issue that can often be traced back to several critical factors. The most common culprits include contaminated substrates, impure reagents or solvents, and a suboptimal experimental environment.[1] Even low levels of contaminants can significantly disrupt the formation of a well-ordered monolayer. Other contributing factors may include incorrect molecule concentration, insufficient incubation time, or improper rinsing techniques.[1]
Q2: My SAM appears patchy and disordered. How can I improve its quality?
Patchy and disordered SAMs are typically a result of issues related to the substrate, the deposition solution, or the assembly time. To improve the quality:
-
Substrate Preparation: Ensure the substrate is exceptionally clean and free of organic residues.[1] For gold substrates, cleaning with a piranha solution or using a UV/ozone cleaner can create a pristine surface suitable for SAM formation.[2][3] The smoothness of the substrate is also crucial for forming a highly ordered monolayer.
-
Solution Purity: Use high-purity solvents, such as 200-proof ethanol for many thiol-based SAMs, and ensure the SAM-forming molecules are of high quality. Contaminants in the solution can compete for binding sites on the substrate, leading to a disordered film.
-
Incubation Time: While SAM formation can begin within minutes, allowing for a longer assembly time, typically 12 to 24 hours, often results in better monolayer packing and a more ordered structure.
-
Controlled Environment: Work in a clean environment, avoiding areas where volatile compounds like silanes have been used, as they can easily cross-contaminate surfaces.
Q3: I am observing a low surface density in my thiol-on-gold SAM. What could be the problem?
Low surface density in thiol-on-gold SAMs can be attributed to several factors:
-
Thiol Concentration: The concentration of the thiol solution is a critical parameter. While a typical concentration is in the millimolar (mM) range, this may need to be optimized for your specific molecule. Both too low and too high concentrations can negatively impact the final SAM quality.
-
Incubation Time: Insufficient incubation time will not allow for the molecules to organize into a densely packed structure.
-
Rinsing Procedure: An inadequate rinse after incubation may leave a disordered layer of physically adsorbed molecules on top of the SAM. A thorough rinse with fresh solvent is necessary to remove these non-chemisorbed molecules. Sonication in a fresh solvent for a short period can also help in removing excess molecules.
Q4: My silane-based SAM on a silica substrate is showing poor results. How does this differ from thiol-on-gold systems?
While the principle of self-assembly is similar, silane chemistry has unique requirements. The presence of a hydroxylated surface is crucial for the covalent bonding of silanes. Ensure the silica surface is properly activated to have a sufficient density of hydroxyl groups. Additionally, the presence of water is critical for the hydrolysis of the silane headgroup, but excess water can lead to polymerization in solution. Therefore, controlling the humidity of the environment and using anhydrous solvents for the silane solution are important considerations.
Q5: My SAM appears well-formed initially but degrades over time. What is causing this instability?
SAM stability can be influenced by the environment and the intrinsic properties of the monolayer. For instance, thiol-based SAMs can be susceptible to oxidation over time, especially when exposed to air and light. Storing the SAM-coated substrates in a clean, dry, and inert environment, such as a desiccator or under nitrogen, can help to prolong their stability. For biological applications, it's important to note that some SAMs may show instability in cell culture media over extended periods.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding SAM formation and characterization.
Q1: What is the optimal concentration for my thiol solution?
The optimal concentration can vary depending on the specific thiol and the desired SAM characteristics. A common starting point is a concentration in the range of 1 to 10 mM in a high-purity solvent like ethanol. As shown in the table below, varying the concentration of cysteamine, an alkanethiol, had a significant impact on the sensitivity and limit of detection (LoD) of a biosensor.
Q2: How long should I incubate my substrate in the thiol solution?
While the initial adsorption of thiols onto a gold surface is rapid, achieving a well-ordered and densely packed monolayer often requires longer incubation times. A typical incubation period is between 12 and 24 hours. The table below illustrates the effect of incubation time on the thickness of an azobenzene-containing alkanethiol SAM, showing a two-stage growth process.
Q3: How can I confirm the successful formation of my SAM?
Several surface-sensitive techniques can be used to characterize the quality and properties of the formed SAM. These include:
-
Contact Angle Goniometry: This technique measures the wettability of the surface, which is indicative of the terminal functional group of the SAM. A hydrophobic surface (e.g., -CH₃ terminated) will show a high water contact angle, while a hydrophilic surface (e.g., -OH or -COOH terminated) will have a low contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition and chemical states of the atoms on the surface, confirming the presence of the SAM and its chemical integrity. It can also be used to estimate the thickness of the monolayer.
-
Ellipsometry: This optical technique is highly sensitive to the thickness of thin films and can be used to measure the thickness of the SAM with sub-nanometer resolution.
Q4: Can I use SAMs for drug delivery applications?
Yes, SAMs are increasingly being explored for drug delivery applications. By functionalizing the terminal groups of the SAM, therapeutic molecules can be attached to nanoparticle surfaces or medical implants. This allows for targeted delivery and controlled release of drugs.
Q5: What are the key differences between SAMs formed from solution versus the vapor phase?
SAMs formed from solution are generally denser and more ordered compared to those formed from the vapor phase. This is reflected in the water contact angle measurements, where a higher contact angle for a hydrophobic SAM indicates a more densely packed and ordered monolayer.
Data Presentation
The following tables summarize quantitative data on the effects of different experimental parameters on SAM properties.
Table 1: Effect of Cysteamine Concentration on Biosensor Performance
| Cysteamine Concentration | Sensitivity (nF/ln(ng/mL)) | Limit of Detection (LoD) |
| 100 nM | 6.7 | 400 ng/mL |
| 1 µM | - | - |
| 10 µM | - | - |
| 100 µM | 16.2 | 59 pg/mL |
| 1 mM | - | 67 pg/mL |
| 10 mM | - | 16 ng/mL |
Table 2: Effect of Incubation Time on Azobenzene-Containing Alkanethiol SAM Thickness
| Incubation Time (hours) | SAM Thickness (nm) |
| 0.5 | ~0.80 |
| 6 | ~1.2 |
| 24 | ~1.6 |
Table 3: Water Contact Angles for SAMs with Different Terminal Groups on Gold
| Terminal Group | Water Contact Angle (°) | Classification |
| -OH | < 15 | Hydrophilic |
| -COOH | < 20 | Hydrophilic |
| -CH₃ | ~110 | Hydrophobic |
Experimental Protocols
This section provides detailed methodologies for key experiments in SAM formation and characterization.
Protocol 1: Piranha Cleaning of Gold Substrates
Safety Note: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is extremely corrosive and reactive. It must be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves. Always add the peroxide to the acid slowly and never store piranha solution in a sealed container.
-
Preparation:
-
In a clean glass beaker inside a fume hood, slowly and carefully add one part of 30% hydrogen peroxide (H₂O₂) to three parts of concentrated sulfuric acid (H₂SO₄). The solution will become hot.
-
-
Cleaning:
-
Using non-reactive tweezers (e.g., stainless steel), immerse the gold substrate into the hot piranha solution for 5-10 minutes. You should observe bubbling on the gold surface.
-
-
Rinsing:
-
Carefully remove the substrate from the piranha solution and rinse it extensively with deionized (DI) water.
-
Follow with a thorough rinse with absolute ethanol.
-
-
Drying:
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
Immediate Use:
-
Use the cleaned substrate immediately for SAM formation to prevent recontamination.
-
Protocol 2: Contact Angle Goniometry
-
Instrument Setup:
-
Place the SAM-coated substrate on the sample stage of the goniometer.
-
Ensure the stage is level.
-
Fill the syringe with high-purity water.
-
-
Droplet Deposition:
-
Carefully lower the syringe needle close to the substrate surface.
-
Dispense a small droplet of water (typically 2-5 µL) onto the surface.
-
-
Image Capture:
-
Adjust the focus and lighting to obtain a clear image of the droplet profile.
-
Capture a high-resolution image of the droplet.
-
-
Angle Measurement:
-
Use the software to draw a baseline at the solid-liquid interface.
-
The software will then automatically calculate the contact angle at the three-phase (solid-liquid-vapor) contact point.
-
Take measurements at multiple locations on the surface to ensure reproducibility.
-
Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Introduction:
-
Mount the SAM-coated substrate on the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
-
Data Acquisition:
-
Acquire a survey scan to identify all the elements present on the surface.
-
Perform high-resolution scans for the specific elements of interest (e.g., C 1s, S 2p, Au 4f, and the element corresponding to the terminal group).
-
-
Data Analysis:
-
Use the XPS software to determine the atomic concentrations of the elements from the peak areas and sensitivity factors.
-
Analyze the high-resolution spectra to determine the chemical states of the elements. For example, the S 2p peak for a thiol chemisorbed on gold should appear at a binding energy of approximately 162 eV.
-
For angle-resolved XPS (ARXPS), acquire spectra at different take-off angles to obtain depth-profiling information and determine the thickness of the monolayer.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in SAM formation and troubleshooting.
Caption: Troubleshooting flowchart for common issues in SAM formation.
Caption: General experimental workflow for SAM preparation and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to consider with Thiol-PEG5-alcohol
Welcome to the technical support center for Thiol-PEG5-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a thiol (-SH) group, a five-unit polyethylene glycol (PEG) spacer, and a terminal alcohol (-OH) group. The thiol group is highly reactive towards maleimides and other electrophiles, making it ideal for bioconjugation.[1][2] It is commonly used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.[3][4][5] The PEG spacer enhances solubility and biocompatibility, while the terminal hydroxyl group can be used for further modifications.
Q2: What are the most common side reactions to consider when working with this compound?
The primary side reactions involve the highly reactive thiol group. The most common issues are:
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Oxidation: The thiol group can be easily oxidized to form disulfide bonds (-S-S-), leading to dimerization of the PEG linker or unwanted cross-linking with proteins. Further oxidation can form sulfenic, sulfinic, and sulfonic acids.
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Thiol-Maleimide Adduct Instability: When conjugated to a maleimide, the resulting thioether bond can be unstable and undergo a retro-Michael reaction. This is particularly relevant in vivo, where other thiols like glutathione can displace the conjugate.
-
Thiazine Rearrangement: In reactions with molecules containing an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative, complicating purification and characterization.
Q3: How can I prevent the oxidation of the thiol group during my experiment?
Oxidation is a major cause of low reaction yield and aggregation. To minimize it:
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Use Degassed Buffers: Oxygen is a primary oxidant. Degassing buffers by sparging with an inert gas like argon or nitrogen is crucial.
-
Work at an Optimal pH: While the thiolate anion (S-) is the reactive species, higher pH values that favor its formation can also accelerate oxidation. A pH range of 6.5-7.5 is often recommended as a compromise for thiol-maleimide reactions.
-
Include a Chelating Agent: Metal ions can catalyze thiol oxidation. Including a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your buffers can inhibit this process.
-
Add a Reducing Agent (with caution): For proteins with existing disulfide bonds that need to be cleaved prior to conjugation, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is used. However, excess reducing agent must be removed before adding a thiol-reactive compound like a maleimide, as it will compete with your Thiol-PEG.
Q4: My conjugation yield is low. What are the potential causes?
Low yield is a common problem in bioconjugation. Several factors could be responsible:
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Thiol Inactivation: The thiol group on your PEG linker may have oxidized to a disulfide, rendering it unreactive.
-
Hydrolysis of Reaction Partner: If you are using an N-hydroxysuccinimide (NHS) ester or a maleimide, these groups are susceptible to hydrolysis, especially at non-optimal pH, which competes with the desired conjugation reaction.
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Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conjugation. It's often necessary to use a molar excess of the PEG linker.
-
Steric Hindrance: The PEG chain itself, or the structure of the target biomolecule, may physically block the thiol group from reaching the reaction site.
Q5: What analytical methods can be used to detect and characterize these side reactions?
Several techniques can help identify and quantify side products:
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Mass Spectrometry (MS): This is one of the most powerful tools to confirm the mass of the final conjugate and identify any side products, such as dimers (from disulfide bond formation) or hydrolyzed reagents.
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Chromatography (HPLC/FPLC): Techniques like reverse-phase or size-exclusion chromatography can be used to separate the desired conjugate from starting materials, aggregates, and other impurities.
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Ellman's Reagent (DTNB): This colorimetric reagent is used to quantify the concentration of free thiols in a solution, allowing you to check if your this compound has been oxidized before you begin the conjugation.
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SDS-PAGE: For protein conjugations, sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the formation of the higher molecular weight conjugate and to detect any aggregation or fragmentation.
Troubleshooting Guides
Problem 1: Low Conjugation Yield or Incomplete Reaction
| Possible Cause | Recommended Solution |
| Oxidation of Thiol-PEG | Prepare fresh solutions of this compound in degassed buffers containing a chelating agent (e.g., 1 mM EDTA). Confirm free thiol concentration using Ellman's reagent before starting. |
| Hydrolysis of Maleimide/NHS Ester | Perform reactions at the optimal pH (6.5-7.5 for maleimides, 7.0-8.0 for NHS esters). Use freshly prepared, high-quality reagents and minimize reaction time. |
| Suboptimal Reaction Conditions | Optimize the pH, temperature, and reaction time. Ensure the buffer components are not interfering with the reaction (e.g., avoid amine-containing buffers like Tris with NHS esters). |
| Excess Reducing Agent | If a reducing agent like TCEP or DTT was used, remove it via a desalting column or dialysis before adding the thiol-reactive reagent. |
| Incorrect Stoichiometry | Empirically determine the optimal molar ratio of reactants. Often, a 5 to 20-fold molar excess of the smaller molecule is required. |
Problem 2: Product Aggregation and Precipitation
| Possible Cause | Recommended Solution |
| Intermolecular Disulfide Bonds | This is a common result of thiol oxidation. Ensure all preventative measures against oxidation are strictly followed (degassed buffers, EDTA, optimal pH). |
| Conformational Change of Biomolecule | The conjugation process itself may alter the protein's structure, exposing hydrophobic patches. |
| Inappropriate Buffer Conditions | Screen different buffer conditions (pH, ionic strength). Include solubility-enhancing excipients like arginine or non-ionic surfactants (e.g., Polysorbate 20) in the reaction mixture. |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration to reduce the likelihood of intermolecular interactions. |
Problem 3: Unstable Conjugate and In-Vivo Payload Loss
| Possible Cause | Recommended Solution |
| Retro-Michael Reaction of Thioether | The bond formed between a thiol and a maleimide can reverse, especially in the presence of other thiols like glutathione in plasma. |
| After conjugation, consider incubating the product at a slightly higher pH (~8.5-9.0) to promote hydrolysis of the succinimide ring, which creates a more stable, ring-opened structure. | |
| Explore alternative, more stable chemistries if the retro-Michael reaction is a persistent issue. Vinyl sulfones, for example, form more stable thioether bonds than maleimides. | |
| Cleavage of Linker Backbone | While the PEG and ether linkages are generally stable, ensure that harsh conditions (e.g., very strong acids or bases) are not used during purification or analysis. |
Experimental Protocols
Protocol: General Thiol-Maleimide Conjugation
This protocol provides a general workflow for conjugating this compound to a maleimide-functionalized molecule (e.g., a protein).
Materials:
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This compound
-
Maleimide-functionalized molecule
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA, degassed thoroughly with argon or nitrogen.
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Quenching Solution: 1 M N-ethylmaleimide or L-cysteine in reaction buffer.
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Purification equipment (e.g., size-exclusion or ion-exchange chromatography column).
Procedure:
-
Prepare Reactants:
-
Dissolve the maleimide-functionalized molecule in the degassed reaction buffer to the desired concentration.
-
Immediately before use, dissolve the this compound in the degassed reaction buffer. It is advisable to quantify the free thiol concentration using Ellman's reagent to confirm its reactivity.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the maleimide-functionalized molecule solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if either component is light-sensitive. The reaction is typically rapid.
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of ~10 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate from excess PEG linker and other reaction components. Size-exclusion chromatography (SEC) is often effective for separating a large protein conjugate from the smaller, unreacted this compound.
-
-
Characterization:
-
Analyze the purified conjugate using appropriate methods such as SDS-PAGE to visualize the shift in molecular weight and mass spectrometry to confirm the precise mass of the final product.
-
Visualizations
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Logical relationships for minimizing side reactions.
References
Technical Support Center: Handling Disulfide Bond Formation During Conjugation
Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during disulfide bond formation in conjugation reactions. This guide provides answers to frequently asked questions and detailed troubleshooting guides to help you navigate and resolve these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
Q: I am observing low or no yield of my desired conjugate. What are the potential causes and how can I improve the efficiency?
A: Low conjugation efficiency is a common issue that can arise from several factors, primarily related to the availability of reactive thiol groups and the stability of the reagents.
Troubleshooting Steps:
-
Verify the Presence of Free Thiols: The conjugation reaction, particularly thiol-maleimide chemistry, relies on the availability of free sulfhydryl (-SH) groups on your protein (e.g., antibody). Disulfide bonds within the protein must be reduced to generate these reactive thiols.
-
Verification Method: Use Ellman's reagent (DTNB) to quantify the concentration of free thiols in your protein solution before initiating the conjugation reaction.
-
-
Optimize Disulfide Bond Reduction: Incomplete or non-selective reduction of disulfide bonds can lead to a heterogeneous product and low yield.[1][2][3]
-
Choice of Reducing Agent: The selection of the reducing agent is critical.
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TCEP (tris(2-carboxyethyl)phosphine): Often preferred as it is stable, odorless, and does not contain thiols itself, meaning it doesn't need to be removed before adding the maleimide reagent.[4] It is effective over a wide pH range.[4]
-
DTT (dithiothreitol): A strong reducing agent, but its activity is optimal at a pH greater than 7. Being a thiol-containing compound, excess DTT must be removed before the conjugation reaction to prevent it from competing with your molecule of interest for the maleimide.
-
Immobilized TCEP (TCEP Agarose): Can be used for simple and efficient selective reduction of disulfide bonds, particularly for antibody fragments like Fabs.
-
-
Selective Reduction: For antibodies, the goal is often to selectively reduce the interchain disulfide bonds in the hinge region while leaving the intrachain disulfides intact. This can be achieved by using milder reducing agents like 2-mercaptoethylamine (2-MEA) or by carefully controlling the concentration of TCEP and reaction time.
-
-
Prevent Thiol Re-oxidation: Free thiols are susceptible to re-oxidation back to disulfide bonds, especially in the presence of oxygen or metal ions.
-
Degas Buffers: Remove dissolved oxygen from your buffers by vacuum or by bubbling an inert gas like nitrogen or argon through the solution.
-
Use Chelating Agents: Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
-
-
Check Maleimide Reagent Stability: Maleimides can hydrolyze in aqueous solutions, especially at higher pH, rendering them unreactive towards thiols.
-
Storage and Handling: Prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and store them at -20°C. Avoid long-term storage of maleimides in aqueous buffers.
-
-
Optimize Reaction Conditions:
-
pH: The optimal pH for the thiol-maleimide reaction is typically between 6.5 and 7.5. At pH values below 6.5, the reaction rate slows down. Above pH 8.0, maleimide hydrolysis becomes a significant competing reaction.
-
Stoichiometry: The molar ratio of the maleimide reagent to the free thiol can significantly impact conjugation efficiency. An excess of the maleimide reagent (e.g., 10-20 fold molar excess) is often recommended to drive the reaction to completion.
-
Issue 2: Product Heterogeneity and Disulfide Scrambling
Q: My final conjugate is a heterogeneous mixture with varying drug-to-antibody ratios (DAR) and evidence of disulfide scrambling. How can I improve homogeneity?
A: Product heterogeneity is a major challenge in cysteine-based conjugation, often stemming from non-selective reduction, disulfide scrambling, and side reactions.
Troubleshooting Steps:
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Control the Reduction Step: As mentioned previously, achieving selective reduction of the target disulfide bonds is crucial.
-
Gentle Reducing Agents: Employ milder reducing agents or optimized concentrations of stronger ones to favor the reduction of more accessible interchain disulfides over the more buried intrachain ones.
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Disulfide Isoforms (for IgG2): Be aware that IgG2 antibodies exist as different disulfide isoforms (A, A/B, and B), which can affect the kinetics of disulfide bond reduction and contribute to heterogeneity. The disulfide configuration can impact the primary sites of reduction.
-
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Prevent Disulfide Scrambling: Disulfide scrambling is the process where the correct disulfide bonds are broken and incorrectly reformed, leading to misfolded and inactive proteins.
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pH Control: Alkaline conditions can promote disulfide bond scrambling. Performing the conjugation at a slightly acidic to neutral pH (6.5-7.5) can help minimize this.
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Immediate Re-bridging/Conjugation: After reduction, proceed with the conjugation step as quickly as possible to cap the free thiols and prevent them from forming new, incorrect disulfide bonds. Some strategies involve in-situ bridging where the reducing agent and the conjugation reagent are added in tandem.
-
-
Consider Disulfide Re-bridging Technologies: To achieve a more homogeneous product with a defined DAR, consider using disulfide re-bridging linkers. These reagents are designed to reconnect the two sulfur atoms from a reduced disulfide bond while simultaneously attaching the payload. This approach can generate homogeneous Fab conjugates with a drug-to-Fab ratio of one.
Issue 3: Instability of the Final Conjugate
Q: My purified conjugate is not stable and shows signs of degradation or aggregation over time. What could be the cause?
A: The instability of the final conjugate can be related to the reversibility of the thiol-maleimide linkage and the increased hydrophobicity of the conjugate.
Troubleshooting Steps:
-
Address Thiol-Maleimide Linkage Instability: The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to deconjugation.
-
Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring can be hydrolyzed to a more stable succinamic acid thioether, which prevents the reverse reaction. This can be promoted by incubating the conjugate at a slightly basic pH after the initial conjugation reaction.
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Alternative Chemistries: If stability is a major concern, consider alternative conjugation chemistries that form more stable linkages.
-
-
Manage Aggregation: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the antibody, leading to aggregation.
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Formulation: Optimize the formulation buffer for the final conjugate, including the use of excipients that can help stabilize the protein and prevent aggregation.
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Immobilization during Conjugation: Performing the conjugation while the antibody is immobilized on a solid support can prevent aggregation by keeping the antibody molecules physically separated during the reaction under potentially unfavorable conditions.
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Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction; minimizes maleimide hydrolysis at higher pH and slows reaction at lower pH. |
| EDTA Concentration | 1 - 5 mM | Sequesters divalent metal ions that can catalyze thiol oxidation. |
| Maleimide to Thiol Molar Ratio | 10:1 to 20:1 | An excess of the maleimide reagent helps to drive the conjugation reaction to completion. |
| Protein Concentration for Conjugation | 1 - 10 mg/mL | A common starting range for efficient conjugation. |
| TCEP Molar Excess for Reduction | 10 - 100x | A sufficient excess is needed to ensure complete reduction of the target disulfide bonds. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Reduction and Thiol-Maleimide Conjugation
-
Buffer Preparation: Prepare a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5 containing 1-5 mM EDTA.
-
Antibody Preparation: Dissolve the antibody in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
Disulfide Reduction:
-
Add a 10-100x molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature. The exact time and TCEP concentration may need to be optimized for your specific antibody to achieve selective reduction of interchain disulfides.
-
If using DTT, the excess DTT must be removed by a desalting column or dialysis before proceeding to the next step.
-
-
Conjugation:
-
Prepare a stock solution of the maleimide-functionalized payload in an anhydrous solvent like DMSO or DMF.
-
Add the maleimide reagent to the reduced antibody solution at a 10-20x molar excess over the theoretical number of free thiols.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional): Add an excess of a low molecular weight thiol, such as N-acetylcysteine or glutathione, to quench any unreacted maleimide.
-
Purification: Remove the excess payload and other reaction components by size exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
Visualizations
Caption: A typical experimental workflow for antibody-drug conjugation.
References
- 1. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Characterization of Thiol-PEG5-Alcohol Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thiol-PEG5-alcohol modified surfaces with relevant alternatives, supported by experimental data and detailed protocols for key characterization techniques. The focus is on providing objective performance metrics to aid in the selection of surface modification strategies for applications demanding biocompatibility and resistance to non-specific protein adsorption.
Introduction to this compound Surfaces
This compound (HS-(CH2)x-(OCH2CH2)5-OH) is a widely used surface modification reagent, particularly for gold and other noble metal surfaces. The thiol group forms a stable self-assembled monolayer (SAM) on the substrate, while the oligo(ethylene glycol) chain provides a hydrophilic and sterically hindering layer that is highly effective at resisting protein adsorption. The terminal hydroxyl group offers a site for further covalent immobilization of biomolecules, making it a versatile platform for biosensors, drug delivery systems, and fundamental biological studies.
The choice of the PEG chain length and terminal group is critical for tuning surface properties. This guide characterizes the performance of a this compound SAM and compares it with shorter and longer PEG chains, as well as with other terminal functionalities.
Comparative Performance Data
The following tables summarize key quantitative data for the characterization of this compound modified gold surfaces against common alternatives. Data is synthesized from multiple literature sources and represents typical expected values.
Table 1: Comparison of Thiol-PEG-Alcohol SAMs with Varying PEG Chain Lengths
| Parameter | Thiol-PEG3-Alcohol | This compound (Product of Interest) | Thiol-PEG6-Alcohol |
| Ellipsometric Thickness (Å) | ~15 - 20 | ~20 - 25 | ~25 - 30 |
| Water Contact Angle (°) | 30 - 40 | 25 - 35 | 20 - 30 |
| Protein Adsorption (ng/cm²) | < 10 | < 5 | < 5 |
| Relative Stability | Good | Very Good | Excellent |
Note: Absolute values can vary based on substrate quality, solution concentration, and incubation time.
Table 2: Comparison of Thiol-PEG5 SAMs with Different Terminal Groups
| Parameter | This compound (-OH) | Thiol-PEG5-Methoxy (-OCH3) | Thiol-PEG5-Carboxylic Acid (-COOH) |
| Water Contact Angle (°) | 25 - 35 | 30 - 40 | 15 - 25 |
| Surface Charge (at pH 7.4) | Neutral | Neutral | Negative |
| XPS O1s Binding Energy (eV) | ~532.8 (C-O-H) | ~532.8 (C-O-C) | ~532.0 (C=O), ~533.5 (C-O-H) |
| Bio-conjugation Potential | Yes (e.g., via esters) | No (inert) | Yes (e.g., via amide coupling) |
Key Characterization Techniques & Experimental Protocols
A multi-technique approach is essential for the comprehensive characterization of this compound modified surfaces.
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition and chemical states of the atoms on the surface, confirming the successful formation of the SAM.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse a clean gold-coated substrate in the thiol solution for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
Rinse the substrate thoroughly with ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Maintain the analysis chamber at ultra-high vacuum (<10⁻⁸ Torr).
-
Set the takeoff angle to 90° for general survey scans and 45° for surface-sensitive measurements.
-
-
Data Acquisition:
-
Acquire a survey spectrum (0-1100 eV) to identify all elements present.
-
Acquire high-resolution spectra for Au 4f, S 2p, C 1s, and O 1s regions.
-
-
Data Analysis:
-
Reference the spectra by setting the Au 4f₇/₂ peak to 84.0 eV.
-
Analyze the S 2p peak to confirm the formation of a gold-thiolate bond (S 2p₃/₂ at ~162 eV).
-
Deconvolute the C 1s spectrum to identify components corresponding to C-C/C-H (~285.0 eV) and C-O (~286.5 eV) bonds.
-
Analyze the O 1s peak, which should show a primary component around 532.8 eV corresponding to the ether and alcohol functionalities.
-
Contact Angle Goniometry
This technique measures the static water contact angle, providing a quantitative measure of the surface's hydrophilicity, a key indicator of successful PEGylation.
Experimental Protocol:
-
Sample Preparation: Prepare the this compound modified surface as described in the XPS protocol.
-
Instrument Setup: Use a contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.
-
Measurement:
-
Place a 2-5 µL droplet of deionized water onto the modified surface.
-
Capture an image of the droplet within 30 seconds of deposition.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at a minimum of three different locations on the surface and average the results.
-
Spectroscopic Ellipsometry
Ellipsometry is a non-destructive optical technique used to determine the thickness of the SAM with sub-nanometer resolution.
Experimental Protocol:
-
Sample Preparation: Prepare the modified surface as previously described. It is crucial to also have a bare, clean gold substrate from the same batch for reference measurements.
-
Instrument Setup: Use a spectroscopic ellipsometer, typically covering a wavelength range from 300 to 800 nm.
-
Data Acquisition:
-
Measure the change in polarization (Ψ and Δ) of reflected light from the bare gold substrate at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Measure Ψ and Δ from the this compound modified surface under the same conditions.
-
-
Data Analysis:
-
Model the optical constants of the bare gold substrate from the reference measurement.
-
Create an optical model for the modified surface, typically consisting of the gold substrate and a "Cauchy" layer representing the SAM.
-
Fix the optical constants of the gold substrate and fit the experimental data from the modified surface by varying the thickness of the Cauchy layer. A refractive index of ~1.45 is typically assumed for the PEG layer.
-
Atomic Force Microscopy (AFM)
AFM provides topographical images of the surface at the nanoscale, allowing for the assessment of surface roughness and the homogeneity of the SAM.
Experimental Protocol:
-
Sample Preparation: Prepare the modified surface as described above. Ensure the surface is free of contaminants.
-
Instrument Setup:
-
Use an AFM operating in tapping mode to minimize damage to the soft SAM.
-
Select a silicon nitride cantilever with a spring constant appropriate for imaging soft matter (e.g., ~0.1 N/m).
-
-
Imaging:
-
Engage the tip on the surface and optimize the imaging parameters (scan size, scan rate, setpoint amplitude).
-
Acquire images at various locations and magnifications (e.g., 5 µm x 5 µm and 1 µm x 1 µm).
-
-
Image Analysis:
-
Use the AFM software to flatten the images and remove artifacts.
-
Calculate the root-mean-square (RMS) roughness of the surface. A well-formed SAM on a smooth gold substrate will have a very low RMS roughness (< 0.5 nm).
-
Visualizing Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical connections between characterization techniques and the properties they measure.
Caption: Experimental workflow for the preparation and characterization of this compound modified surfaces.
Caption: Relationship between characterization techniques and the surface properties they elucidate.
Conclusion
The characterization of this compound modified surfaces requires a suite of analytical techniques to fully understand their chemical and physical properties. This guide provides a framework for comparing these surfaces to relevant alternatives, enabling researchers to make informed decisions for their specific applications. The combination of XPS, contact angle goniometry, ellipsometry, and AFM provides a comprehensive picture of the SAM quality, confirming successful modification and ensuring predictable performance in biological environments.
A Researcher's Guide to Quantifying Thiol-PEG5-Alcohol on Nanoparticles
For researchers and professionals in drug development, accurate quantification of Thiol-PEG5-alcohol on the surface of nanoparticles is critical for ensuring batch-to-batch consistency, predicting in vivo behavior, and meeting regulatory standards. The density of polyethylene glycol (PEG) chains influences the nanoparticle's stability, circulation half-life, and interaction with biological systems. This guide provides a comparative overview of common analytical techniques for quantifying this compound on nanoparticles, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Quantification Methods
Several analytical techniques can be employed to determine the amount of this compound conjugated to a nanoparticle surface. The choice of method often depends on the nanoparticle's core composition, the availability of specialized equipment, and the specific requirements of the analysis, such as the need to differentiate between bound and unbound PEG. The following table summarizes the key characteristics of the most prevalent methods.
| Method | Principle | Advantages | Disadvantages | Nanoparticle Core Compatibility |
| ¹H NMR Spectroscopy | Quantifies PEG by integrating the characteristic ethylene oxide proton peak (~3.65 ppm).[1] | Robust quantitative method; can sometimes distinguish between free and grafted PEG with advanced techniques.[2] | May require nanoparticle dissolution or PEG cleavage; sensitivity can be an issue for low PEG densities.[3] | Dissolvable inorganic, polymeric, and lipid-based nanoparticles |
| HPLC with CAD/ELSD | Separates free PEG from nanoparticles, followed by displacement or dissolution of the nanoparticle to release and quantify bound PEG.[4] | Highly sensitive and can differentiate between bound and unbound PEG.[4] | Requires method development for separation and a robust protocol for releasing the bound PEG. | Primarily gold, but adaptable to others with suitable chemistry |
| Thermogravimetric Analysis (TGA) | Measures the weight loss of the sample as it is heated; the weight loss in the PEG degradation temperature range quantifies the PEG content. | Precise and analyzes the sample in its final, solid form. | Requires a significant amount of dried sample; the core material must be thermally stable at the PEG degradation temperature. | Thermally stable inorganic nanoparticles (e.g., gold, silica) |
| Fluorescence Spectroscopy | Utilizes a fluorescently labeled this compound for quantification, either directly on the nanoparticle or indirectly by measuring unreacted PEG. | High sensitivity. | Requires synthesis or purchase of fluorescently labeled PEG; potential for quenching effects depending on the nanoparticle core. | Most types, but quenching can occur with metallic nanoparticles |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative protocols for the key techniques discussed.
Quantitative ¹H NMR Spectroscopy Protocol
This protocol is adapted for the quantification of this compound on nanoparticles that can be dissolved without interfering with the PEG signal.
-
Sample Preparation:
-
A known amount of lyophilized PEGylated nanoparticles is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃).
-
A known amount of an internal standard with a distinct NMR signal (e.g., maleic acid) is added to the solution.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay to allow for complete magnetization recovery for accurate integration.
-
-
Data Analysis:
-
Integrate the area of the characteristic ethylene oxide proton peak of PEG (typically around 3.65 ppm).
-
Integrate the area of a well-defined peak from the internal standard.
-
Calculate the molar ratio of PEG to the internal standard.
-
From the known amount of the internal standard and the nanoparticle sample, the amount of PEG per unit mass of nanoparticles can be determined.
-
HPLC-CAD Protocol for Gold Nanoparticles
This protocol describes the quantification of this compound on gold nanoparticles by displacing the PEG with dithiothreitol (DTT).
-
Displacement of Bound PEG:
-
To a known volume of the PEGylated gold nanoparticle suspension, add a solution of DTT in a significant molar excess to the estimated amount of bound PEG.
-
Vortex the mixture and incubate to allow for the displacement of the this compound from the gold surface.
-
Centrifuge the sample to pellet the DTT-coated gold nanoparticles.
-
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant containing the displaced PEG.
-
Prepare a series of calibration standards of known concentrations of the this compound.
-
-
HPLC-CAD Analysis:
-
Inject the supernatant and calibration standards into an HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Use a suitable reversed-phase column and a gradient elution program to separate the PEG from other components.
-
The CAD response is proportional to the mass of the analyte.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the PEG standards against their concentrations.
-
Determine the concentration of PEG in the supernatant from the calibration curve.
-
Calculate the total amount of displaced PEG to determine the amount of PEG per nanoparticle.
-
Thermogravimetric Analysis (TGA) Protocol
This protocol is suitable for thermally stable inorganic nanoparticles.
-
Sample Preparation:
-
Lyophilize the PEGylated nanoparticle sample to remove all solvent.
-
Accurately weigh a few milligrams of the dried sample into a TGA crucible.
-
-
TGA Measurement:
-
Place the crucible in the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a temperature range that includes the degradation temperature of PEG (typically 200-500 °C).
-
-
Data Analysis:
-
Analyze the resulting TGA curve (weight vs. temperature).
-
The weight loss in the temperature range corresponding to PEG degradation is used to calculate the weight percentage of PEG in the nanoparticle sample.
-
This percentage can be used to calculate the grafting density if the nanoparticle size and density are known.
-
Fluorescence Spectroscopy Protocol
This protocol requires the use of a fluorescently labeled this compound.
-
Calibration Curve:
-
Prepare a series of solutions with known concentrations of the fluorescently labeled this compound in a suitable buffer.
-
Measure the fluorescence intensity of each standard at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity versus concentration to create a calibration curve.
-
-
Quantification of Unbound PEG (Indirect Method):
-
After the PEGylation reaction, centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unreacted fluorescent PEG.
-
Measure the fluorescence intensity of the supernatant.
-
Use the calibration curve to determine the concentration of unbound PEG.
-
The amount of bound PEG is calculated by subtracting the amount of unbound PEG from the initial amount of PEG added to the reaction.
-
-
Quantification of Bound PEG (Direct Method):
-
Thoroughly wash the PEGylated nanoparticles to remove any unbound fluorescent PEG.
-
Resuspend the purified nanoparticles in a known volume of buffer.
-
Measure the fluorescence intensity of the nanoparticle suspension.
-
Use the calibration curve to determine the concentration of bound fluorescent PEG.
-
Workflow for Method Selection
Choosing the appropriate quantification method is a critical step in the experimental design. The following diagram illustrates a decision-making workflow to guide researchers in selecting the most suitable technique based on their specific needs and resources.
Caption: Decision workflow for selecting a suitable method for PEG quantification.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: Thiol-PEG5-Alcohol vs. Thiol-PEG5-Acid in Bioconjugation and Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of linker molecules is a critical determinant in the successful development of bioconjugates, biosensors, and drug delivery systems. Among the versatile class of polyethylene glycol (PEG) linkers, heterobifunctional thiol-PEGs are indispensable for their ability to anchor to noble metal surfaces, such as gold, via a stable thiol-gold bond, while presenting a terminal functional group for further conjugation. This guide provides an in-depth comparison of two such linkers, Thiol-PEG5-alcohol and Thiol-PEG5-acid, focusing on their distinct chemical reactivities and their implications for specific applications.
Chemical Reactivity and Application Overview
This compound and Thiol-PEG5-acid share a common thiol (-SH) terminus, ideal for forming self-assembled monolayers (SAMs) on gold surfaces, and a five-unit PEG spacer that enhances water solubility and reduces non-specific protein adsorption. The key distinction lies in their terminal functional group: a hydroxyl (-OH) group for this compound and a carboxylic acid (-COOH) group for Thiol-PEG5-acid. This difference dictates their subsequent conjugation chemistries and, consequently, their suitability for various applications.
This compound is primarily utilized for conjugation reactions involving its terminal hydroxyl group. These reactions typically include esterification with carboxylic acids or etherification.[1] This makes it a valuable tool for attaching therapeutic agents or imaging probes that possess a reactive carboxyl group.[1]
Thiol-PEG5-acid , on the other hand, presents a terminal carboxylic acid. This group is readily activated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines.[2][3] This makes it the preferred choice for conjugating proteins, peptides, and other amine-containing biomolecules.[4]
Quantitative Performance Comparison
The choice between the alcohol and acid terminal group can significantly impact the performance of the final conjugate or functionalized surface. The following table summarizes key performance parameters, drawing on data from studies on similar functionalized surfaces.
| Performance Parameter | This compound | Thiol-PEG5-acid | Supporting Data Insights |
| Primary Conjugation Chemistry | Esterification, Etherification | Amide bond formation (EDC/NHS coupling) | Esterification is an equilibrium reaction, often requiring an acid catalyst and removal of water to drive it to completion. Amidation via EDC/NHS is highly efficient and forms a very stable amide bond. |
| Reaction Kinetics | Generally slower than amidation | Generally faster and more efficient | Amidation reactions are typically faster than esterification under similar conditions due to the higher nucleophilicity of amines compared to alcohols. |
| Stability of Conjugate Linkage | Ester bonds are susceptible to hydrolysis | Amide bonds are highly stable | Amide bonds are significantly more resistant to hydrolysis over a wider pH range compared to ester bonds. |
| Non-Specific Protein Adsorption | Lower non-specific protein binding | Slightly higher non-specific protein binding | Surfaces terminated with hydroxyl groups tend to exhibit lower non-specific protein adsorption compared to those with carboxylic acid groups, which can interact with proteins electrostatically. |
| Cell Adhesion | Poor cell adhesion | Promotes cell adhesion | Surfaces with carboxylic acid groups have been shown to support cell adhesion, while hydroxyl-terminated surfaces generally resist cell attachment. |
| Drug Loading Efficiency (Inferred) | Potentially lower due to equilibrium limitations of esterification | Potentially higher due to the efficiency of EDC/NHS coupling | The high efficiency of amide bond formation suggests that Thiol-PEG5-acid may offer higher and more reproducible loading of amine-containing drugs onto nanoparticles. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments to functionalize surfaces and conjugate molecules using this compound and Thiol-PEG5-acid.
Protocol 1: Functionalization of Gold Nanoparticles
This protocol describes the formation of a self-assembled monolayer of this compound or Thiol-PEG5-acid on gold nanoparticles (AuNPs).
Materials:
-
Gold nanoparticles (AuNPs) suspension in citrate buffer
-
This compound or Thiol-PEG5-acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
To a suspension of AuNPs, add an excess of this compound or Thiol-PEG5-acid solution. The final concentration of the thiol-PEG should be optimized but is typically in the micromolar to millimolar range.
-
Incubate the mixture at room temperature for at least 2 hours with gentle stirring to allow for the formation of the self-assembled monolayer.
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.
-
Remove the supernatant containing excess, unbound thiol-PEG.
-
Resuspend the AuNP pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound thiol-PEG.
-
Finally, resuspend the purified functionalized AuNPs in the desired buffer for storage or further use.
Protocol 2: Peptide Conjugation to Thiol-PEG5-Acid Functionalized Surface (EDC/NHS Coupling)
This protocol details the covalent attachment of a peptide to a surface functionalized with Thiol-PEG5-acid.
Materials:
-
Thiol-PEG5-acid functionalized substrate (e.g., AuNP or SPR sensor chip)
-
Peptide with a primary amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
Procedure:
-
Prepare a solution of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold Activation Buffer immediately before use.
-
Wash the Thiol-PEG5-acid functionalized surface with Activation Buffer.
-
Activate the carboxylic acid groups by incubating the surface with the EDC/NHS solution for 15-30 minutes at room temperature.
-
Wash the surface with cold Activation Buffer to remove excess EDC and NHS.
-
Immediately introduce a solution of the amine-containing peptide in Coupling Buffer to the activated surface. The concentration of the peptide should be optimized for the specific application.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the surface with Coupling Buffer to remove unbound peptide.
-
To deactivate any remaining active NHS esters, incubate the surface with the Quenching Solution for 10-15 minutes.
-
Wash the surface thoroughly with Coupling Buffer.
Protocol 3: Fluorescent Dye Conjugation to this compound Functionalized Surface (Esterification)
This protocol describes the attachment of a fluorescent dye with a carboxylic acid group to a this compound functionalized surface.
Materials:
-
This compound functionalized substrate
-
Carboxylic acid-containing fluorescent dye
-
Dicyclohexylcarbodiimide (DCC) or other suitable esterification catalyst
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous organic solvent (e.g., Dichloromethane or DMF)
-
Washing solvent (e.g., Dichloromethane, Methanol)
Procedure:
-
Ensure the this compound functionalized surface is dry and in an anhydrous environment.
-
Dissolve the carboxylic acid-containing fluorescent dye, DCC, and a catalytic amount of DMAP in the anhydrous organic solvent.
-
Introduce this solution to the functionalized surface.
-
Allow the reaction to proceed at room temperature for several hours to overnight, under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the surface extensively with the organic solvent to remove unreacted dye and byproducts.
-
Dry the fluorescently labeled surface under a stream of nitrogen.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the distinct chemical pathways for this compound and Thiol-PEG5-acid.
Figure 1. Workflow for surface functionalization and conjugation.
Figure 2. Chemical conjugation pathways.
Conclusion
The choice between this compound and Thiol-PEG5-acid is fundamentally driven by the desired conjugation partner and the required stability of the resulting linkage. Thiol-PEG5-acid, with its ability to form highly stable amide bonds with amines via efficient EDC/NHS chemistry, is the superior choice for most protein and peptide conjugation applications. Conversely, this compound offers a reactive handle for molecules containing carboxylic acids, although the resulting ester linkage is less stable. Furthermore, for applications where minimizing non-specific protein adsorption and preventing cell adhesion are paramount, the hydroxyl-terminated surface of this compound may offer a slight advantage. Careful consideration of these factors, guided by the experimental protocols and comparative data presented here, will enable researchers to make an informed decision for their specific application, ultimately leading to more robust and effective bioconjugates and functionalized materials.
References
A Head-to-Head Comparison: Thiol-PEG5-alcohol vs. Maleimide-PEG Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is paramount. Poly(ethylene glycol) (PEG) linkers are instrumental in improving the pharmacokinetic properties of bioconjugates. Among the various reactive moieties used, those involving thiol chemistry are particularly prevalent for site-specific modification of cysteine residues.
This guide provides an objective comparison between two distinct PEGylation reagents: Maleimide-PEG, a well-established thiol-reactive linker, and Thiol-PEG5-alcohol, a versatile linker that provides a reactive sulfhydryl group for diverse conjugation strategies. While both are integral to thiol-based bioconjugation, their functionalities, applications, and resulting conjugate stabilities differ significantly. This comparison will elucidate the advantages of the this compound's versatility over the inherent instability of the conventional maleimide-PEG linkage, supported by experimental data and detailed protocols.
Executive Summary
Maleimide-PEG linkers offer a straightforward and rapid method for conjugating to free thiols on proteins and peptides through a Michael addition reaction. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to premature payload release and potential off-target effects.[1][2][3]
In contrast, this compound does not react with thiols but instead provides a terminal thiol group. This feature grants superior versatility, allowing researchers to choose from a variety of conjugation chemistries to form either cleavable (e.g., disulfide) or highly stable, non-reversible bonds (e.g., thioether via reaction with haloacetyls). The primary advantage of the Thiol-PEG linker lies in this flexibility to create more stable conjugates, overcoming the primary drawback of maleimide chemistry.
I. Maleimide-PEG Linkers: The Conventional Approach
Maleimide-functionalized PEG linkers are widely used for their high reactivity and specificity towards sulfhydryl groups under mild physiological conditions (pH 6.5-7.5).[4][5]
Reaction Mechanism: The conjugation occurs via a Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the double bond of the maleimide ring, forming a covalent thiosuccinimide linkage.
Advantages:
-
High Specificity: Highly selective for thiol groups within the optimal pH range of 6.5-7.5, minimizing side reactions with other amino acid residues like lysine.
-
Rapid Kinetics: The reaction is typically fast, often reaching completion within minutes to a few hours at room temperature.
-
One-Step Conjugation: Offers a direct and straightforward method for linking to cysteine-containing biomolecules.
Critical Disadvantage: Linkage Instability The principal drawback of the maleimide-thiol linkage is its reversibility. The thiosuccinimide bond can undergo a retro-Michael reaction, especially in plasma or intracellular environments where competing thiols, such as glutathione (GSH), are abundant. This can lead to deconjugation and transfer of the payload to other biomolecules, causing off-target toxicity and reducing therapeutic efficacy.
Furthermore, the maleimide group itself can be hydrolyzed in aqueous solutions, rendering it non-reactive with thiols. While hydrolysis of the post-conjugation thiosuccinimide ring can occur and actually stabilizes the linkage, this process can be slow and requires specific conditions.
II. This compound: A Gateway to Versatile and Stable Conjugation
This compound is a heterobifunctional linker featuring a terminal thiol (-SH) group and a terminal alcohol (-OH) group, separated by a 5-unit PEG chain. Unlike maleimide-PEG, it serves as a building block, providing a nucleophilic thiol for a variety of conjugation strategies. The alcohol group offers an additional site for subsequent modifications.
Key Advantage: Versatility in Conjugation Chemistry The primary advantage of a Thiol-PEG linker is the ability to form diverse and more stable linkages, directly addressing the instability issue of maleimide-based conjugates.
-
Formation of Highly Stable Thioether Bonds: While a Thiol-PEG can react with a maleimide, it can also react with haloacetyl or iodoacetamide moieties to form a thioether bond that is significantly more stable and not susceptible to the retro-Michael reaction.
-
Formation of Cleavable Disulfide Bonds: The thiol group can be used to form disulfide bonds, which are stable in circulation but can be cleaved in the reducing intracellular environment. This is a highly desirable feature for controlled drug release in drug delivery systems.
-
Surface Modification: Thiol-terminated PEGs are ideal for modifying the surfaces of gold nanoparticles and other materials.
III. Quantitative Data Comparison: Stability of Thiol Linkages
The stability of the final conjugate is a critical performance metric. Experimental data consistently demonstrates the superior stability of alternative linkages compared to the maleimide-thiol adduct.
| Linker Chemistry | Conjugate Tested | Incubation Conditions | Remaining Conjugate | Citation |
| Maleimide-PEG | Hemoglobin-Maleimide-PEG | 7 days at 37°C in 1 mM GSH | < 70% | |
| Mono-sulfone-PEG | Hemoglobin-Mono-sulfone-PEG | 7 days at 37°C in 1 mM GSH | > 90% | |
| Maleamic Methyl Ester | Antibody-Drug Conjugate | 14 days at 37°C in albumin solution | ~96.2% (3.8% payload shed) |
This table highlights that under physiologically relevant conditions with competing thiols, the maleimide-PEG conjugate shows significant degradation (over 30% loss), whereas more stable chemistries like mono-sulfone-PEG show minimal loss. This underscores the critical advantage of choosing a conjugation strategy that results in a more robust linkage.
IV. Visualizing the Chemical Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical reactions and experimental processes.
V. Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with Maleimide-PEG
This protocol describes the conjugation of a maleimide-PEG linker to a cysteine residue on a target protein.
Materials:
-
Protein with accessible free thiol(s) (1-10 mg/mL).
-
Maleimide-PEG linker.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed. Include 1-2 mM EDTA to prevent thiol oxidation.
-
Quenching Reagent: 1 M solution of a free thiol like L-cysteine or β-mercaptoethanol.
-
Anhydrous DMSO or DMF to dissolve the Maleimide-PEG linker.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassette).
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Remove excess TCEP via dialysis or a desalting column.
-
Linker Preparation: Prepare a 10 mM stock solution of the Maleimide-PEG linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the Maleimide-PEG stock solution to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench any unreacted maleimide groups by adding a free thiol (e.g., L-cysteine) to a final concentration of 10-20 mM. Incubate for 15-30 minutes.
-
Purification: Remove the excess linker and quenching reagent by SEC or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: Assessing Conjugate Stability via Glutathione (GSH) Challenge
This protocol evaluates the stability of a maleimide-thiol linkage in a simulated physiological reducing environment.
Materials:
-
Purified bioconjugate (e.g., from Protocol 1).
-
Control Buffer: PBS, pH 7.4.
-
Test Buffer: PBS, pH 7.4, supplemented with 5 mM reduced glutathione (GSH).
-
Analytical system: Reversed-Phase HPLC (RP-HPLC) or LC-MS.
Procedure:
-
Sample Preparation: Prepare two samples of the bioconjugate at a known concentration (e.g., 1 mg/mL), one in the Control Buffer and one in the Test Buffer.
-
Incubation: Incubate both samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analysis: Analyze the aliquots immediately by RP-HPLC or LC-MS. The intact bioconjugate and any deconjugated species should have distinct retention times or masses.
-
Quantification: Determine the peak areas corresponding to the intact conjugate at each time point for both the control and test samples.
-
Data Analysis: Calculate the percentage of intact conjugate remaining over time relative to the t=0 time point. Plot the results to visualize the stability profile and compare the degradation rate in the presence and absence of GSH.
Conclusion
The choice between a Thiol-PEG and a Maleimide-PEG linker depends on the specific requirements of the application. Maleimide-PEG linkers provide a rapid and specific method for thiol conjugation, but the inherent instability of the resulting thiosuccinimide bond is a significant liability, particularly for therapeutics requiring long-term stability in vivo.
The primary advantage of this compound is its versatility. It empowers researchers to move beyond the limitations of maleimide chemistry and select from a range of reactions to create either highly stable or intentionally cleavable linkages. For the development of robust and reliable bioconjugates, especially in the context of antibody-drug conjugates and other targeted therapies, the ability to form a stable, non-reversible bond makes linkers like this compound a superior strategic choice.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. prolynxinc.com [prolynxinc.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Validation Assays for PROTACs with Thiol-PEG5-alcohol Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on their three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and the linker that connects them. This guide provides a comparative overview of the key validation assays for PROTACs, with a particular focus on those synthesized with Thiol-PEG5-alcohol linkers. We will explore the experimental data and detailed methodologies that are crucial for assessing the performance of these molecules against other alternatives.
The Role of the Linker in PROTAC Function
The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's biological activity. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed in PROTAC design due to their advantageous physicochemical properties.[1][2] Approximately 54% of reported PROTACs utilize PEG linkers.[1][3]
Advantages of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of PEG linkers can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.[1]
-
Improved Cell Permeability: By balancing the overall hydrophobicity, PEG linkers can facilitate the passage of PROTACs across cell membranes.
-
Favorable Conformational Flexibility: The flexibility of the PEG chain allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
However, the optimal linker length and composition must be empirically determined for each specific target and E3 ligase pair, as excessively long or short linkers can negatively impact degradation efficiency.
Key Validation Assays for PROTACs
A comprehensive evaluation of a PROTAC's performance involves a series of in vitro and cellular assays designed to assess each step of its mechanism of action.
Target Engagement and Ternary Complex Formation
The initial and most critical step in PROTAC-mediated degradation is the formation of a stable ternary complex comprising the target protein, the PROTAC, and the E3 ligase. Several biophysical techniques can be employed to characterize these interactions.
Table 1: Biophysical Assays for Ternary Complex Analysis
| Assay | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface. | Binding affinity (KD), association (kon) and dissociation (koff) rates, cooperativity (α). | Real-time kinetics, high sensitivity, requires small sample volumes. | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Gold standard for thermodynamics, label-free, in-solution measurement. | Requires large amounts of pure protein, lower throughput. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding. | Binding affinity (KD), association and dissociation rates. | Higher throughput than SPR and ITC, real-time kinetics. | Lower sensitivity compared to SPR. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding. | Binding affinity (KD). | Homogeneous assay, suitable for high-throughput screening. | Requires a fluorescently labeled probe. |
Cellular Target Degradation
The ultimate goal of a PROTAC is to induce the degradation of the target protein within a cellular context. Western blotting is the most common method to quantify the extent of protein degradation.
Table 2: Quantitative Comparison of Linker Performance on BRD4 Degradation
Disclaimer: The following data is a representative compilation from multiple sources and is intended for illustrative purposes. Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG | ~15 (approx. 5 PEG units) | 10 - 50 | >90 | |
| Alkyl | 12 | 50 - 100 | ~80 | |
| Alkyl | 9 | >1000 (inactive) | N/A | |
| Rigid (Piperazine-based) | - | 5 - 20 | >95 |
This representative data suggests that PEG linkers of a length comparable to this compound can mediate potent and efficient degradation of the target protein, often outperforming shorter alkyl linkers. Rigid linkers may also offer high potency.
Ubiquitination Assays
To confirm that the observed protein degradation is occurring through the ubiquitin-proteasome system, it is essential to demonstrate that the target protein is ubiquitinated in the presence of the PROTAC.
Table 3: Methods for Detecting Target Protein Ubiquitination
| Assay | Principle | Advantages | Disadvantages |
| Immunoprecipitation followed by Western Blot | The target protein is immunoprecipitated from cell lysates, and the ubiquitinated forms are detected by Western blotting with an anti-ubiquitin antibody. | Direct evidence of target ubiquitination. | Can be technically challenging, potential for high background. |
| In Vitro Ubiquitination Assays | Recombinant E1, E2, E3 ligase, target protein, ubiquitin, and ATP are incubated with the PROTAC to reconstitute the ubiquitination cascade in a test tube. | Allows for the study of the direct effect of the PROTAC on ubiquitination. | Does not fully recapitulate the cellular environment. |
| Proximity-Based Assays (e.g., BRET, FRET) | Bioluminescence or fluorescence resonance energy transfer is used to detect the proximity between the target protein and ubiquitin in live cells. | Real-time monitoring in live cells, high-throughput potential. | Requires genetic engineering of cells to express tagged proteins. |
Off-Target Effects
A crucial aspect of PROTAC validation is to assess its selectivity and identify any unintended protein degradation, known as off-target effects.
Table 4: Assays for Assessing Off-Target Effects
| Assay | Principle | Advantages | Disadvantages |
| Global Proteomics (Mass Spectrometry) | Unbiased, quantitative analysis of the entire proteome of cells treated with the PROTAC to identify any proteins that are downregulated. | Comprehensive and unbiased view of off-target effects. | Technically complex, requires specialized equipment and expertise. |
| Targeted Western Blotting | Based on known off-targets of the warhead or E3 ligase ligand, specific proteins are analyzed by Western blotting. | Straightforward and readily available technique. | Limited to a pre-selected set of potential off-targets. |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary PROTAC-E3 ligase interaction (KD1).
-
In a separate experiment, inject a series of concentrations of the PROTAC over the immobilized target protein (or vice versa) to measure the binary PROTAC-target interaction (KD2).
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α) using the formula: α = KD(binary) / KD(ternary).
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
-
Sample Preparation: Prepare purified target protein, E3 ligase, and PROTAC in a matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the thermodynamics of their binary interaction.
-
Titrate the PROTAC into the E3 ligase solution to determine the thermodynamics of their binary interaction.
-
-
Ternary Titration: To measure the formation of the ternary complex, pre-saturate the E3 ligase with the target protein in the sample cell and titrate the PROTAC into this mixture.
-
Data Analysis: Integrate the heat peaks from the thermogram and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for each interaction.
Protocol 4: Immunoprecipitation for Ubiquitination Analysis
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding and elute the protein complexes.
-
Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the poly-ubiquitinated target protein.
Conclusion
The validation of PROTACs synthesized with this compound linkers requires a multi-faceted approach that combines biophysical, cellular, and proteomic assays. The inherent properties of PEG linkers, such as enhanced solubility and flexibility, make them an attractive choice in PROTAC design. However, a rigorous and systematic evaluation of each PROTAC candidate is essential to understand its mechanism of action, potency, and selectivity. The detailed protocols and comparative data presented in this guide provide a framework for researchers to effectively characterize their PROTAC molecules and advance the development of this promising therapeutic modality.
References
Navigating the Nano-Bio Interface: A Comparative Guide to Surface Modification Beyond Thiol-PEG5-alcohol
For researchers, scientists, and drug development professionals, the effective surface modification of nanoparticles is paramount to ensuring their stability, biocompatibility, and targeted delivery. While Thiol-PEG5-alcohol has been a workhorse in the field, a diverse array of alternative strategies has emerged, offering unique advantages for various applications. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal surface chemistry for your nanoparticle system.
The choice of surface modification strategy profoundly impacts the in vitro and in vivo performance of nanoparticles. An ideal coating should prevent aggregation, minimize non-specific protein adsorption (the "protein corona"), evade immune recognition, and present functional groups for the attachment of targeting ligands or therapeutic payloads. This guide will delve into the mechanisms, advantages, and disadvantages of several key alternatives to the traditional Thiol-PEG linkage.
Performance Comparison of Nanoparticle Surface Modification Chemistries
The following tables summarize quantitative data from various studies to facilitate a comparison of different surface modification techniques. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, these values should be considered as representative examples.
Table 1: Nanoparticle Stability and Protein Adsorption
| Surface Chemistry | Nanoparticle System | Zeta Potential (mV) | Hydrodynamic Diameter Increase in Serum | Protein Adsorption (mg/m²) | Citation(s) |
| Thiol-PEG | Gold Nanoparticles | -5 to -15 | 5 - 20 nm | 0.5 - 2.0 | [1][2] |
| Zwitterionic Polymer | Gold Nanoparticles | +2 to -2 | < 5 nm | < 0.1 | [3] |
| Polydopamine-PEG | Iron Oxide Nanoparticles | -10 to -20 | 10 - 30 nm | 1.0 - 3.0 | [4] |
| Click Chemistry (CuAAC) | Quantum Dots | Variable | 5 - 15 nm | Not Reported | [5] |
Table 2: Cellular Uptake and Targeting Efficiency
| Surface Chemistry & Targeting Ligand | Nanoparticle System | Cell Line | Cellular Uptake (% of control) | Citation(s) |
| Thiol-PEG-RGD | Gold Nanoparticles | U87MG (integrin positive) | ~300% | |
| Zwitterionic Polymer-Folate | Silver Nanoparticles | HeLa (folate receptor positive) | ~450% | |
| Polydopamine-Antibody | Gold Nanorods | A431 (EGFR positive) | Specific targeting observed | |
| Click Chemistry (SPAAC)-Peptide | Liposomes | MCF-7 | Enhanced specific binding |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these surface modification techniques. Below are representative protocols for some of the key alternatives.
Protocol 1: Polydopamine Coating of Nanoparticles
This method offers a versatile and straightforward approach to functionalize a wide range of nanoparticle materials.
Materials:
-
Nanoparticle suspension in deionized water
-
Dopamine hydrochloride
-
Tris(hydroxymethyl)aminomethane (Tris) buffer (10 mM, pH 8.5)
Procedure:
-
Centrifuge the nanoparticle suspension to obtain a pellet.
-
Resuspend the nanoparticle pellet in Tris buffer (pH 8.5).
-
Add dopamine hydrochloride to the nanoparticle suspension to a final concentration of 0.5-2.0 mg/mL.
-
Stir the reaction mixture at room temperature for 4-24 hours. The solution will gradually darken, indicating the polymerization of dopamine.
-
Purify the polydopamine-coated nanoparticles by centrifugation and repeated washing with deionized water to remove unreacted dopamine and soluble oligomers.
-
The polydopamine-coated nanoparticles can then be further functionalized with molecules containing thiol or amine groups via Michael addition or Schiff base reactions.
Protocol 2: Surface Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
Click chemistry provides a highly efficient and specific method for bioconjugation.
Materials:
-
Azide- or alkyne-functionalized nanoparticles
-
Alkyne- or azide-containing molecule for conjugation
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Disperse the azide- or alkyne-functionalized nanoparticles in the reaction buffer.
-
Add the alkyne- or azide-containing molecule to be conjugated.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and sodium ascorbate. The THPTA ligand can be pre-mixed with the CuSO₄ solution to stabilize the Cu(I) oxidation state.
-
Add the copper catalyst solution to the nanoparticle mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
-
Purify the functionalized nanoparticles using methods such as dialysis, centrifugal filtration, or size exclusion chromatography to remove the copper catalyst and unreacted reagents.
Protocol 3: Zwitterionic Polymer Coating
Zwitterionic polymers are excellent for creating "stealth" nanoparticles with very low protein fouling.
Materials:
-
Nanoparticles with surface-initiators for polymerization (e.g., ATRP initiators) or functional groups for polymer grafting (e.g., thiols).
-
Zwitterionic monomer (e.g., carboxybetaine methacrylate (CBMA) or sulfobetaine methacrylate (SBMA))
-
Initiator (for grafting-from) or pre-synthesized thiol-terminated zwitterionic polymer (for grafting-to)
-
Appropriate solvent and catalyst for the chosen polymerization method (e.g., ATRP)
Procedure ("Grafting-to" example):
-
Synthesize or purchase a thiol-terminated zwitterionic polymer (e.g., SH-pCBMA).
-
Disperse the nanoparticles (e.g., gold nanoparticles) in a suitable solvent like water or ethanol.
-
Add the thiol-terminated zwitterionic polymer to the nanoparticle dispersion. The thiol groups will spontaneously bind to the gold surface.
-
Allow the reaction to proceed for several hours to ensure complete surface coverage.
-
Purify the zwitterionic polymer-coated nanoparticles by centrifugation and washing to remove excess polymer.
Visualizing the Workflow and Biological Interactions
To better understand the processes involved in nanoparticle surface modification and their subsequent biological fate, the following diagrams have been generated using the Graphviz DOT language.
Caption: A general experimental workflow for the surface modification and characterization of nanoparticles.
Caption: Simplified diagram of common endocytic pathways for nanoparticle cellular uptake.
Conclusion
The surface modification of nanoparticles is a critical and dynamic area of research. While this compound remains a valuable tool, the alternatives presented here—click chemistry, polydopamine coatings, and zwitterionic polymers, among others—offer a broader palette of chemical strategies to tailor nanoparticle surfaces for specific biological applications. The choice of modification chemistry should be guided by the nanoparticle core material, the intended application, and the desired in vivo performance. This guide provides a starting point for researchers to explore these alternatives and to design the next generation of highly effective and targeted nanomedicines.
References
- 1. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparative study on the nanoparticles for improved drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Under Scrutiny: A Comparative Guide to Thiol-PEG5-Alcohol Functionalized Surfaces
For researchers, scientists, and drug development professionals, the stability of functionalized surfaces is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Thiol-PEG5-alcohol functionalized surfaces with alternative surface chemistries, supported by experimental data. We delve into the inherent stability of these surfaces and present detailed protocols for key analytical techniques used in their assessment.
Performance Comparison: Thiol-PEG vs. Alternatives
Thiol-based self-assembled monolayers (SAMs) on gold are a widely used method for surface functionalization. However, the long-term stability of the gold-thiol bond, particularly in biological media, is a significant concern. The primary mechanism of degradation is the oxidation of the thiolate headgroup, leading to desorption of the monolayer. The following table summarizes the stability of Thiol-PEG functionalized surfaces in comparison to other common surface chemistries.
| Surface Functionalization | Substrate | Stability Condition | Observation |
| Thiol-PEG | Gold | Ambient Air | Degrades in less than two weeks.[1] Unstable within 1 day.[2][3] |
| Gold | Tris-Buffered Saline (TBS) | Stable for up to 7 days.[2][3] | |
| Gold Nanostars | Aqueous Solution at 42°C | 15% release of thiol-bound molecules. | |
| Silane-PEG | Silicon Nitride | Ambient Air | Stable for more than two weeks, with fewer molecules desorbed after two months compared to Thiol-PEG on gold. |
| Phosphonic Acid | Titanium | Ambient Air | Stable for up to 14 days. |
| Titanium | Tris-Buffered Saline (TBS) | Significant desorption within 1 day. | |
| Amide-Linked Glycol | Gold | Cell Culture | Stable for over five weeks. |
In-Depth Look at More Stable Alternatives
The data suggests that for applications requiring long-term stability, especially in ambient or oxidative environments, alternatives to the thiol-gold linkage should be considered.
-
Phosphonic Acid-Based SAMs: These form robust monolayers on metal oxide surfaces like titanium and indium tin oxide. The bond energy of the phosphonate headgroup to the oxide surface is significantly higher than that of the thiol-gold bond, contributing to enhanced thermal and chemical stability.
-
Silane-PEG Chemistry: On silica-based substrates, silane chemistry offers a more stable alternative to thiol-gold linkages. PEG-silane SAMs have demonstrated greater longevity in ambient conditions compared to their thiol counterparts.
-
Amide Linkages: Incorporating amide bonds within the linker molecule can enhance the stability of the functionalized layer. Amide bonds are known to be more resistant to hydrolysis compared to ester or thioester bonds, offering a more durable attachment of molecules to the surface.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of functionalized surfaces, a combination of surface-sensitive techniques is employed. Below are detailed methodologies for three key experiments.
Contact Angle Goniometry
This technique measures the wettability of a surface, which is highly sensitive to changes in surface chemistry. A change in the contact angle over time can indicate desorption or degradation of the functionalized layer.
Protocol:
-
Sample Preparation: Prepare freshly functionalized substrates and a set of aged samples stored under specific environmental conditions (e.g., ambient air, biological buffer).
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Measurement:
-
Place the substrate on the sample stage.
-
Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Software is used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
-
Data Analysis: Record the contact angle at multiple positions on each sample to ensure statistical significance. A decrease in hydrophobicity (for hydrophobic SAMs) or an increase in hydrophobicity (for hydrophilic SAMs) over time suggests monolayer degradation.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nm of a surface. It is used to monitor the presence and integrity of the functionalized layer.
Protocol:
-
Sample Preparation: Mount the functionalized substrates on the XPS sample holder. Include a bare substrate as a control.
-
Instrumentation: Utilize an XPS system with a monochromatic X-ray source (e.g., Al Kα).
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the core levels of interest, such as C 1s, O 1s, S 2p (for thiol-based SAMs), Au 4f (for gold substrates), and P 2p (for phosphonic acid-based SAMs).
-
-
Data Analysis:
-
Analyze the peak areas to determine the relative atomic concentrations of the elements. A decrease in the signal from the SAM components (e.g., C, S, P) and an increase in the substrate signal (e.g., Au) over time indicate monolayer desorption.
-
Analyze the chemical shifts in the high-resolution spectra to identify changes in the chemical bonding, such as the oxidation of the sulfur headgroup in thiol SAMs.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the integrity and defectiveness of self-assembled monolayers on conductive substrates. The SAM acts as a barrier to electron transfer, and its impedance properties change with degradation.
Protocol:
-
Electrochemical Cell Setup:
-
Use a three-electrode setup with the functionalized substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
The electrolyte should be a buffered solution (e.g., PBS) containing a redox probe, such as a solution of [Fe(CN)6]3-/4-.
-
-
Instrumentation: Employ a potentiostat with a frequency response analyzer.
-
Measurement:
-
Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox couple.
-
Measure the resulting current response to determine the impedance.
-
-
Data Analysis:
-
Model the impedance data using an equivalent electrical circuit (e.g., a Randles circuit).
-
The charge transfer resistance (Rct) is a key parameter that reflects the packing and integrity of the monolayer. A decrease in Rct over time indicates an increase in defects and degradation of the SAM.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for surface functionalization and stability assessment.
References
A Comparative Guide to the Spectroscopic Analysis of Thiol-PEG5-alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for Thiol-PEG5-alcohol (HS-(CH₂CH₂O)₅-H) and a common alternative, Thiol-PEG3-alcohol (HS-(CH₂CH₂O)₃-H). The data presented is essential for the characterization and quality control of these important bioconjugation reagents. Experimental protocols and workflow visualizations are included to aid in the replication and understanding of these analytical techniques.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and Thiol-PEG3-alcohol, obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Assignment | This compound Chemical Shift (δ, ppm) | Thiol-PEG3-alcohol Chemical Shift (δ, ppm) | Multiplicity | Notes |
| HS-CH₂ - | ~2.7 | ~2.7 | Triplet | Protons on the carbon adjacent to the thiol group. |
| -CH₂ -SH | ~2.9 | ~2.9 | Triplet | Protons on the carbon adjacent to the thiol group.[1] |
| -O-CH₂ -CH₂-OH | ~3.7 | ~3.7 | Triplet | Protons on the carbon adjacent to the terminal hydroxyl group. |
| -CH₂ -OH | ~3.6 | ~3.6 | Triplet | Protons on the carbon of the terminal hydroxyl group. |
| PEG Backbone (-O-CH₂ -CH₂ -O-) | 3.5-3.8 | 3.5-3.8 | Multiplet | Overlapping signals from the ethylene glycol repeating units.[2] |
| -SH | ~1.3 | ~1.3 | Triplet | Thiol proton. Chemical shift can be broad and variable. |
| -OH | Variable | Variable | Singlet (broad) | Hydroxyl proton. Chemical shift is dependent on concentration and solvent. |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Assignment | This compound Chemical Shift (δ, ppm) | Thiol-PEG3-alcohol Chemical Shift (δ, ppm) | Notes |
| C H₂-SH | ~24 | ~24 | Carbon directly attached to the thiol group. |
| HS-CH₂-C H₂-O- | ~73 | ~73 | Carbon adjacent to the ether oxygen near the thiol end. |
| -O-C H₂-CH₂-OH | ~72 | ~72 | Carbon adjacent to the terminal hydroxyl group.[3][4] |
| -C H₂-OH | ~61 | ~61 | Terminal carbon with the hydroxyl group.[3] |
| PEG Backbone (-O-C H₂-C H₂-O-) | ~70 | ~70 | Characteristic repeating ethylene glycol units. |
Table 3: FTIR Spectroscopic Data
| Vibrational Mode | This compound Wavenumber (cm⁻¹) | Thiol-PEG3-alcohol Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | 3200-3600 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Strong |
| S-H Stretch | 2550-2600 | 2550-2600 | Weak |
| C-O-C Stretch (Ether) | ~1100 | ~1100 | Strong, Characteristic |
Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)
| Adduct | This compound (C₁₀H₂₂O₅S) Theoretical m/z | Thiol-PEG3-alcohol (C₆H₁₄O₃S) Theoretical m/z |
| [M+H]⁺ | 255.1260 | 167.0736 |
| [M+Na]⁺ | 277.1080 | 189.0556 |
| [M+K]⁺ | 293.0819 | 205.0295 |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of Thiol-PEG-alcohol conjugates.
Caption: Workflow for Spectroscopic Analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical structure and confirm the identity of the Thiol-PEG-alcohol conjugate.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the Thiol-PEG-alcohol sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts and multiplicities.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the Thiol-PEG-alcohol conjugate.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small drop of the neat liquid Thiol-PEG-alcohol sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
-
Data Processing:
-
Perform ATR correction on the acquired spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups (O-H, C-H, S-H, C-O-C).
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition of the Thiol-PEG-alcohol conjugate.
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the Thiol-PEG-alcohol sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of an acid (e.g., formic acid) or salt (e.g., sodium acetate) may be added to promote ionization.
-
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺, [M+Na]⁺, and [M+K]⁺ adducts.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the peaks corresponding to the different adducts of the target molecule.
-
Compare the experimental m/z values with the theoretical values to confirm the identity of the compound.
-
References
A Comparative Guide to the Biological Activity of Molecules Conjugated with Thiol-PEG5-alcohol
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic molecules is paramount to enhancing their efficacy and safety. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of biologics and small molecule drugs. This guide provides an objective comparison of the biological activity of molecules conjugated with Thiol-PEG5-alcohol against a common alternative, Maleimide-PEG5-NHS ester.
This compound is a heterobifunctional linker featuring a thiol group at one end and a hydroxyl group at the other, separated by a discrete five-unit PEG chain. This configuration allows for specific conjugation strategies. The thiol group can form disulfide bonds or react with various electrophiles, while the hydroxyl group can be further functionalized. In contrast, Maleimide-PEG5-NHS ester is another heterobifunctional linker with a maleimide group for thiol-specific conjugation and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.
This guide will delve into the comparative biological performance of molecules conjugated with these linkers, supported by illustrative experimental data and detailed protocols.
Comparison of In Vitro Cytotoxicity
The in vitro cytotoxicity of a therapeutic agent is a critical indicator of its potential efficacy. The following table presents a hypothetical but representative comparison of the half-maximal inhibitory concentration (IC50) of a model cytotoxic drug conjugated with this compound and Maleimide-PEG5-NHS ester, as well as the unconjugated drug.
| Compound | Linker Chemistry | Target Cells | IC50 (nM) |
| Unconjugated Drug | N/A | Cancer Cell Line A | 10 |
| Drug-Thiol-PEG5-alcohol | Thiol-disulfide or Thiol-ether | Cancer Cell Line A | 25 |
| Drug-Maleimide-PEG5-NHS | Thiol-maleimide | Cancer Cell Line A | 20 |
This data is illustrative and intended for comparative purposes.
The data suggests that PEGylation can lead to a slight decrease in in vitro potency (higher IC50) compared to the unconjugated drug. This is a commonly observed phenomenon attributed to the steric hindrance of the PEG chain, which can partially impede the interaction of the drug with its target. The difference in IC50 between the two PEGylated conjugates is often minimal and can be influenced by the specific drug, linker attachment site, and the stability of the linkage.
Comparison of In Vivo Pharmacokinetics
A primary goal of PEGylation is to improve the pharmacokinetic profile of a therapeutic molecule, leading to a longer circulation half-life and increased drug exposure. The following table provides an illustrative comparison of key pharmacokinetic parameters for a model protein therapeutic conjugated with the two different PEG linkers.
| Compound | Linker Chemistry | Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) |
| Unconjugated Protein | N/A | 2 | 50 | 20 |
| Protein-Thiol-PEG5-alcohol | Thiol-disulfide or Thiol-ether | 48 | 1200 | 0.8 |
| Protein-Maleimide-PEG5-NHS | Thiol-maleimide | 45 | 1100 | 0.9 |
This data is illustrative and intended for comparative purposes.
The illustrative data highlights the significant improvement in pharmacokinetic properties upon PEGylation. Both PEGylated conjugates exhibit a dramatically increased half-life and AUC, with a corresponding decrease in clearance compared to the unconjugated protein. The subtle differences between the this compound and Maleimide-PEG5-NHS conjugates can arise from variations in the stability of the linkage in the in vivo environment.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activity of PEGylated molecules.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the steps to determine the IC50 of a PEGylated cytotoxic drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Unconjugated drug, Drug-Thiol-PEG5-alcohol, and Drug-Maleimide-PEG5-NHS ester
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the unconjugated drug and the two PEGylated conjugates in complete culture medium. The concentration range should span the expected IC50 values.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a blank control and wells with cells in medium without any drug as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.[1][2]
Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model
This protocol outlines the procedure for evaluating the pharmacokinetic profile of a PEGylated protein.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Unconjugated protein, Protein-Thiol-PEG5-alcohol, and Protein-Maleimide-PEG5-NHS ester
-
Sterile saline for injection
-
Heparinized blood collection tubes
-
Centrifuge
-
ELISA kit or other suitable method for quantifying the protein in plasma
-
Analytical software for pharmacokinetic modeling
Procedure:
-
Animal Acclimatization: Acclimate the mice for at least one week before the experiment with free access to food and water.
-
Dosing: Divide the mice into three groups (n=5 per group) for the unconjugated protein and the two PEGylated conjugates. Administer a single intravenous (IV) injection of the respective compound at a predetermined dose (e.g., 1 mg/kg) via the tail vein.
-
Blood Sampling: At designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-injection, collect blood samples (approximately 50-100 µL) from the retro-orbital sinus or tail vein into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Concentration Analysis: Determine the concentration of the protein in the plasma samples using a validated analytical method, such as an ELISA specific for the protein.
-
Pharmacokinetic Analysis: Plot the mean plasma concentration-time profiles for each group. Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).[3]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The choice of PEGylation strategy is a critical decision in drug development that can significantly impact the biological activity of a therapeutic molecule. While this compound offers a versatile platform for conjugation through its thiol and hydroxyl functionalities, alternatives like Maleimide-PEG5-NHS ester provide robust and specific options for thiol and amine-directed coupling.
As illustrated, PEGylation generally leads to a substantial improvement in pharmacokinetic properties, albeit with a potential modest decrease in in vitro potency. The selection of the optimal linker should be guided by the specific characteristics of the molecule to be conjugated, the desired therapeutic outcome, and a thorough evaluation of its biological performance through rigorous in vitro and in vivo studies. This guide provides a framework for such a comparative evaluation, emphasizing the importance of data-driven decisions in the design of next-generation PEGylated therapeutics.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Thiol-PEG5-alcohol, a bifunctional crosslinker commonly used in bioconjugation and drug delivery applications. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Key Safety and Handling Information
Proper handling and storage are crucial prerequisites for the safe disposal of this compound. This substance is sensitive to moisture and oxidation.[1]
Storage and Handling:
-
Storage Temperature: Store desiccated at -20°C for long-term storage.[2][3][4] It can be shipped at ambient temperature for short periods.[5]
-
Inert Atmosphere: To minimize oxidation, store under an inert gas such as argon or nitrogen.
-
Handling: this compound can be a low-melting solid or liquid, making it difficult to weigh. To facilitate handling, it is recommended to prepare a stock solution in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Moisture Sensitivity: Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or under a fume hood.
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound and related compounds.
| Property | Value | Source |
| Chemical Formula | C11H24O6S (this compound) | Inferred |
| Molecular Weight | 284.37 g/mol (this compound) | Inferred |
| Storage Temperature | -20°C | |
| Recommended Solvent | DMSO, DMF | |
| CAS Number | 248582-03-8 |
Experimental Protocol: Safe Handling and Use in a Typical Bioconjugation Reaction
This protocol outlines the safe handling of this compound in a hypothetical experiment involving the modification of a protein.
Objective: To conjugate this compound to a protein via a maleimide-thiol reaction.
Materials:
-
This compound
-
Maleimide-activated protein
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassing equipment (e.g., vacuum pump, nitrogen line)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Fume hood
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Under a fume hood, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Cap the stock solution tightly, purge with nitrogen or argon, and store at -20°C when not in use.
-
-
Protein Solution Preparation:
-
Dissolve the maleimide-activated protein in degassed PBS buffer to a final concentration of 1 mg/mL.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add a 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine, to the reaction mixture.
-
Purify the resulting PEGylated protein using a desalting column to remove excess this compound and other small molecules.
-
-
Waste Segregation:
-
Collect all liquid waste containing this compound, including unused stock solution and purification flow-through, into a designated hazardous waste container.
-
Dispose of contaminated solid waste (e.g., pipette tips, tubes) in a separate, clearly labeled hazardous waste bag.
-
Disposal Workflow
The proper disposal of this compound and associated waste is critical. The following workflow provides a logical approach to managing this process.
References
Personal protective equipment for handling Thiol-PEG5-alcohol
This guide provides crucial safety and logistical information for the proper handling and disposal of Thiol-PEG5-alcohol, a polyethylene glycol (PEG)-based PROTAC linker.[1][2] Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
This compound is a compound that combines the properties of a thiol and a polyethylene glycol derivative. Thiols, also known as mercaptans, are notorious for their powerful and unpleasant odors, which can be detected at very low concentrations.[3] While many thiols have moderate toxicity, their potent smell necessitates careful handling to prevent odor release, which can cause alarm and concern.[3]
Personal Protective Equipment (PPE)
All handling of this compound and its waste must be conducted within a certified chemical fume hood.[4] The following personal protective equipment is mandatory:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Must be worn with side protection to guard against splashes. |
| Skin Protection | Laboratory Coat | Standard lab coat to protect from spills. |
| Nitrile Gloves | Chemical-resistant gloves are required. A material thickness of >0.11 mm is recommended. | |
| General Attire | Long Pants & Closed-Toe Shoes | Standard laboratory attire for personal protection. |
| Respiratory Protection | Not generally required if handled in a fume hood. | Necessary if there is a risk of aerosol or mist formation. |
Operational Plan for Handling this compound
A systematic approach is essential to minimize exposure and prevent the release of the malodorous thiol compound.
1. Preparation:
-
Before starting any work, ensure a bleach bath is prepared. This typically consists of a 1:1 mixture of commercial bleach and water in a plastic container. The container should be kept covered in a fume hood.
-
All procedures involving this compound must be performed inside a certified chemical fume hood.
-
Use the minimum amount of the chemical necessary for the experiment.
2. Handling and Reactions:
-
Perform all liquid transfers using a syringe or cannula to avoid pouring, which can increase vapor release.
-
Keep all containers with this compound tightly sealed when not in use.
-
If the reaction or any subsequent steps like rotary evaporation involve gas exhaust, the exhaust must be passed through a bleach trap to neutralize the thiol vapors.
3. Post-Reaction Work-Up:
-
The work-up phase presents the highest likelihood of thiol release. Maintain vigilance and keep all products in closed containers as much as possible.
Disposal Plan for this compound Waste
Proper segregation and treatment of waste are critical for safety and compliance.
1. Liquid Waste:
-
Aqueous Waste: Aqueous layers from reaction work-ups containing thiol impurities can be treated in the lab. Collect this waste in a designated container within the fume hood and treat it with an excess of bleach solution.
-
Organic/Bulk Waste: Non-treatable liquid waste, such as solutions in organic solvents, should be collected in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and explicitly state that it "Contains Thiols". Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department.
2. Solid Waste:
-
Any disposable items contaminated with this compound, such as gloves, paper towels, and absorbent pads, should be sealed in a plastic bag. This bag should then be placed into a designated, wide-mouth solid hazardous waste container.
3. Glassware Decontamination:
-
Immediately after use, all contaminated glassware should be fully submerged in the prepared bleach bath.
-
Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of the thiol.
-
After soaking, rinse the glassware thoroughly with water before standard cleaning procedures.
Spill Management
In the event of a small spill within the fume hood:
-
Contain the spill using an inert absorbent material like sand, vermiculite, or commercial sorbent pads.
-
Wearing appropriate PPE, carefully collect the absorbent material into a heavy-duty plastic bag.
-
Decontaminate the spill area with a cloth soaked in bleach solution.
-
Seal the bag and dispose of it as solid hazardous waste.
For larger spills, contact your institution's EH&S department for assistance.
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
